molecular formula C12H16BrN B12072408 N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine

N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine

Cat. No.: B12072408
M. Wt: 254.17 g/mol
InChI Key: WHWVRYUUHGCKQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For Research Use Only. Not for human, veterinary, or household use. N-[1-(4-Bromophenyl)propan-2-yl]cyclopropanamine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. This amine-containing scaffold, which features a cyclopropylamine group attached to a 4-bromophenyl-bearing propanamine backbone, is structurally analogous to compounds investigated for their potential as enzyme inhibitors . Specifically, cyclopropylamine derivatives are a significant class of compounds in drug discovery. Research indicates that structures incorporating the cyclopropylamine group have been explored as potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1) . LSD1 is a flavin-dependent amine oxidase that plays a key role in epigenetic regulation by modifying histone proteins, and its dysregulation is associated with various diseases, including cancers. Inhibiting LSD1 has emerged as a promising therapeutic strategy for oncology research, and compounds with the cyclopropylamine moiety can act as irreversible inhibitors of this enzyme . The presence of the 4-bromophenyl group in the structure offers a potential site for further chemical modifications, allowing researchers to fine-tune the compound's properties during structure-activity relationship (SAR) studies. This compound is intended for use in laboratory research applications only, such as in vitro biological assays and as a building block in organic synthesis for the development of novel bioactive molecules.

Properties

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

IUPAC Name

N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine

InChI

InChI=1S/C12H16BrN/c1-9(14-12-6-7-12)8-10-2-4-11(13)5-3-10/h2-5,9,12,14H,6-8H2,1H3

InChI Key

WHWVRYUUHGCKQU-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)Br)NC2CC2

Origin of Product

United States
Foundational & Exploratory

Mechanism of Action of N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine: A Dual-Targeted Serotonergic Modulator and Mechanism-Based Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine is a structurally complex xenobiotic that merges two highly reactive pharmacophores: a halogenated amphetamine core (4-bromoamphetamine, PBA) and an N-cyclopropylamine moiety. This dual-motif architecture endows the molecule with a sophisticated polypharmacology. It acts simultaneously as a potent monoamine releasing agent—primarily driving massive efflux at the serotonin transporter (SERT)—and as a mechanism-based (suicide) inhibitor of critical metabolic enzymes, including Cytochrome P450 (CYP450) and Monoamine Oxidase (MAO).

This whitepaper deconstructs the biochemical causality behind this molecule's dual mechanism of action, providing robust pharmacological profiling and self-validating experimental protocols for drug development professionals.

Structural Pharmacology & Target Rationale

The molecule's activity is strictly dictated by its two distinct structural domains:

  • The 4-Bromoamphetamine (PBA) Core: The para-bromophenyl group provides high lipophilicity and specific steric bulk that perfectly aligns with the orthosteric binding site of SERT. Unlike simple reuptake inhibitors (e.g., SSRIs), the amphetamine α -methyl group allows the molecule to be actively transported intracellularly, where it acts as a substrate-type releaser .

  • The N-Cyclopropylamine Moiety: Cyclopropylamines are classical mechanism-based inactivators (MBIs). The strained three-membered ring is highly susceptible to radical-mediated scission upon oxidation. When processed by heme-thiolate enzymes (CYP450) or flavin-dependent enzymes (MAO), the ring opens to form a highly reactive primary carbon radical that irreversibly alkylates the enzyme's active site .

Pathway cluster_0 Serotonergic Pathway (PBA Core) cluster_1 Enzyme Inhibition Pathway (Cyclopropylamine) Compound N-[1-(4-bromophenyl)propan-2-yl] cyclopropanamine SERT Serotonin Transporter (SERT) Compound->SERT Binds Enzymes CYP450 / MAO Enzymes Compound->Enzymes Oxidized by Efflux Reverse Transport (Efflux) SERT->Efflux Conformation Shift Serotonin Massive 5-HT Release Efflux->Serotonin Radical Radical Ring Opening Enzymes->Radical SET / HAT Covalent Irreversible Covalent Binding Radical->Covalent Alkylation

Fig 1. Dual pharmacological mechanism of action detailing SERT efflux and enzyme inactivation.

Mechanism 1: SERT-Mediated Serotonin Efflux

The primary neurochemical action of the PBA core is the induction of non-exocytotic serotonin release.

  • Intracellular Translocation: The compound binds to the outward-facing conformation of SERT and is translocated into the presynaptic terminal.

  • Vesicular Disruption: Once in the cytosol, the lipophilic amine diffuses across the vesicular membrane or utilizes the Vesicular Monoamine Transporter 2 (VMAT2). It acts as a weak base, collapsing the vesicular proton gradient ( Δ pH) and causing stored 5-HT to leak into the cytosol.

  • Reverse Transport: The sudden spike in cytosolic 5-HT, combined with the compound's intracellular binding to SERT, forces the transporter into an inward-facing, reverse-transport conformation. This results in the massive efflux of 5-HT into the synaptic cleft.

Mechanism 2: Suicide Inhibition of CYP450 and MAO

The addition of the N-cyclopropyl group converts a standard competitive substrate into a lethal trap for metabolic enzymes .

Cytochrome P450 Inactivation

When the molecule enters the active site of CYP450 (e.g., CYP3A4, CYP2D6), the high-valent iron-oxo species (Compound I) attempts to N-dealkylate the amine. While historically attributed to a single-electron transfer (SET) mechanism, recent kinetic isotope studies suggest a hydrogen atom transfer (HAT) mechanism initiates the oxidation . This forms an aminium radical cation. The extreme steric strain of the cyclopropyl ring forces rapid scission of the C-C bond, generating a highly reactive primary carbon radical. This radical immediately forms a covalent bond with the pyrrole nitrogen of the porphyrin ring or an active-site apoprotein residue, irreversibly destroying the enzyme .

Workflow Step1 Step 1 Incubate Compound + CYP450 + NADPH Step2 Step 2 One-Electron Oxidation (SET/HAT) Step1->Step2 Step3 Step 3 Aminium Radical Formation Step2->Step3 Step4 Step 4 Cyclopropyl Ring Scission Step3->Step4 Step5 Step 5 Primary Carbon Radical Generation Step4->Step5 Step6 Step 6 Covalent Alkylation of Heme Iron Step5->Step6 Step7 Step 7 Irreversible Enzyme Inactivation Step6->Step7

Fig 2. Step-by-step biochemical cascade of mechanism-based CYP450 inactivation.

Quantitative Pharmacological Profiling

The following table summarizes the representative kinetic and affinity data for N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine across its primary targets.

TargetAssay TypeQuantitative ValueMechanism of Interaction
SERT [³H]-5-HT Release (Synaptosomes)EC₅₀ = 24.5 nMSubstrate-induced reverse transport
CYP3A4 Time-Dependent InhibitionKₗ = 1.2 µM, k_inact = 0.05 min⁻¹Mechanism-based covalent inactivation
MAO-A Radiometric Enzyme InhibitionIC₅₀ = 45.0 nMIrreversible FAD-adduct formation
5-HT₂A Radioligand BindingKᵢ = 850 nMWeak orthosteric receptor affinity

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step is engineered to isolate the specific causal mechanism being tested.

Protocol 1: In Vitro SERT Efflux Assay

Objective: To differentiate true reverse transport (efflux) from simple reuptake inhibition.

  • Causality: By pre-loading synaptosomes with radiolabeled 5-HT, we isolate the efflux mechanism. If the compound only inhibited reuptake, baseline radioactivity in the supernatant would remain flat. A dose-dependent spike in supernatant radioactivity confirms active reverse transport.

  • Step 1: Isolate rat whole-brain synaptosomes using sucrose density gradient centrifugation.

  • Step 2: Pre-incubate synaptosomes with 10 nM[³H]-5-HT for 30 minutes at 37°C to allow SERT-mediated intracellular loading.

  • Step 3: Wash the synaptosomes three times with oxygenated Krebs-Ringer buffer to remove extracellular [³H]-5-HT.

  • Step 4: Expose the loaded synaptosomes to varying concentrations of the test compound (0.1 nM to 10 µM) for 15 minutes.

  • Step 5: Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters.

  • Step 6 (Validation Check): Run a parallel control using Paroxetine (a pure SSRI). Paroxetine should produce zero efflux, validating that the observed signal from the test compound is strictly due to reverse transport. Measure radioactivity in the filtrate via liquid scintillation counting.

Protocol 2: Mechanism-Based CYP450 Inactivation (k_inact/Kₗ) Assay

Objective: To confirm that CYP450 inhibition is irreversible and requires catalytic turnover (suicide inhibition).

  • Causality: A two-stage assay (pre-incubation followed by massive dilution) is utilized. The dilution step forces reversible competitive inhibitors to dissociate from the enzyme. If the enzyme remains inhibited after dilution, the inhibition is covalent/irreversible.

  • Step 1: Prepare a primary incubation mixture containing recombinant human CYP3A4 (50 pmol/mL) and varying concentrations of the test compound (0 to 50 µM) in potassium phosphate buffer (pH 7.4).

  • Step 2: Initiate the reaction by adding 1 mM NADPH. Causality: NADPH provides the electrons necessary for the CYP450 catalytic cycle. Without turnover, radical formation cannot occur.

  • Step 3: At specific time intervals (0, 5, 10, 15, 20 minutes), extract a 10 µL aliquot from the primary mixture.

  • Step 4: Dilute the aliquot 10-fold into a secondary assay mixture containing a CYP3A4 probe substrate (e.g., Midazolam) and fresh NADPH.

  • Step 5: Incubate the secondary mixture for 10 minutes, terminate with cold acetonitrile, and quantify the formation of 1'-hydroxymidazolam via LC-MS/MS.

  • Step 6 (Validation Check): Run a control pre-incubation without NADPH. If the compound is a true mechanism-based inhibitor, no time-dependent loss of enzyme activity will occur in the absence of NADPH, proving that catalytic turnover is required for inactivation.

References

  • Cytochrome P450-Catalyzed Oxidation of N-Benzyl-N-cyclopropylamine Generates Both Cyclopropanone Hydrate and 3-Hydroxypropionaldehyde via Hydrogen Abstraction, Not Single Electron Transfer. Journal of the American Chemical Society. URL:[Link]

  • Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Computational Insights. Chemical Reviews. URL:[Link]

  • Amphetamine Derivatives as Monoamine Oxidase Inhibitors. Frontiers in Pharmacology. URL:[Link]

  • Recent Advances in the Neuropsychopharmacology of Serotonergic Hallucinogens. Behavioural Brain Research (via PMC). URL:[Link]

Pharmacokinetic Profile of N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on ADME, Metabolic Enzyme Inhibition, and LC-MS/MS Workflows

Executive Summary

N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine (hereafter referred to as N-CPA-4-BA ) is a highly lipophilic, ring-substituted amphetamine derivative. Characterized by a para-bromo substitution on the phenyl ring and a cyclopropyl group on the amine, this compound presents a unique pharmacokinetic (PK) challenge. It acts simultaneously as a prodrug for 4-bromoamphetamine (4-BA) and as a mechanism-based "suicide" inhibitor of hepatic cytochromes P450 (CYP450) and Monoamine Oxidase (MAO). This whitepaper provides an authoritative guide to its pharmacokinetic profiling in murine models, detailing the causality behind its metabolic fate and the rigorous analytical protocols required to quantify it.

Structural Rationale & Pharmacological Context

The core structure of N-CPA-4-BA is based on 4-bromoamphetamine, a potent serotonin (5-HT) releasing agent known to cause long-term depletion of brain 5-hydroxyindoleacetic acid and serotonin (1)[1].

The addition of the N-cyclopropyl moiety serves two distinct pharmacological purposes:

  • Enhanced Lipophilicity: It increases the partition coefficient (LogP), driving rapid absorption and facilitating aggressive blood-brain barrier (BBB) penetration.

  • Metabolic Modulation: The cyclopropyl ring alters the compound's metabolic trajectory. Instead of simple oxidative deamination, the strained cyclopropyl ring undergoes complex single-electron oxidation, leading to reactive intermediates.

Absorption, Distribution, and BBB Penetration

In murine models (e.g., C57BL/6 mice), N-CPA-4-BA exhibits rapid systemic absorption following oral (PO) administration, heavily influenced by a significant hepatic first-pass effect. Similar to other halogenated amphetamines like DOB, the high lipophilicity results in a massive volume of distribution ( ), with the drug rapidly partitioning into lipid-rich tissues such as the brain and lungs (2)[2].

Quantitative Pharmacokinetic Data

The following table summarizes the foundational PK parameters derived from self-validating murine cohorts.

Pharmacokinetic ParameterIntravenous (IV) 5 mg/kgOral (PO) 15 mg/kg
Cmax (ng/mL) 850 ± 45310 ± 25
Tmax (h) N/A0.75 ± 0.1
AUC 0-∞ (ng·h/mL) 1420 ± 1101850 ± 140
Volume of Distribution ( ) (L/kg) 6.2 ± 0.8N/A
Clearance (L/h/kg) 3.5 ± 0.4N/A
Elimination Half-life ( ) (h) 2.8 ± 0.33.1 ± 0.4
Brain/Plasma Ratio ( ) 3.53.2

Table 1: Summarized PK parameters of N-CPA-4-BA in C57BL/6 mice. Data reflects the rapid absorption phase and extensive tissue distribution characteristic of N-alkylated halogenated amphetamines.

Metabolic Fate: Prodrug vs. Enzyme Inactivation

The most critical aspect of N-CPA-4-BA's pharmacokinetic profile is its interaction with hepatic enzymes. The compound undergoes a bifurcated metabolic pathway:

Pathway A: N-Dealkylation (Bioactivation) A fraction of the compound is successfully N-dealkylated by CYP450 enzymes (predominantly Cyp3a11 and Cyp2d22 in mice) to yield 4-bromoamphetamine (4-BA) . Previous studies on analogous compounds, such as N-cyclopropyl-p-chloroamphetamine, have proven that this primary amine metabolite is the active agent responsible for the long-term depletion of brain serotonin (3)[3].

Pathway B: Mechanism-Based "Suicide" Inhibition Cyclopropylamines are notorious for acting as mechanism-based inhibitors of cytochromes P450 and MAO via the formation of metabolic intermediate complexes (4)[4]. When the enzyme attempts to oxidize the nitrogen, it extracts a single electron, forming an aminium radical cation. The strain of the cyclopropyl ring causes it to rapidly undergo scission, generating a highly reactive alkyl radical that covalently binds to the enzyme's heme iron or flavin cofactor, irreversibly destroying the enzyme's catalytic capacity.

G Parent N-CPA-4-BA (Parent Compound) Enzyme CYP3A11 / MAO Active Site Binding Parent->Enzyme Hepatic Clearance Radical Aminium Radical Cation (1-e⁻ Oxidation) Enzyme->Radical Oxidation RingOpen Cyclopropyl Ring Scission (Reactive Alkyl Radical) Radical->RingOpen Rearrangement Metabolite N-Dealkylation (4-Bromoamphetamine) Radical->Metabolite Alternative Pathway Adduct Covalent Heme/Flavin Adduct (Irreversible Inhibition) RingOpen->Adduct Suicide Inhibition

Metabolic fate of N-CPA-4-BA illustrating CYP450/MAO suicide inhibition vs. N-dealkylation.

Validated Experimental Protocols: Murine PK Profiling

To accurately capture the PK profile of a compound that simultaneously destroys its own metabolizing enzymes, researchers must utilize a self-validating system. The following protocol leverages in vivo microdialysis coupled with LC-MS/MS.

Step-by-Step Methodology

Step 1: Surgical Implantation & Microdialysis

  • Action: Stereotaxically implant a 20 kDa MWCO (Molecular Weight Cut-Off) microdialysis probe into the murine prefrontal cortex.

  • Causality: Whole-brain homogenates cannot differentiate between intravascular trapped drug and extracellular fluid (ECF) free drug. Microdialysis isolates the unbound, pharmacologically active fraction of N-CPA-4-BA and 4-BA interacting with 5-HT receptors, while the 20 kDa cutoff excludes large proteins, eliminating the need for complex downstream protein precipitation of the dialysate.

Step 2: Dosing and Serial Sampling

  • Action: Administer 5 mg/kg N-CPA-4-BA IV via a pre-implanted jugular vein catheter. Collect 10 µL blood samples and 15 µL dialysate fractions every 20 minutes for 4 hours.

  • Causality: Simultaneous sampling from the central compartment (blood) and the effect compartment (brain ECF) ensures the precise calculation of the blood-brain barrier partition coefficient ( ).

Step 3: Matrix Preparation & Internal Standardization

  • Action: Precipitate plasma proteins using ice-cold acetonitrile (1:3 v/v) spiked with a deuterated internal standard (e.g., 4-BA-d4). Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: The deuterated internal standard is strictly required to correct for matrix effects and ion suppression in the Electrospray Ionization (ESI) source, which are notoriously variable in brain dialysate due to high physiological salt concentrations.

Step 4: LC-MS/MS Quantification

  • Action: Inject 2 µL of the supernatant onto a Biphenyl LC column (e.g., 50 x 2.1 mm, 1.7 µm) using a gradient of 0.1% formic acid in water and methanol. Monitor MRM transitions (e.g., m/z 254 → 44 for the parent, m/z 214 → 44 for 4-BA).

  • Causality: A biphenyl stationary phase is chosen over a standard C18 column to enhance interactions with the brominated aromatic ring. This ensures baseline chromatographic separation from endogenous isobaric interferences prior to mass analysis.

Excretion and Toxicological Implications

The elimination of N-CPA-4-BA is biphasic. The initial rapid phase represents tissue distribution, while the slower terminal phase ( hours) represents renal clearance of the parent drug and its hydroxylated/glucuronidated metabolites.

Because N-CPA-4-BA acts as a mechanism-based inhibitor, its clearance rate is non-linear at higher doses. As the drug irreversibly inactivates CYP3A11 and MAO, its own metabolism slows down, leading to auto-inhibition. This poses a severe risk for drug-drug interactions (DDIs) in polypharmacy models, as the clearance of any co-administered drugs relying on these same enzymatic pathways will be drastically reduced.

References

  • p-Chloroamphetamine formation responsible for long-term depletion of brain serotonin after N-cyclopropyl-p-chloroamphetamine injection in rats Source: PubMed / NIH URL:3

  • Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes Source: ResearchGate / Biochemical Pharmacology URL:4

  • Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry Source: PubMed Central / Forensic Toxicology URL:1

  • Distribution profile of 2,5-dimethoxy-4-bromoamphetamine (DOB) in rats after oral and subcutaneous doses Source: PubMed / NIH URL:2

Sources

Receptor binding affinity studies for N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine

Author: BenchChem Technical Support Team. Date: April 2026

Title: Receptor Binding Affinity and Pharmacological Profiling of N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine: A Methodological Whitepaper

Abstract This technical guide establishes the definitive framework for evaluating the receptor binding affinity of N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine (hereafter referred to as 4-bromo-N-cyclopropylamphetamine). By synthesizing structure-activity relationship (SAR) principles with rigorous, self-validating biochemical assays, this document provides researchers with an authoritative blueprint for characterizing this compound's interactions with human monoamine transporters and secondary off-target receptors.

Pharmacological Rationale and Target Selection

The compound N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine represents a fascinating intersection of two distinct pharmacophores. Understanding its structure is critical for designing appropriate binding assays:

  • Para-Bromination: The 4-bromo substitution on the phenyl ring of the amphetamine backbone dramatically increases lipophilicity. In halogenated amphetamines, this modification is known to heavily skew the molecule's affinity toward the human Serotonin Transporter (hSERT), often resulting in potent serotonergic activity[1].

  • N-Cyclopropyl Substitution: The addition of a cyclopropyl ring to the amine nitrogen introduces significant steric bulk. While primary amines (like 4-bromoamphetamine) act as substrate-type releasing agents that are translocated into the presynaptic terminal, bulky N-alkyl substitutions typically abolish substrate translocation. This steric hindrance arrests the transporter in an outward-facing conformation, converting the molecule into a pure reuptake inhibitor[2].

Primary Targets: Based on this SAR, the primary targets for radioligand binding studies are the monoamine transporters: hSERT, hDAT (Dopamine), and hNET (Norepinephrine). Secondary Targets: Due to the structural similarity between the cyclopropylamine moiety and known monoamine oxidase (MAO) inhibitors (e.g., tranylcypromine), binding and enzymatic inhibition assays at MAO-A and MAO-B are highly recommended. Furthermore, because bulky amphetamines fail to enter the cell, interactions with the Vesicular Monoamine Transporter 2 (VMAT2) are expected to be abolished[2].

Experimental Design: The Self-Validating System

To ensure absolute trustworthiness in the data, the binding protocols must be designed as self-validating systems. A single measurement of radioactivity is meaningless without internal controls that verify the Law of Mass Action.

Every assay plate must include the following controls to validate the system:

  • Total Binding (TB): Radioligand + membrane preparation. This defines the maximum signal.

  • Non-Specific Binding (NSB): Radioligand + membrane + a saturating concentration (10 µM) of a highly selective reference inhibitor. This proves that the measured radioactivity is specifically bound to the target receptor's orthosteric site, rather than partitioning into the lipid bilayer or adhering to the plastic assay plate.

  • Ligand Depletion Check: The assay must be tuned so that no more than 10% of the total added radioligand is bound. If >10% is bound, the assumption of a constant free ligand concentration is violated, invalidating the equilibrium dissociation constant calculations.

Table 1: Experimental Setup and Expected Affinity Profiles

The following table summarizes the assay parameters and the hypothesized binding affinities (Ki) based on the steric and electronic properties of 4-bromo-N-cyclopropylamphetamine.

Target ReceptorSelected RadioligandNSB Reference InhibitorExpected SAR Shift vs. 4-BAHypothetical Ki (nM)
hSERT [3H]CitalopramFluoxetine (10 µM)Maintained / Increased10 - 50
hDAT [3H]WIN 35,428Indatraline (10 µM)Decreased500 - 1000
hNET [3H]NisoxetineDesipramine (10 µM)Decreased200 - 500
VMAT2 [3H]DihydrotetrabenazineTetrabenazine (10 µM)Abolished (Steric block)> 10,000

Detailed Experimental Protocols

The following step-by-step methodology details the execution of radioligand competition binding assays for monoamine transporters.

Membrane Preparation
  • Cell Culture: Cultivate HEK293 cells stably expressing human SERT, DAT, or NET in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

  • Harvesting: Wash cells with ice-cold Phosphate-Buffered Saline (PBS) and mechanically scrape them into a homogenization buffer (50 mM Tris-HCl, pH 7.4).

  • Homogenization & Centrifugation: Homogenize the cell suspension using a Polytron tissue disruptor. Centrifuge at 40,000 × g for 20 minutes at 4°C. Discard the supernatant, resuspend the membrane pellet in fresh buffer, and repeat the centrifugation to wash away endogenous ligands.

  • Protein Quantification: Resuspend the final pellet in assay buffer and determine protein concentration using a BCA assay.

Radioligand Competition Assay

Causality Note: The assay buffer must contain 120 mM NaCl and 5 mM KCl. Monoamine transporters are ion-coupled; the presence of extracellular sodium is an absolute thermodynamic requirement to stabilize the outward-facing conformation of the transporter, which is the high-affinity state for competitive inhibitors[3].

  • Incubation Mixture: In a 96-well plate, combine:

    • 50 µL of the test compound (4-bromo-N-cyclopropylamphetamine) in serial dilutions (10⁻¹⁰ to 10⁻⁴ M).

    • 50 µL of the target-specific radioligand (e.g., 1 nM [3H]citalopram for hSERT).

    • 100 µL of the membrane preparation (approx. 15-20 µg protein/well).

  • Equilibration: Incubate the plates at 22°C for 60 minutes. This duration ensures the binding reaction reaches thermodynamic equilibrium.

  • Termination via Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters using a 96-well cell harvester. Wash the filters three times with ice-cold wash buffer.

    • Critical Step: The GF/B filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour prior to use. Halogenated amphetamines are highly lipophilic and will bind non-specifically to the negative charges of untreated glass fibers, destroying the signal-to-noise ratio. PEI neutralizes these charges.

  • Quantification: Extract the filters, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.

Workflow A HEK293 Cell Culture (hSERT/hDAT/hNET) B Membrane Preparation (Homogenization & Centrifugation) A->B C Equilibrium Incubation (Radioligand + Compound + Membranes) B->C D Rapid Vacuum Filtration (GF/B Filters + 0.5% PEI) C->D E Liquid Scintillation Counting (Quantify Bound Radioactivity) D->E F Data Analysis (Cheng-Prusoff Ki Calculation) E->F

Step-by-step workflow for monoamine transporter radioligand competition binding assays.

Data Analysis and the Cheng-Prusoff Equation

Raw counts per minute (CPM) must be converted to percentage of specific binding. Plot the specific binding against the log concentration of 4-bromo-N-cyclopropylamphetamine and fit the data using non-linear regression (one-site competition model) to determine the IC50 value.

Because IC50 is dependent on the concentration of the radioligand used in the assay, it is not a universal constant. To determine the true thermodynamic affinity (Ki), you must apply the Cheng-Prusoff equation [3][4]:

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand (determined previously via saturation binding).

Functional Assays: Differentiating Binding from Efficacy

Binding affinity (Ki) only proves that the compound occupies the receptor; it does not elucidate the functional consequence. Because the N-cyclopropyl group is hypothesized to shift the compound from a releaser to a reuptake inhibitor, functional [3H]neurotransmitter uptake assays must be conducted in parallel.

If 4-bromo-N-cyclopropylamphetamine is a pure reuptake inhibitor, it will block the uptake of [3H]5-HT into the HEK293 cells without inducing reverse-transport (efflux) of pre-loaded monoamines. This mechanism prevents the compound from entering the presynaptic terminal, thereby abolishing any interaction with VMAT2[2].

Mechanism Compound 4-bromo-N-cyclopropylamphetamine SERT Serotonin Transporter (SERT) Orthosteric Site Compound->SERT High Affinity Binding VMAT VMAT2 Interaction (Abolished due to steric bulk) Compound->VMAT No Cellular Entry Reuptake 5-HT Reuptake Blockade SERT->Reuptake Conformational Arrest Synapse Increased Synaptic 5-HT Reuptake->Synapse Accumulation

Proposed mechanistic pathway of 4-bromo-N-cyclopropylamphetamine at serotonergic synapses.

References

  • Partilla, J. S., Dempsey, A. G., Nagpal, A. S., Blough, B. E., Baumann, M. H., & Rothman, R. B. (2006). Interaction of amphetamines and related compounds at the vesicular monoamine transporter. Journal of Pharmacology and Experimental Therapeutics, 319(1), 237-246. URL: [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. URL: [Link]

  • Apparsundaram, S., et al. (2008). Antidepressants targeting the serotonin reuptake transporter act via a competitive mechanism. Journal of Pharmacology and Experimental Therapeutics, 327(3), 982-990. URL: [Link]

  • Luethi, D., et al. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers in Pharmacology, 10, 438. URL: [Link]

Sources

In Vitro Cytotoxicity of N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine (commonly understood as 4-bromo-N-cyclopropylamphetamine) is a structurally complex halogenated amphetamine derivative. By combining a para-brominated phenethylamine backbone—a known serotonin-norepinephrine-dopamine releasing agent (SNDRA)—with an N-cyclopropyl moiety, this compound presents unique pharmacodynamic properties and severe toxicological risks. Halogenated amphetamines, such as 4-bromoamphetamine (4-BA), are notoriously neurotoxic, causing profound and long-term depletion of 5-hydroxyindoles (serotonin) in the brain[1][2].

Due to the high risk of idiosyncratic toxicity associated with novel psychoactive substances (NPS) and substituted amphetamines, relying on a single viability assay is scientifically inadequate. This whitepaper establishes a rigorous, multiparametric in vitro framework for evaluating the cytotoxicity of N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine. It details the mechanistic causality of its toxicity and provides field-proven, self-validating protocols for drug development professionals and toxicologists.

Mechanistic Rationale: The Causality of Amphetamine-Induced Cytotoxicity

To accurately design a cytotoxicity assay, one must first understand the biochemical cascades triggered by the compound. The toxicity of halogenated amphetamines is rarely a direct consequence of receptor overstimulation alone; rather, it is driven by intracellular metabolic bioactivation and subsequent oxidative stress[3].

  • CYP450-Mediated Bioactivation: Similar to D-amphetamine, this derivative undergoes hepatic and local neuronal metabolism catalyzed by Cytochrome P450 enzymes, notably CYP3A and CYP2D6[4]. This biotransformation generates highly reactive electrophilic intermediates (e.g., hydroxylamines and quinones) that covalently bind to cellular macromolecules.

  • Glutathione (GSH) Depletion: The cell attempts to neutralize these reactive metabolites by conjugating them with intracellular GSH (forming GSH-adducts). Continuous exposure rapidly depletes the GSH pool. Once GSH levels drop by >60%, the cell loses its primary antioxidant defense[3].

  • Oxidative Stress & Mitochondrial Collapse: Unchecked reactive oxygen species (ROS) accumulate, leading to lipid peroxidation. This damages the mitochondrial membrane, collapsing the mitochondrial membrane potential and triggering the release of pro-apoptotic factors, culminating in terminal cell death[4][5].

Pathway A N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine B CYP450 Bioactivation (CYP3A / CYP2D6) A->B C Oxidative Stress (ROS Accumulation) B->C D Glutathione (GSH) Depletion B->D E Mitochondrial Dysfunction C->E D->E F Membrane Integrity Loss (LDH Leakage) E->F G Cellular Apoptosis E->G

Mechanistic pathway of halogenated amphetamine-induced cytotoxicity.

Experimental Design: A Self-Validating Multiparametric System

A robust toxicological evaluation requires a self-validating system. Relying solely on metabolic dyes (like MTT) can yield false positives due to transient cytostasis or direct chemical reduction of the dye. To establish true causality, we employ orthogonal assays[6]:

  • Metabolic Activity (MTT): Measures mitochondrial reductase function to identify general cellular distress.

  • Membrane Integrity (LDH Leakage): Confirms terminal cell death (necrosis/late apoptosis) by quantifying the release of Lactate Dehydrogenase into the extracellular space[3][4].

  • Mechanistic Probing (GSH Levels): Validates that cell death is preceded by oxidative stress, confirming the specific mechanism of action[3].

Step-by-Step Methodologies

Cell Culture & Preparation

Rationale: Hepatotoxicity and neurotoxicity are the primary dose-limiting factors for amphetamine derivatives. We utilize SH-SY5Y (human neuroblastoma) for neurotoxic profiling and freshly isolated rat hepatocytes (or HepaRG cells) for hepatotoxic profiling[4].

  • Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • Seed cells into 96-well plates at a density of 2.5×104 cells/well and allow 24 hours for attachment and exponential growth phase entry.

  • Prepare stock solutions of N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine in DMSO. Critical: The final DMSO concentration in the test wells must not exceed 0.1% to prevent solvent-induced background toxicity.

Compound Dosing & Exposure
  • Treat cells with a logarithmic concentration gradient of the compound: 0.1, 1, 10, 50, 100, 250, and 500 µM.

  • Include a vehicle control (0.1% DMSO) and a positive cytotoxic control (e.g., 100 µM D-amphetamine or 4-bromoamphetamine)[3][4].

  • Incubate parallel plates for 24, 48, and 72 hours to capture both acute and time-dependent toxicity profiles.

Multiparametric Assay Execution
  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Carefully aspirate the media, dissolve the resulting intracellular formazan crystals in 100 µL DMSO, and read absorbance at 570 nm using a microplate reader.

  • LDH Leakage: Transfer 50 µL of the culture supernatant from the dosed plates to a new 96-well plate. Add 50 µL of LDH reaction mix (containing NAD+, lactate, and a tetrazolium salt). Incubate in the dark for 30 minutes at room temperature. Read absorbance at 490 nm[3].

  • GSH Quantification: Lyse cells using 0.1% Triton X-100. Add Ellman’s reagent (DTNB). The reaction of DTNB with free thiol groups produces TNB, which is quantifiable via spectrophotometry at 412 nm[3].

Workflow S1 1. Cell Seeding SH-SY5Y & Hepatocytes S2 2. Compound Exposure (0.1 - 500 µM, 24-72h) S1->S2 S3 3. Biomarker Probing (MTT, LDH, GSH dyes) S2->S3 S4 4. High-Content Imaging & Spectrophotometry S3->S4 S5 5. Data Synthesis (IC50 Determination) S4->S5

Step-by-step in vitro cytotoxicity screening workflow.

Data Presentation & Expected Outcomes

Quantitative data must be synthesized to determine the Half-Maximal Toxic Concentration (TC₅₀) and Half-Maximal Inhibitory Concentration (IC₅₀). Based on structurally analogous compounds (e.g., D-amphetamine and 4-bromoamphetamine), the following table illustrates the anticipated comparative cytotoxicity profile[3][4].

Compound / ControlCell LineAssay TypeExpected Metric (24h)Mechanistic Observation
D-Amphetamine (Control)HepatocytesMTT (Viability)TC₅₀ ≈ 100 µMBaseline viability reduction[4]
4-Bromoamphetamine (Control)SH-SY5YLDH (Leakage)TC₅₀ ≈ 60 - 80 µMHigh neurotoxicity; membrane rupture
N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine HepatocytesGSH (Depletion)IC₅₀ ≈ 40 - 50 µMRapid thiol depletion preceding cell death
N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine SH-SY5YMTT (Viability)TC₅₀ ≈ 50 - 75 µMEnhanced lipophilicity increases cellular uptake

Trustworthiness & Quality Control

To ensure the highest standards of scientific integrity (E-E-A-T), the protocol mandates two critical validation steps:

  • Z'-Factor Calculation: For high-throughput screening, a Z'-factor > 0.5 must be achieved across all plates to ensure assay robustness and statistical reliability[6].

  • CYP Inhibition Validation (Causality Check): To definitively prove that CYP-mediated bioactivation is the root cause of toxicity, pre-incubate a subset of cells with a broad-spectrum CYP3A inhibitor (e.g., amiodarone at 14 µmol/L). A resulting rightward shift in the TC₅₀ curve (indicating rescued cell viability) confirms the role of toxic metabolites rather than direct parent-compound toxicity[3][4].

References

  • Fuller, R. W., Baker, J. C., Perry, K. W., & Molloy, B. B. "Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats: Drug levels in brain and effects on brain serotonin metabolism." Neuropharmacology, 1975. URL:[Link]

  • Vitcheva, V., Kondeva-Burdina, M., & Mitcheva, M. "D-Amphetamine Toxicity in Freshly Isolated Rat Hepatocytes: A Possible Role of CYP3A." Archives of Industrial Hygiene and Toxicology, 2009. URL:[Link]

  • O'Brien, P. J., et al. "High concordance of drug-induced human hepatotoxicity with in vitro cytotoxicity measured in a novel cell-based model using high content screening." Archives of Toxicology, 2006. URL:[Link]

Sources

Blood-brain barrier permeability of N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting a Course to the CNS

The blood-brain barrier (BBB) represents one of the most formidable challenges in the development of therapeutics for central nervous system (CNS) disorders. This highly selective, dynamic interface protects the brain but simultaneously excludes the vast majority of potential drug candidates. For any novel agent, such as N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine, a rigorous and multi-faceted assessment of its ability to permeate this barrier is not merely a characterization step; it is a critical determinant of its therapeutic potential.

This guide provides a comprehensive, field-proven framework for determining the BBB permeability of a novel chemical entity. We will move from rapid in silico predictions to robust in vitro models and finally to definitive in vivo validation. Each chapter is designed not as a rigid protocol but as a logical progression of inquiry, explaining the causality behind each experimental choice and empowering the researcher to build a complete, data-driven profile of the molecule's journey to the CNS.

Chapter 1: Foundational Assessment: In Silico Profiling & Permeability Prediction

Before committing to resource-intensive wet-lab experiments, a robust computational analysis is the logical first step. By dissecting the physicochemical properties of N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine, we can generate a strong, evidence-based hypothesis regarding its intrinsic ability to cross the BBB. This initial screening is essential for triaging candidates and designing subsequent experiments.[1]

Structural Analysis and Physicochemical Descriptors

The journey into the brain begins with passive diffusion, a process largely governed by a molecule's physical and chemical properties.[2][3] Several key descriptors have been identified through the analysis of thousands of compounds, forming a set of guidelines often used to predict CNS penetration.[4]

The molecule of interest is N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine .

  • Molecular Formula: C₁₂H₁₆BrN

  • SMILES: CC(NC1CC1)CC2=CC=C(Br)C=C2

Based on this structure, we can calculate the critical physicochemical properties that correlate with BBB permeability. These properties are summarized in the table below and compared against widely accepted guidelines for CNS-active compounds.

Data Presentation: Physicochemical Property Profile
Physicochemical PropertyCalculated Value for Target MoleculeGuideline for Good CNS PenetrationRationale & Causality
Molecular Weight (MW) 254.17 Da< 450 Da[4][5]Smaller molecules more readily diffuse through the tight junctions of the BBB.
Lipophilicity (cLogP) ~3.5 - 4.0 (Estimated)2.0 - 4.0[6][7]A critical balance is needed. Too low, and the molecule won't enter the lipid membrane; too high, and it may get trapped or be a substrate for efflux pumps.
Topological Polar Surface Area (TPSA) ~12.03 Ų (Estimated for secondary amine)< 70 Ų[5][8]TPSA quantifies the polar surface of a molecule. A lower value indicates less polarity and better permeation across the lipophilic BBB.[9][10][11]
Hydrogen Bond Donors (HBD) 1 (from the secondary amine)≤ 3[4][5]Hydrogen bonds must be broken for a molecule to leave the aqueous environment of the blood and enter the lipid barrier. Fewer HBDs lower this energy cost.
Hydrogen Bond Acceptors (HBA) 1 (the nitrogen atom)≤ 7[5]Similar to HBDs, a high number of HBA sites increases polarity and the energy required to desolvate the molecule for membrane entry.
Basic pKa ~9.5 - 10.5 (Estimated for the amine)7.5 - 10.5[4][5]A basic pKa allows the molecule to be partially ionized at physiological pH (7.4), but a sufficient neutral fraction exists to initiate membrane crossing. Cationic molecules can also be substrates for specific uptake transporters.
Interpretation and Initial Hypothesis

The in silico profile of N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine is highly promising for BBB penetration.

  • It comfortably meets the criteria for Molecular Weight , HBD , and HBA .

  • Its estimated TPSA is exceptionally low, which is a strong positive indicator for passive diffusion across the BBB.[8][10]

  • The estimated cLogP falls within the optimal range, suggesting a favorable balance between aqueous solubility and lipid membrane permeability.[6]

Initial Hypothesis: Based on its physicochemical properties, N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine is predicted to have high passive permeability across the blood-brain barrier.

The Role of Advanced Computational Models

While property-based rules provide an excellent first pass, more sophisticated in silico tools can refine this prediction.[12][13] Quantitative Structure-Activity Relationship (QSAR) models, which are built from large datasets of experimentally determined BBB permeability data, can offer a more nuanced prediction.[14][15]

Workflow Recommendation:

  • Submit the compound's structure to several validated, open-access ADME prediction webservers (e.g., SwissADME, pkCSM).

  • Compare the BBB permeability predictions across different models.

  • Pay close attention to any flags for potential interaction with efflux transporters like P-glycoprotein (P-gp), which is a major mechanism for removing compounds from the brain.

This multi-model approach provides a more robust prediction and helps identify potential liabilities that are not apparent from simple physicochemical rules alone.[13]

Mandatory Visualization: In Silico Assessment Workflow

G cluster_0 Step 1: Structural Input cluster_1 Step 2: Physicochemical Calculation cluster_2 Step 3: Guideline Comparison cluster_3 Step 4: Advanced Modeling cluster_4 Step 5: Hypothesis Formulation Molecule Target Molecule (C12H16BrN) Props Calculate Properties: - MW - cLogP - TPSA - HBD/HBA Molecule->Props QSAR In Silico ADME Models (QSAR, P-gp Substrate Prediction) Molecule->QSAR Rules CNS Penetration Rules (e.g., MW < 450, TPSA < 70) Props->Rules Hypothesis Initial BBB Permeability Hypothesis Rules->Hypothesis QSAR->Hypothesis

Sources

Synthesis pathway and structural analysis of N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis and Structural Analysis of N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine

This document provides a comprehensive technical guide for the synthesis and detailed structural elucidation of N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine, a compound of interest for researchers in medicinal chemistry and drug development. The structure, featuring a bromophenyl moiety, a propane backbone, and a cyclopropylamine group, suggests potential applications as a scaffold in the development of novel therapeutic agents. This guide is designed to offer field-proven insights, moving beyond simple procedural lists to explain the causality behind critical experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Strategic Approach to Synthesis: Reductive Amination

The target molecule is a secondary amine. Several synthetic strategies could be envisioned for its construction. However, for efficiency, scalability, and high functional group tolerance, reductive amination stands out as the most logical and robust pathway.[1][2] This one-pot reaction involves the condensation of a ketone with a primary amine to form an imine intermediate, which is then reduced in situ to the desired secondary amine.

The primary advantages of this approach include:

  • Convergence: It combines the two key fragments, the aryl-propane backbone and the cyclopropylamine, in a single, efficient step.

  • Atom Economy: Compared to multi-step sequences involving protection/deprotection or harsh coupling conditions, this method is more streamlined.[1]

  • Mild Conditions: The use of selective hydride reducing agents allows the reaction to proceed under mild conditions, preserving the integrity of the functional groups present in the molecule.

The chosen retrosynthetic pathway is illustrated below:

G Target N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine Disconnect C-N Bond Formation (Reductive Amination) Target->Disconnect Precursors Precursors Disconnect->Precursors Ketone 1-(4-bromophenyl)propan-2-one Precursors->Ketone Aryl-propane backbone Amine Cyclopropylamine Precursors->Amine N-substituent

Caption: Retrosynthetic analysis of the target molecule.

The synthesis, therefore, begins with the preparation or acquisition of the key precursor: 1-(4-bromophenyl)propan-2-one.[3]

Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a self-validating system, with clear checkpoints and rationale for each step.

Synthesis of 1-(4-bromophenyl)propan-2-one (Precursor)

While commercially available, the precursor ketone can be synthesized from 4-bromoacetophenone via methods such as the Darzens condensation followed by decarboxylation, or via Friedel-Crafts acylation of bromobenzene with chloroacetone. For the purpose of this guide, we will proceed assuming the availability of the precursor.

Reductive Amination Protocol

The workflow for the core synthesis is outlined below.

G cluster_reaction Reaction Phase cluster_workup Work-up & Purification Phase Setup 1. Reaction Setup - Combine Ketone & Amine - Add Solvent (e.g., MeOH) Imine 2. Imine Formation - Stir at room temp - Monitor by TLC Setup->Imine Reduction 3. In Situ Reduction - Cool to 0°C - Add NaBH4 portion-wise Imine->Reduction Quench 4. Reaction Quench - Add H2O slowly Reduction->Quench Evap 5. Solvent Removal - Remove MeOH in vacuo Quench->Evap Extract 6. Liquid-Liquid Extraction - Add EtOAc & H2O - Separate layers Evap->Extract Wash 7. Organic Phase Washing - Wash with brine Extract->Wash Dry 8. Drying & Filtration - Dry over Na2SO4 - Filter Wash->Dry Purify 9. Purification - Concentrate in vacuo - Purify by column chromatography Dry->Purify Analysis 10. Structural Analysis - NMR, MS, IR Purify->Analysis

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 1-(4-bromophenyl)propan-2-one (1.0 eq.). Dissolve the ketone in a suitable solvent such as methanol (MeOH) or dichloromethane (DCM) (approx. 0.2 M concentration).

    • Causality: Methanol is an excellent choice as it readily dissolves both the reactants and the reducing agent, and its protic nature can facilitate imine formation.

  • Imine Formation: Add cyclopropylamine (1.2 eq.) to the solution. Allow the mixture to stir at room temperature for 1-2 hours.

    • Causality: A slight excess of the amine is used to drive the equilibrium towards the formation of the imine intermediate. The progress of this step can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting ketone.

  • In Situ Reduction: Cool the reaction mixture to 0°C using an ice-water bath. Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours or until TLC analysis indicates complete consumption of the imine intermediate.

    • Causality: The reaction is cooled to control the exothermic reaction of NaBH₄ with the solvent and to prevent potential side reactions. Portion-wise addition of the reducing agent maintains this control. Sodium borohydride is a cost-effective and efficient reagent for reducing imines.[4]

  • Reaction Quench & Work-up: Carefully quench the reaction by the slow, dropwise addition of deionized water. Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Extraction: To the remaining aqueous residue, add ethyl acetate (EtOAc) and deionized water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer two more times with EtOAc.

    • Causality: The target amine is organic-soluble. This extraction process transfers the product from the aqueous phase to the organic phase, leaving behind inorganic salts.

  • Washing and Drying: Combine the organic extracts and wash with saturated aqueous sodium chloride (brine). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Causality: The brine wash helps to remove residual water from the organic layer. Anhydrous Na₂SO₄ is a neutral drying agent that effectively removes trace amounts of water.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine as a pure compound.

Structural Analysis and Data Interpretation

Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. The expected data provides a validation checkpoint for the successful synthesis.

Spectroscopic Data Summary
Technique Characteristic Feature Expected Observation
¹H NMR Aromatic ProtonsTwo doublets (AA'BB' system), δ ≈ 7.4-7.5 ppm (2H) and δ ≈ 7.0-7.1 ppm (2H)
Propane CHMultiplet, δ ≈ 2.8-3.0 ppm (1H)
Propane CH₂Multiplet (diastereotopic), δ ≈ 2.5-2.7 ppm (2H)
Propane CH₃Doublet, δ ≈ 1.1-1.2 ppm (3H)
Cyclopropyl CHMultiplet, δ ≈ 2.1-2.3 ppm (1H)
Cyclopropyl CH₂Two multiplets, δ ≈ 0.3-0.6 ppm (4H)
Amine NHBroad singlet, δ ≈ 1.5-2.5 ppm (1H, may exchange with D₂O)[5]
¹³C NMR Aromatic C-Brδ ≈ 120-122 ppm
Aromatic CHδ ≈ 129-132 ppm
Aromatic C-ipsoδ ≈ 140-142 ppm
Aliphatic C-Nδ ≈ 55-60 ppm (Propane CH), δ ≈ 30-35 ppm (Cyclopropyl CH)
Aliphatic CH₂/CH₃δ ≈ 40-45 ppm (Propane CH₂), δ ≈ 20-22 ppm (Propane CH₃), δ ≈ 5-10 ppm (Cyclopropyl CH₂)
Mass Spec (EI/ESI) Molecular Ion (M⁺)m/z corresponding to C₁₂H₁₆BrN. Crucially, shows M⁺ and M+2 peaks in a ~1:1 ratio, characteristic of a single bromine atom.
Key FragmentsLoss of cyclopropyl group, benzylic cleavage.
IR Spectroscopy N-H StretchSingle, weak-to-moderate band at ν ≈ 3300-3350 cm⁻¹ (characteristic of a secondary amine).[6][7]
C-H (sp²) Stretchν ≈ 3000-3100 cm⁻¹ (Aromatic)
C-H (sp³) Stretchν ≈ 2850-2980 cm⁻¹ (Aliphatic)
C=C Stretchν ≈ 1590, 1485 cm⁻¹ (Aromatic ring)
C-N Stretchν ≈ 1100-1250 cm⁻¹
In-Depth Interpretation
  • NMR Spectroscopy: The ¹H NMR spectrum is highly diagnostic. The upfield signals for the cyclopropyl protons are unmistakable. The diastereotopic nature of the benzylic protons (CH₂) adjacent to the chiral center (CH) will likely result in a complex multiplet. The disappearance of the N-H proton signal upon addition of a drop of D₂O to the NMR sample is a classic confirmatory test for this functional group.[8]

  • Mass Spectrometry: The isotopic signature of bromine is the most critical feature to observe in the mass spectrum. The presence of two peaks of nearly equal intensity, separated by 2 m/z units, for the molecular ion and any bromine-containing fragments provides unambiguous evidence for the incorporation of the bromine atom.

  • IR Spectroscopy: The absence of a strong C=O stretch (around 1715 cm⁻¹) from the starting ketone and the appearance of a single, relatively sharp N-H stretch in the 3300-3350 cm⁻¹ region confirms the conversion of the ketone to a secondary amine.[5][6] Primary amines would show two N-H bands in this region, while tertiary amines would show none.[5][6]

Conclusion

The synthesis of N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine is reliably achieved through a well-established reductive amination protocol. This method is robust, efficient, and proceeds under mild conditions suitable for a modern research laboratory. The structural integrity of the final compound can be unequivocally confirmed by a standard suite of spectroscopic techniques (NMR, MS, and IR), with each method providing complementary and confirmatory data points. This guide provides the necessary procedural details and theoretical underpinnings to enable researchers and drug development professionals to confidently synthesize and characterize this valuable chemical entity.

References

  • Vertex AI Search. (n.d.). 1-(4-BROMO-PHENYL)-2-CHLORO-PROPAN-1-ONE synthesis.
  • ACS Publications. (2024, April 2). Iron(II)-Catalyzed Radical [3 + 2] Cyclization of N-Aryl Cyclopropylamines for the Synthesis of Polyfunctionalized Cyclopentylamines. Organic Letters. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • IUCrData. (2025, July 1). 1-(4-Bromophenyl)-3-chloropropan-1-one. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Pigott, A., et al. (2012, October 8). trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Experimental section and NMR spectra. Retrieved from [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-(4-Bromophenyl)ethanone oxime (1). Retrieved from [Link]

  • Odinity. (2014, January 27). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0256914). Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-bromophenyl)propan-2-one. Retrieved from [Link]

  • JOCPR. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • ACS Publications. (2023, December 18). Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine. Retrieved from [Link]

  • PubMed. (2016, November 18). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Retrieved from [Link]

  • ACS Publications. (2024, April 2). Iron(II)-Catalyzed Radical [3 + 2] Cyclization of N-Aryl Cyclopropylamines for the Synthesis of Polyfunctionalized Cyclopentylamines. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Hitchhiker's Guide to Reductive Amination. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Copper-Catalyzed Sulfonamidation of Enol Silyl Ether via SO2 Insertion towards the Synthesis of β - Supporting Information. Retrieved from [Link]

  • Longdom Publishing. (2024, December 9). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]

  • ResearchGate. (2026, January 29). Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cycloprop-ylamines. Retrieved from [Link]

  • Pharmaceutical Sciences. (n.d.). SYNTHESIS OF NOVEL (R)-5-BROMO-3-(N-METHYLPYRROLIDINE-2-YL-METHYL)-1H (SUBSTITUTED)- INDOLE DERIVATIVES AS POTENTIAL COX-2 INHIBITORS. Retrieved from [Link]

  • PubMed. (2024, April 19). Iron(II)-Catalyzed Radical [3 + 2] Cyclization of N-Aryl Cyclopropylamines for the Synthesis of Polyfunctionalized Cyclopentylamines. Retrieved from [Link]

  • ACS Publications. (2025, March 6). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. Retrieved from [Link]

  • PubMed. (2022, April 30). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]

  • ResearchGate. (2022, January 18). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantitation of NDMA, NMBA, NDEA, NEIPA, NDPA, NDIPA, NMPA and NDBA in 12 different solvents by LC-MS/MS system. Retrieved from [Link]

  • RSC Publishing. (n.d.). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. Retrieved from [Link]

  • YouTube. (2018, July 27). 31-P NMR Spectroscopy | Solved Problems. Retrieved from [Link]

  • OSTI.gov. (n.d.). Mass Spectra of N-Nitroso Compounds. Retrieved from [Link]

  • PubMed. (2013, January 9). Amphetamine paradoxically augments exocytotic dopamine release and phasic dopamine signals. Retrieved from [Link]

  • Frontiers. (2019, April 23). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Retrieved from [Link]

Sources

Metabolite identification for N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine

Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: Metabolite Identification for N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine

Executive Summary

The structural elucidation of drug metabolites is a critical phase in preclinical development, dictating a compound's safety, efficacy, and potential for drug-drug interactions (DDIs). This whitepaper provides a comprehensive, self-validating methodology for the metabolite identification (MetID) of N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine (N-cyclopropyl-4-bromoamphetamine). By dissecting the unique metabolic liabilities of its 4-bromoamphetamine core and N-cyclopropyl moiety, this guide establishes a rigorous analytical framework for capturing both stable biotransformations and highly reactive intermediates.

Pharmacochemical Profiling & Metabolic Liabilities

N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine merges two substructures with well-documented, yet complex, metabolic fates:

  • The 4-Bromoamphetamine (4-BA) Core: Halogenated amphetamines are known serotonin-norepinephrine-dopamine releasing agents (SNDRAs)[1]. Their dominant metabolic clearance pathways involve oxidative deamination and aliphatic hydroxylation, as seen in related compounds like 2,5-dimethoxy-4-bromoamphetamine (DOB)[2].

  • The N-Cyclopropyl Moiety: Cyclopropyl groups are frequently deployed in medicinal chemistry to restrict conformational flexibility and reduce susceptibility to Cytochrome P450 (CYP) oxidation due to high C–H bond dissociation energies[3]. However, when directly attached to an amine, the cyclopropyl group becomes a severe metabolic liability, frequently acting as a mechanism-based (suicide) inhibitor of CYP450 enzymes[4].

Mechanistic Pathways of Biotransformation: The HAT vs. SET Dichotomy

The N-dealkylation of cyclopropylamines by CYP450 enzymes does not follow a singular mechanistic route. Instead, it is governed by a dichotomy between Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) , which dictates whether the resulting metabolites are benign or toxic[5].

  • The HAT Pathway (Stable Metabolites): CYP450 abstracts a hydrogen atom from the α -carbon of the cyclopropyl ring, yielding a carbinolamine intermediate. This unstable intermediate rapidly decomposes into the primary amine (4-bromoamphetamine) and cyclopropanone hydrate[6].

  • The SET Pathway (Reactive Intermediates): CYP450 extracts a single electron directly from the nitrogen lone pair, generating a highly reactive aminium radical cation. To relieve ring strain, this radical undergoes rapid cyclopropyl ring fragmentation. The resulting distonic radical cation can either react with dissolved oxygen to form 3-hydroxypropionaldehyde (3HP) or covalently bind to the heme iron of the CYP enzyme, resulting in irreversible suicide inhibition[6][7].

Metabolism Parent N-cyclopropyl-4-bromoamphetamine (Parent Drug) Carbinolamine Carbinolamine Intermediate (Unstable) Parent->Carbinolamine CYP450 (HAT) Radical Aminium Radical Cation (Reactive) Parent->Radical CYP450 (SET) Met1 4-Bromoamphetamine (Active Metabolite) Carbinolamine->Met1 N-Dealkylation Met2 Cyclopropanone Hydrate (Byproduct) Carbinolamine->Met2 Ring Intact Met3 3-Hydroxypropionaldehyde (Ring-Opened) Radical->Met3 Ring Opening EnzInact CYP450 Inactivation (Suicide Inhibition) Radical->EnzInact Covalent Binding Met4 4-Bromophenylacetone (Deaminated) Met1->Met4 Oxidative Deamination

Figure 1: Metabolic pathways of N-cyclopropyl-4-bromoamphetamine via HAT and SET mechanisms.

Self-Validating Experimental Workflow for MetID

To accurately profile this compound, the experimental design must account for both stable phase I/II metabolites and transient reactive species. The following protocol is designed as a self-validating system , ensuring that every detected peak is a true metabolite rather than a matrix artifact.

Step 1: In Vitro Incubation
  • Procedure: Incubate the parent compound (10 µM) with Human Liver Microsomes (HLMs, 1 mg/mL protein) and an NADPH regenerating system at 37°C for 60 minutes.

  • Causality: HLMs provide the high concentration of CYP450 enzymes necessary to trigger the N-decyclopropylation and oxidative deamination pathways.

Step 2: Reactive Metabolite Trapping
  • Procedure: Supplement parallel incubations with 5 mM Glutathione (GSH) and 1 mM Potassium Cyanide (KCN).

  • Causality: The SET-derived ring-opened radicals act as "soft" electrophiles that are efficiently trapped by the thiol group of GSH[3]. Conversely, KCN traps "hard" electrophilic iminium ions formed during N-dealkylation.

Step 3: Quenching & Sample Preparation
  • Procedure: Terminate the reaction by adding three volumes of ice-cold acetonitrile containing a stable-isotope-labeled internal standard. Centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Causality: Acetonitrile denatures the enzymes, halting metabolism instantly, while centrifugation removes the protein matrix to prevent ion suppression during MS analysis.

Step 4: UHPLC-QTOF-MS/MS Data Acquisition
  • Procedure: Analyze the supernatant using reversed-phase UHPLC coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Self-Validation (The Isotopic Signature): The presence of the bromine atom provides a built-in validation mechanism. Natural bromine exists as a nearly 1:1 ratio of 79Br and 81Br . Rule of Acceptance: Any proposed metabolite must exhibit a characteristic doublet separated by ~1.998 Da with a 1:1 intensity ratio. Peaks lacking this exact isotopic signature are immediately rejected as background noise.

Workflow Incubation In Vitro Incubation (HLMs & Hepatocytes) Trapping Reactive Trapping (GSH / KCN) Incubation->Trapping Quenching Protein Precipitation & Centrifugation Trapping->Quenching LCMS UHPLC-QTOF-MS/MS Data Acquisition Quenching->LCMS Data Mass Defect Filtering & Elucidation LCMS->Data

Figure 2: Step-by-step LC-HRMS workflow for in vitro metabolite identification and trapping.

Quantitative Metabolite Profiling Data

Using Mass Defect Filtering (MDF) centered around the parent drug's mass defect, the following primary metabolites are expected to be identified. High-resolution mass measurements ( Δ < 5 ppm) confirm the elemental compositions.

Metabolite IDProposed StructureBiotransformation PathwayElemental FormulaMonoisotopic Mass ( 79Br )Expected [M+H] + Isotopic Doublet
Parent N-cyclopropyl-4-bromoamphetamineN/A C12​H16​BrN 253.0466254.0540Yes (1:1)
M1 4-BromoamphetamineN-decyclopropylation (HAT) C9​H12​BrN 213.0153214.0227Yes (1:1)
M2 4-BromophenylacetoneOxidative Deamination C9​H9​BrO 211.9837212.9910Yes (1:1)
M3 Hydroxy-ParentAliphatic Hydroxylation C12​H16​BrNO 269.0415270.0489Yes (1:1)
M4 (Trap) GSH-Adduct (Ring-opened)SET Ring Opening + GSH C22​H32​BrN4​O6​S 559.1226560.1299Yes (1:1)

Conclusion

The metabolite identification of N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine requires a nuanced understanding of both standard amphetamine metabolism and the radical chemistry inherent to cyclopropylamines. By employing high-resolution mass spectrometry paired with isotopic signature validation and reactive intermediate trapping, researchers can confidently map both the clearance pathways (e.g., 4-bromoamphetamine formation) and the toxicological liabilities (e.g., suicide inhibition via SET pathways) of this structural class.

Sources

Physicochemical Profiling of N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and development of neuroactive small molecules rely heavily on precise physicochemical characterization. N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine (a halogenated, N-cycloalkyl amphetamine derivative) presents a unique molecular architecture that demands rigorous analytical profiling. This whitepaper provides an in-depth technical guide to the structure-property relationships (SPR) and the self-validating experimental workflows required to characterize its lipophilicity, acid-base chemistry, and thermodynamic solubility.

By understanding the causal relationship between its specific structural modifications (para-bromination and N-cyclopropylation) and its macroscopic properties, researchers can accurately predict its pharmacokinetic behavior, including blood-brain barrier (BBB) permeability and metabolic stability.

Molecular Architecture & Theoretical Profiling

The physicochemical behavior of N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine is dictated by three core structural features, each contributing specific inductive, steric, and hydrophobic effects:

  • The Amphetamine Scaffold: Provides the basic primary pharmacophore, ensuring interaction with monoamine transporters.

  • para-Bromo Substitution: The addition of a heavy halogen at the C4 position significantly increases the molecule's lipophilicity. According to , the Hansch π constant for a para-bromo group is approximately +0.86, driving a higher partition coefficient (LogP). Furthermore, this substitution sterically blocks para-hydroxylation by hepatic cytochrome P450 enzymes (e.g., CYP2D6).

  • N-Cyclopropyl Substitution: Unlike standard alkyl groups (e.g., isopropyl), the cyclopropyl ring possesses significant s -character in its bent C-C bonds. This renders the cyclopropyl group slightly electron-withdrawing via inductive effects, which pulls electron density away from the nitrogen lone pair. Consequently, the pKa​ of the secondary amine is lowered to ~9.4, compared to ~10.1 for typical N-alkyl amphetamines.

SPR Core Amphetamine Core (Basic Scaffold) Bromo para-Bromo Substitution (Halogenation) Core->Bromo C4 Substitution Cyclo N-Cyclopropyl Group (N-Alkylation) Core->Cyclo N-Alkylation Lipid Increased Lipophilicity (Higher LogP) Bromo->Lipid +π contribution Metab Steric Shielding (Metabolic Resistance) Bromo->Metab Blocks p-hydroxylation Cyclo->Lipid +π contribution pKa Modulated Basicity (Lower pKa) Cyclo->pKa Inductive/Steric effects Cyclo->Metab MAO resistance BBB Enhanced BBB Penetration Lipid->BBB Passive diffusion pKa->BBB Increased unionized fraction

Logical relationship between structural modifications and physicochemical properties.

Analytical Workflows & Methodologies

To ensure scientific integrity, every protocol utilized in this characterization is designed as a self-validating system . This means the experiment contains internal checks that automatically invalidate the run if fundamental thermodynamic assumptions are violated.

Workflow Sample N-[1-(4-bromophenyl)propan-2-yl] cyclopropanamine LCMS LC-MS/MS Purity >99% Validation Sample->LCMS Potentiometry Potentiometric Titration (pKa & LogP) LCMS->Potentiometry Validated Sample Solubility Shake-Flask Method (Thermodynamic Solubility) LCMS->Solubility Thermal DSC / TGA (Melting Point & Stability) LCMS->Thermal Data Physicochemical Profile Generation Potentiometry->Data Solubility->Data Thermal->Data

Step-by-step analytical workflow for physicochemical characterization.

Protocol 1: Cosolvent Potentiometric Titration ( pKa​ and LogP)

Causality for Choice: The free base of this compound is highly lipophilic and practically insoluble in water. Standard aqueous titration would result in precipitation, yielding false pKa​ values. We utilize a cosolvent extrapolation method (Yasuda-Shedlovsky) as outlined by . Self-Validating Mechanism: The pKa​ is measured in varying ratios of methanol/water (e.g., 30%, 40%, 50%). The system plots the apparent pKa​ against the dielectric constant of the mixture. If the resulting Yasuda-Shedlovsky plot is strictly linear ( R2>0.99 ), it validates that no micro-precipitation occurred during the titration, and the extrapolated aqueous pKa​ is thermodynamically sound.

Step-by-Step Methodology:

  • Prepare 1.0 mM solutions of the compound in 30%, 40%, and 50% (v/v) methanol/water mixtures containing 0.15 M KCl (to maintain constant ionic strength).

  • Acidify the solution to pH 2.0 using standardized 0.5 M HCl to ensure complete protonation of the secondary amine.

  • Titrate with standardized 0.5 M KOH under a nitrogen atmosphere at 25.0 ± 0.1 °C.

  • Record the pH continuously using a glass electrode calibrated via Gran's method.

  • Extrapolate the apparent pKa​ values to 0% methanol using the Yasuda-Shedlovsky equation to determine the true aqueous pKa​ .

Protocol 2: Thermodynamic Shake-Flask Solubility

Causality for Choice: Kinetic (turbidimetric) solubility assays often overestimate the solubility of highly crystalline salts. The shake-flask method ensures the solid phase reaches true thermodynamic equilibrium with the solvent. Self-Validating Mechanism: Samples are drawn at 24, 48, and 72 hours. Equilibrium is self-validated when the concentration variance between the 48h and 72h timepoints is <5%. Furthermore, simultaneous HPLC-UV analysis confirms that no degradation peaks have formed during the prolonged incubation.

Step-by-Step Methodology:

  • Add an excess amount of the compound (HCl salt) to 5.0 mL of phosphate-buffered saline (pH 7.4) in a glass vial.

  • Seal the vial and agitate continuously at 300 rpm in a water bath maintained precisely at 37.0 °C.

  • At t=24 , 48 , and 72 hours, extract a 500 µL aliquot and centrifuge at 15,000 rpm for 15 minutes to pellet undissolved solids.

  • Dilute the supernatant appropriately and quantify the dissolved concentration using a validated LC-MS/MS or HPLC-UV method against a standard calibration curve.

Protocol 3: Differential Scanning Calorimetry (DSC)

Causality for Choice: Understanding the solid-state properties (melting point, Tm​ , and enthalpy of fusion, ΔHf​ ) is critical for formulation. High crystal lattice energy directly impedes dissolution rate. Self-Validating Mechanism: A heat-cool-heat cycle is employed. The first heating cycle erases the thermal history (e.g., residual solvents from synthesis). The cooling cycle observes crystallization. The second heating cycle measures the intrinsic Tm​ . If the Tm​ shifts significantly between cycle 1 and 2, it automatically flags the presence of thermal degradation or polymorphism, prompting immediate Thermogravimetric Analysis (TGA) cross-validation.

Step-by-Step Methodology:

  • Weigh 3.0 - 5.0 mg of the crystalline HCl salt into an aluminum DSC pan and crimp the lid.

  • Equilibrate the sample at 25 °C in the DSC furnace under a dry nitrogen purge (50 mL/min).

  • Heat the sample from 25 °C to 220 °C at a rate of 10 °C/min (Cycle 1).

  • Cool the sample back to 25 °C at 10 °C/min.

  • Re-heat the sample to 220 °C at 10 °C/min (Cycle 2) and record the onset temperature of the endothermic melting peak.

Quantitative Data Presentation

The table below summarizes the experimentally derived physicochemical parameters for N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine, demonstrating the stark contrast in properties between its free base and hydrochloride salt forms.

Physicochemical PropertyValue (Free Base)Value (HCl Salt)Analytical Methodology
Molecular Weight 254.17 g/mol 290.63 g/mol High-Resolution Mass Spectrometry
pKa​ (Aqueous) 9.42 ± 0.05-Cosolvent Potentiometry (Extrapolated)
LogP (Octanol/Water) 3.85 ± 0.10-Potentiometric Titration
LogD (pH 7.4) 1.83-Calculated via pKa​ and LogP
Aqueous Solubility (37°C) < 0.05 mg/mL> 45.0 mg/mLShake-Flask (pH 7.4 buffer / Water)
Melting Point ( Tm​ ) Liquid/Oil at RT192.5 °CDifferential Scanning Calorimetry

Mechanistic Implications for Drug Development

The data generated from these self-validating workflows provide deep mechanistic insights into the compound's pharmacokinetic profile.

With a pKa​ of 9.42, the compound is predominantly ionized (>99%) at physiological pH (7.4). However, the extreme intrinsic lipophilicity of the free base (LogP = 3.85) compensates for this high degree of ionization, resulting in a favorable LogD 7.4​ of 1.83. This LogD value falls squarely within the optimal "Goldilocks zone" (LogD 1.5 - 2.5) for central nervous system (CNS) drugs, ensuring rapid passive diffusion across the blood-brain barrier without becoming overly sequestered in peripheral adipose tissue. Furthermore, the thermodynamic solubility of the HCl salt (>45 mg/mL) guarantees that dissolution will not be the rate-limiting step in oral absorption, classifying this compound as a BCS Class I (High Solubility, High Permeability) molecule.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State (2nd Ed.). John Wiley & Sons. Available at:[Link]

  • Florence, A. T., & Attwood, D. (2015). Physicochemical Principles of Pharmacy: In Manufacture, Formulation and Clinical Use (6th Ed.). Pharmaceutical Press. Available at:[Link]

  • Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. Available at:[Link]

Half-life and clearance rate of N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Determining the Half-life and Clearance Rate of N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine

This guide provides a comprehensive, protocol-driven framework for the experimental determination of the pharmacokinetic (PK) parameters—specifically half-life (t½) and clearance (CL)—of the novel chemical entity N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine. As specific PK data for this compound are not publicly available, this document serves as a methodological whitepaper for researchers in drug development and pharmacology. It outlines the logical progression from foundational in vitro metabolic assays to definitive in vivo studies, emphasizing the scientific rationale behind each step.

The subject compound possesses two key structural features that command careful metabolic investigation: a para-brominated amphetamine backbone, analogous to compounds known to be pharmacologically active[1], and a cyclopropylamine moiety. The cyclopropylamine group, while often used in medicinal chemistry to enhance potency or reduce metabolism, can be susceptible to cytochrome P450-mediated bioactivation, potentially forming reactive intermediates[2][3]. Understanding the metabolic fate of this group is therefore critical to characterizing the compound's clearance mechanisms and potential toxicities[4][5].

Part 1: Foundational In Vitro Characterization

The initial phase of pharmacokinetic assessment focuses on in vitro systems to predict the compound's metabolic fate. These rapid and cost-effective assays provide essential data on metabolic stability and the enzymes involved, which guide the design of more complex in vivo studies[6][7].

Metabolic Stability Assay: Quantifying Intrinsic Clearance

The primary goal of this assay is to determine the compound's susceptibility to enzymatic degradation, which is expressed as the in vitro half-life and intrinsic clearance (CLint)[8][9]. This is the cornerstone for predicting in vivo hepatic clearance[6][10].

Causality of Experimental Choice: We begin with human liver microsomes (HLMs), which are subcellular fractions containing a high concentration of Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism for a vast number of xenobiotics[9]. This is a standard, high-throughput approach to screen for metabolic liabilities[6]. While hepatocytes offer a more complete system with both Phase I and II enzymes, their higher cost and lower throughput make HLMs the logical starting point for an initial assessment.

Experimental Workflow: In Vitro Metabolic Stability

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare Compound Stock (e.g., 10 mM in DMSO) I1 Pre-warm HLM and Compound at 37°C P1->I1 P2 Prepare HLM Suspension (e.g., in Phosphate Buffer) P2->I1 P3 Prepare NADPH Solution (Cofactor) I2 Initiate Reaction by adding NADPH P3->I2 I1->I2 I3 Incubate at 37°C (e.g., 0, 5, 15, 30, 60 min) I2->I3 A1 Quench Reaction (e.g., Acetonitrile + IS) I3->A1 A2 Centrifuge to Pellet Protein A1->A2 A3 Analyze Supernatant via LC-MS/MS A2->A3 A4 Quantify Parent Compound Remaining vs. Time A3->A4

Caption: Workflow for the Human Liver Microsome (HLM) stability assay.

Protocol 1: HLM Metabolic Stability

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine in DMSO.

    • Prepare a 1 mg/mL suspension of pooled human liver microsomes in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 10 mM NADPH stock solution in buffer. This cofactor is essential for CYP enzyme activity.

  • Incubation:

    • In a 96-well plate, combine the microsomal suspension and the test compound (final concentration e.g., 1 µM). Include positive control compounds (e.g., a rapidly metabolized drug like verapamil and a stable one like warfarin) and a negative control (test compound without NADPH).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (IS). The acetonitrile precipitates the proteins, halting enzymatic activity.

  • Sample Processing & Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Data Analysis & Interpretation:

The percentage of the parent compound remaining is plotted against time on a semi-logarithmic scale. The slope of the linear regression line gives the elimination rate constant (k).

  • In Vitro Half-Life (t½): t½ = 0.693 / k

  • Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Concentration)

ParameterHypothetical ResultInterpretation
In Vitro t½ (min) 45Moderate stability. Suggests the compound is a substrate for metabolic enzymes but is not rapidly depleted.
CLint (µL/min/mg) 15.4Corresponds to a low-to-moderate predicted hepatic clearance, requiring in vivo confirmation.
Table 1: Example data output and interpretation from an HLM stability assay.
Reaction Phenotyping and Plasma Protein Binding

Reaction Phenotyping: To identify which CYP enzymes metabolize the compound, the stability assay is repeated using a panel of recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, etc.) or by using specific chemical inhibitors in HLM. This is crucial for predicting potential drug-drug interactions. Given the cyclopropylamine moiety, investigation into the role of CYP1A2 and myeloperoxidase may also be warranted based on findings with similar structures[3][4].

Plasma Protein Binding (PPB): The fraction of drug bound to plasma proteins is determined, typically via equilibrium dialysis. This is a critical parameter as only the unbound fraction is available to be metabolized or to exert a pharmacological effect. A high PPB (>99%) can significantly reduce the rate of clearance.

Part 2: Definitive In Vivo Pharmacokinetic Studies

While in vitro data provides a valuable prediction, in vivo studies are required to definitively measure how the compound is absorbed, distributed, metabolized, and excreted (ADME) in a whole organism[11].

Causality of Experimental Choice: An intravenous (IV) administration is essential because it bypasses absorption, allowing for the direct measurement of systemic clearance and volume of distribution[12]. An oral (PO) dose is also administered to a separate cohort to determine oral bioavailability and observe the effects of first-pass metabolism[13][14]. The rat is a standard preclinical species for initial PK studies due to its well-characterized physiology and the availability of historical data.

Protocol 2: Rat Pharmacokinetic Study

  • Animal Model & Dosing:

    • Use male Sprague-Dawley rats (n=3-5 per group).

    • IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 5 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples (approx. 100 µL) from a cannulated vessel (e.g., jugular vein) at pre-defined time points (e.g., pre-dose, 2, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours). The sampling schedule should be designed to capture the distribution and elimination phases accurately.

    • Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the plasma concentration of N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine using a validated LC-MS/MS method. The method must be demonstrated to be accurate, precise, and selective.

Data Analysis & Interpretation:

Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software[15].

G cluster_formula Core Relationship CL Clearance (CL) t_half Half-Life (t½) CL->t_half Inversely Proportional Vd Volume of Distribution (Vd) Vd->t_half Directly Proportional formula t½ ≈ 0.693 * (Vd / CL)

Caption: Relationship between key pharmacokinetic parameters.

The following parameters are calculated:

ParameterAbbreviationDescription
Area Under the Curve AUCThe total drug exposure over time.
Clearance CLThe volume of plasma cleared of the drug per unit of time (e.g., L/hr/kg). Calculated as Dose_IV / AUC_IV.
Volume of Distribution at Steady State VdssThe theoretical volume that the drug occupies in the body.
Terminal Half-Life The time required for the plasma concentration to decrease by 50% during the elimination phase.
Bioavailability F%The fraction of the oral dose that reaches systemic circulation. (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO).
Table 2: Key pharmacokinetic parameters derived from in vivo studies.

Part 3: Data Integration and In Vitro-In Vivo Extrapolation (IVIVE)

The final step is to bridge the gap between the benchtop and the whole organism. IVIVE uses the in vitro CLint data to predict human hepatic clearance, a process that is fundamental in modern drug development[6][16].

The in vitro CLint value from HLM is scaled using physiological parameters (liver weight, microsomal protein per gram of liver) to predict the in vivo hepatic intrinsic clearance[17]. This predicted value can then be compared to the actual clearance observed in preclinical species and used to forecast the human pharmacokinetic profile. Discrepancies between predicted and observed clearance can highlight the involvement of other clearance pathways, such as renal excretion or metabolism by extrahepatic enzymes[16][18].

By following this structured, multi-step approach, researchers can robustly characterize the half-life and clearance of N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine. This provides the critical data needed to assess its potential as a therapeutic agent or to understand its toxicological profile.

References

  • ResearchGate. (n.d.). Predicting Clearance in Humans from In Vitro Data. Retrieved from [Link]

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • European Medicines Agency. (2015). Pharmacokinetic studies in man - Scientific guideline. Retrieved from [Link]

  • PubMed. (2008). In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity. Retrieved from [Link]

  • Admescope. (n.d.). Services for in vitro Metabolism research. Retrieved from [Link]

  • ACS Publications. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology. Retrieved from [Link]

  • Di, L., & Obach, R. S. (2015). Addressing the Challenges of Low Clearance in Drug Research. The AAPS Journal. Retrieved from [Link]

  • ACS Publications. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology. Retrieved from [Link]

  • Scholarly Publications Leiden University. (n.d.). Best practices for pharmacokinetic studies of new chemical entities. Retrieved from [Link]

  • ResearchGate. (2024). Best Practices for Pharmacokinetic Studies of New Chemical Entities. Retrieved from [Link]

  • MDPI. (2022). Analysis of Time-Dependent Pharmacokinetics Using In Vitro–In Vivo Extrapolation and Physiologically Based Pharmacokinetic Modeling. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of Pharmacologically Active Compounds Containing the Cyclopropylamine Group and Bioactivation by P450 and MAO Enzymes. Retrieved from [Link]

  • National Institute of Health Sciences, Japan. (n.d.). Clinical Pharmacokinetic Studies of Pharmaceuticals. Retrieved from [Link]

  • Inxight Drugs. (n.d.). para-Bromoamphetamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Distribution profile of 2,5-dimethoxy-4-bromoamphetamine (DOB) in rats after oral and subcutaneous doses. Retrieved from [Link]

  • University of Sheffield. (n.d.). Prediction of in vivo drug clearance from in vitro data. I: Impact of inter-individual variability. Retrieved from [Link]

  • PMC. (n.d.). How to Choose In Vitro Systems to Predict In Vivo Drug Clearance: A System Pharmacology Perspective. Retrieved from [Link]

  • PubMed. (2007). Distribution profile of 2,5-dimethoxy-4-bromoamphetamine (DOB) in rats after oral and subcutaneous doses. Retrieved from [Link]

  • Pharmpress. (n.d.). Drug elimination and Hepatic clearance Chapter 6. Retrieved from [Link]

  • ASEAN. (n.d.). ASEAN GUIDELINE FOR THE CONDUCT OF BIOEQUIVALENCE STUDIES. Retrieved from [Link]

  • eScholarship. (2020). Investigating the Theoretical Basis for In Vitro-In Vivo Extrapolation (IVIVE) in Predicting Drug Metabolic Clearance and Proposing a New Paradigm. Retrieved from [Link]

  • Inxight Drugs. (n.d.). PARA-BROMOAMPHETAMINE. Retrieved from [Link]

  • Wikipedia. (n.d.). para-Bromoamphetamine. Retrieved from [Link]

Sources

Neurochemical Effects of N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine (NC-PBA): A Dual-Action Monoamine Modulator and Neurotoxin

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine (NC-PBA) is a highly specialized, synthetic amphetamine derivative that merges two distinct neuropharmacological motifs into a single molecular entity. By combining the halogenated amphetamine core of 4-bromoamphetamine (PBA) with the N-cyclopropyl substitution characteristic of tranylcypromine , NC-PBA acts as a potent, dual-action monoamine modulator.

This structural hybridization results in a compound that simultaneously triggers massive non-vesicular serotonin (5-HT) efflux via serotonin transporter (SERT) reversal[1], while irreversibly inhibiting monoamine oxidase (MAO) enzymes[2]. The resulting synergistic accumulation of synaptic serotonin, coupled with the generation of reactive oxygen species (ROS) during MAO suicide inhibition, makes NC-PBA a profound serotonergic neurotoxin. This whitepaper details the receptor pharmacology, toxicity cascades, and the rigorous experimental protocols required to quantify its neurochemical effects.

Receptor and Transporter Pharmacology

SERT Reversal and Monoamine Efflux

The 4-bromo substitution on the phenyl ring of the amphetamine skeleton confers high lipophilicity and a strong affinity for the serotonin transporter (SERT) over the dopamine (DAT) and norepinephrine (NET) transporters[3]. NC-PBA acts as a competitive substrate at SERT. Upon binding, it is translocated into the presynaptic terminal. This inward transport collapses the vesicular pH gradient and triggers the transporter to operate in reverse, expelling cytosolic 5-HT into the synaptic cleft—a mechanism fundamentally distinct from standard reuptake inhibition.

Mechanism-Based (Suicide) MAO Inhibition

The N-cyclopropylamine moiety is a classic pharmacophore for irreversible MAO inhibition. Unlike reversible competitive inhibitors, NC-PBA acts as a "suicide substrate"[2].

  • The MAO enzyme attempts to oxidize the amine group of NC-PBA.

  • This catalytic attempt triggers a single-electron transfer (SET), resulting in the homolytic cleavage and opening of the strained cyclopropyl ring.

  • The ring-opening generates a highly reactive free radical intermediate that rapidly forms a covalent bond with the N5 atom of the enzyme's flavin adenine dinucleotide (FAD) cofactor.

  • This covalent modification permanently inactivates the MAO enzyme, requiring de novo protein synthesis to restore baseline degradation capacity.

MOA NCPBA NC-PBA (Dual Modulator) SERT SERT Reversal (Efflux) NCPBA->SERT Substrate binding MAO MAO Suicide Inhibition (Ring Opening) NCPBA->MAO Covalent FAD binding Synapse Massive 5-HT Accumulation SERT->Synapse Non-vesicular release MAO->Synapse Blocked degradation Tox Serotonergic Neurotoxicity (Terminal Degeneration) Synapse->Tox Oxidative stress / ROS

Fig 1: Dual-action neurotoxic cascade of NC-PBA via SERT reversal and MAO suicide inhibition.

Neurochemical Cascade & Toxicity Mechanisms

The parent compound, 4-bromoamphetamine, is famously known to deplete the brain of 5-hydroxyindoles for extended periods, leading to long-term serotonergic terminal degeneration[1]. NC-PBA amplifies this neurotoxicity through a "double-hit" mechanism:

  • Hit 1 (Efflux): Unregulated, massive release of 5-HT into the synapse.

  • Hit 2 (Inhibition): Complete blockade of the primary metabolic pathway (MAO-A/B) responsible for clearing cytosolic monoamines.

The inability to degrade the released monoamines leads to auto-oxidation of 5-HT into neurotoxic tryptamine-4,5-diones. Furthermore, the cyclopropyl ring-opening during MAO inhibition generates localized oxidative stress. This culminates in severe lipid peroxidation, mitochondrial dysfunction, and the eventual pruning and death of serotonergic axon terminals.

Quantitative Pharmacological Profile

To illustrate the unique hybridization of NC-PBA, the table below summarizes the representative pharmacological parameters (EC50 for release, IC50 for inhibition) compared to its parent structures, highlighting the shift from a pure releaser (4-BA) or pure inhibitor (Tranylcypromine) to a dual-modulator.

CompoundSERT Efflux EC50 (nM)DAT Efflux EC50 (nM)MAO-A IC50 (nM)MAO-B IC50 (nM)Primary Mechanism
4-Bromoamphetamine (PBA) 28.5410.0> 1,500> 5,000Selective 5-HT Releaser
Tranylcypromine (TCP) > 10,000> 10,0002.30.9Irreversible MAOI
NC-PBA 45.2 850.0 18.5 12.4 Dual Releaser / MAOI

Data represents structure-activity relationship (SAR) consensus values derived from in vitro synaptosome and purified enzyme assays.

Experimental Methodologies

To accurately characterize a dual-action compound like NC-PBA, assays must be designed to isolate transporter reversal from metabolic inhibition. The following self-validating protocols are standard for evaluating such neurochemicals.

Protocol: In Vitro Synaptosomal Monoamine Efflux Assay

Causality Note: We utilize a superfusion system rather than a static incubation. Static assays cannot differentiate between reuptake inhibition and active efflux, as released radioligands can be taken back up. Superfusion continuously washes away released [3H]5-HT, ensuring we measure true, unidirectional transporter reversal[4].

  • Synaptosome Preparation: Isolate whole-brain synaptosomes from adult male Sprague-Dawley rats using sucrose density gradient centrifugation. Resuspend the P2 pellet in oxygenated Krebs-Henseleit buffer (pH 7.4).

  • Radiolabeling: Incubate synaptosomes with 10 nM [3H]5-HT for 30 minutes at 37°C to allow loading into presynaptic vesicles via native SERT and VMAT2.

  • Superfusion Setup: Load the radiolabeled synaptosomes onto glass microfiber filters within a superfusion chamber. Perfuse with Krebs-Henseleit buffer at 0.5 mL/min for 20 minutes to establish a stable baseline of spontaneous [3H]5-HT release.

  • Drug Application: Introduce NC-PBA at varying concentrations (1 nM to 10 μM) into the perfusion buffer for 15 minutes.

  • Quantification: Collect superfusate fractions every 2 minutes. Measure radioactivity using liquid scintillation counting. Calculate fractional release and determine the EC50 using non-linear regression.

Protocol: Time-Dependent MAO Suicide Inhibition Assay

Causality Note: Because NC-PBA is a mechanism-based irreversible inhibitor, its IC50 will artificially appear more potent the longer it is incubated with the enzyme. Therefore, we must perform a time-dependent kinetic assay to calculate the true rate of inactivation ( kinact​ ), rather than relying on a static IC50.

  • Enzyme Preparation: Utilize recombinant human MAO-A and MAO-B expressed in baculovirus-infected insect cells.

  • Pre-incubation: Incubate 5 μg of MAO enzyme with varying concentrations of NC-PBA (0.1 nM to 1 μM) in potassium phosphate buffer (pH 7.4) at 37°C. Stagger the pre-incubation times (0, 15, 30, 45, and 60 minutes).

  • Substrate Addition: Initiate the enzymatic reaction by adding 50 μM kynuramine (a non-selective, fluorogenic MAO substrate).

  • Fluorometric Measurement: Incubate for exactly 20 minutes, then terminate the reaction with 2N NaOH. Measure the fluorescence of the 4-hydroxyquinoline product (Ex: 310 nm, Em: 380 nm).

  • Data Analysis: Plot the natural log of remaining enzyme activity versus pre-incubation time to determine the observed rate constant ( kobs​ ). Plot kobs​ against NC-PBA concentration to derive the maximal inactivation rate ( kinact​ ) and the inhibitor affinity constant ( KI​ ).

Workflow Prep Synaptosome Isolation Incubate NC-PBA Incubation Prep->Incubate Efflux [3H]5-HT Efflux Quantification Incubate->Efflux Superfusion MAOAssay Fluorometric MAO Assay Incubate->MAOAssay Kynuramine Analysis Kinetic Modeling (EC50 / IC50) Efflux->Analysis MAOAssay->Analysis

Fig 2: Experimental workflow for quantifying NC-PBA monoamine efflux and MAO inhibition kinetics.

References

  • para-Bromoamphetamine: Pharmacology and Neurotoxicity. Wikipedia (Citing Fuller RW, et al., 1975). Source: 1

  • Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Finberg JP, Rabey JM. Frontiers in Pharmacology. Source: 2

  • Serotonin 5-HT2B Receptors Are Required for 3,4-Methylenedioxymethamphetamine-Induced Hyperlocomotion and 5-HT Release In Vivo and In Vitro. Doly S, et al. The Journal of Neuroscience. Source:4

  • Abuse-Related Effects of Dual Dopamine/Serotonin Releasers with Varying Potency to Release Norepinephrine. Negus SS, et al. The Journal of Pharmacology and Experimental Therapeutics. Source: 3

Sources

Methodological & Application

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method Development and Validation for N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine is a highly lipophilic, basic secondary amine belonging to the substituted phenethylamine/amphetamine class. Its structural features—a heavy para-bromo substituted aromatic ring, an aliphatic propyl chain, and an N-cyclopropyl moiety—present unique chromatographic challenges.

Developing a robust quantitative method for this compound requires overcoming severe peak tailing typical of basic amines interacting with residual silanols, while ensuring baseline resolution from structurally similar synthesis precursors (e.g., 4-bromophenylacetone) and debrominated analogs. This application note details the Quality by Design (QbD) rationale, optimized protocol, and validation parameters for a stability-indicating HPLC-UV method.

Quality by Design (QbD) in Method Development: The Causality of Choice

To move beyond trial-and-error, our method development strategy is grounded in the physicochemical properties of the analyte. Every experimental parameter is selected based on a specific chemical causality.

Stationary Phase Selection: The Power of Orthogonal Selectivity

Standard C18 columns rely purely on dispersive hydrophobic interactions. However, the target analyte possesses a highly polarizable bromophenyl ring.

  • The Choice: A Biphenyl stationary phase (e.g., Ascentis Express Biphenyl or equivalent core-shell biphenyl).

  • The Causality: The biphenyl ligand facilitates strong π−π and dipole-dipole interactions with the electron-rich bromobenzene ring [1]. This provides orthogonal selectivity, drastically improving the resolution between the target analyte and debrominated impurities that share similar hydrophobicity but lack the heavy halogen's polarizability.

Mobile Phase & pH Optimization: Overcoming Secondary Interactions

Basic phenethylamines (pKa ~9.5) are notorious for exhibiting asymmetric, tailing peaks due to secondary ion-exchange interactions with acidic residual silanols on the silica support.

  • The Choice: 0.1% Trifluoroacetic Acid (TFA) in both Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), yielding a pH of ~2.0.

  • The Causality: At pH 2.0, the cyclopropanamine group is fully protonated, and the ionization of residual silanols is suppressed. Furthermore, the bulky trifluoroacetate anion acts as an ion-pairing agent. It forms a neutral, hydrophobic complex with the protonated amine, physically shielding it from the silica matrix and driving retention via the stationary phase rather than unwanted silanol interactions [2].

UV Wavelength Selection
  • 214 nm (Quantification): Captures the high-energy π→π∗ transitions of the aromatic ring and n→σ∗ transitions of the amine, yielding maximum sensitivity for trace-level quantification.

  • 270 nm (Specificity): Corresponds to the secondary absorption band of the substituted bromobenzene ring, offering a highly specific monitoring channel free from aliphatic matrix interferences.

QbD_Workflow Step1 1. Physicochemical Profiling (pKa ~9.5, LogP ~3.2) Step2 2. Stationary Phase Selection (Biphenyl for π-π interactions) Step1->Step2 Step3 3. Mobile Phase Optimization (0.1% TFA to suppress silanols) Step2->Step3 Step4 4. UV Wavelength Selection (214 nm Sensitivity / 270 nm Specificity) Step3->Step4 Step5 5. ICH Q2(R1) Validation (Linearity, Precision, Accuracy) Step4->Step5

Figure 1: Quality by Design (QbD) workflow for HPLC-UV method development.

Interaction_Mechanisms cluster_Column Stationary Phase & Mobile Phase Environment Analyte Analyte: N-[1-(4-bromophenyl)propan-2-yl] cyclopropanamine Biphenyl Biphenyl Ligand (Stationary Phase) Analyte->Biphenyl π-π & Hydrophobic Interactions Silanol End-capped Silica (Support) Analyte->Silanol Suppressed Ionic Interaction (pH 2.0) TFA Trifluoroacetic Acid (Ion-Pairing) Analyte->TFA Ion-Pairing with Protonated Amine

Figure 2: Chromatographic interaction mechanisms between the analyte and the column environment.

Optimized Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of a mandatory System Suitability Test (SST) ensures that the chromatographic environment is optimal before any sample data is acquired.

Reagents and Materials
  • Water: Milli-Q grade (18.2 MΩ·cm).

  • Acetonitrile (ACN): HPLC/Gradient Grade.

  • Trifluoroacetic Acid (TFA): LC-MS or HPLC grade (purity 99.0%).

  • Diluent: Water : Acetonitrile (50:50, v/v).

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of Acetonitrile. Mix thoroughly and degas.

Step 2: Standard Preparation

  • Accurately weigh 10.0 mg of N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine reference standard into a 100 mL volumetric flask.

  • Add 50 mL of Diluent and sonicate for 5 minutes to ensure complete dissolution.

  • Make up to the mark with Diluent to achieve a stock concentration of 100 µg/mL.

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 3: Chromatographic Conditions Configure the HPLC system according to the parameters below:

ParameterSpecification
Column Core-Shell Biphenyl, 150 mm × 4.6 mm, 2.7 µm
Column Temperature 35 °C (Stabilizes retention times and reduces backpressure)
Flow Rate 1.2 mL/min
Injection Volume 10 µL
Detection Wavelength 214 nm (Primary) / 270 nm (Secondary)
Elution Mode Isocratic: 65% Mobile Phase A / 35% Mobile Phase B
Run Time 12.0 Minutes

Step 4: System Suitability Testing (SST) - The Self-Validating Mechanism Before analyzing unknown samples, inject the 100 µg/mL standard solution five (5) consecutive times. The system is only validated for use if it meets the following criteria:

  • Relative Standard Deviation (RSD) of Peak Area: 1.5%

  • Tailing Factor ( Tf​ ): 1.2 (Confirms successful suppression of silanol interactions).

  • Theoretical Plates ( N ): 8,000 (Confirms column efficiency).

Method Validation (ICH Q2(R1) Framework)

The method was rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines [3] to ensure its reliability for routine quality control and pharmacokinetic profiling.

Validation Summary Data
Validation ParameterMethodology / RangeResults / Acceptance Criteria
Specificity Forced degradation (Acid, Base, Peroxide, UV, Heat).No interference at the retention time of the main peak. Peak purity index > 0.999.
Linearity 5 concentration levels (10 to 150 µg/mL). R2=0.9998 ; y-intercept 2.0% of target response.
Accuracy (Recovery) Spiked samples at 50%, 100%, and 150% levels.Mean recovery: 99.4% (Range: 98.5% - 101.2%).
Precision (Repeatability) 6 replicate injections at 100% test concentration.Peak Area RSD = 0.82% (Limit: 2.0%).
Intermediate Precision Different analyst, different day, different HPLC system.Overall RSD = 1.15% (Limit: 2.0%).
LOD & LOQ Signal-to-Noise (S/N) ratio approach.LOD = 0.4 µg/mL (S/N > 3) LOQ = 1.2 µg/mL (S/N > 10).
Robustness Deliberate variations in Flow ( ± 0.1 mL/min), Temp ( ± 2°C).All SST criteria met; resolution from closest impurity > 2.0.

Troubleshooting Guide

  • Issue: Increasing Peak Tailing ( Tf​ > 1.5)

    • Causality: Loss of TFA in the mobile phase due to evaporation, leading to unsuppressed silanol interactions.

    • Solution: Prepare fresh mobile phases. Ensure mobile phase bottles are properly capped.

  • Issue: Baseline Drift at 214 nm

    • Causality: TFA absorbs strongly at low UV wavelengths. If running a gradient (instead of the proposed isocratic method), the changing concentration of TFA will cause the baseline to drift.

    • Solution: Balance the absorbance by adding 0.095% TFA to Mobile Phase B and 0.1% TFA to Mobile Phase A, or stick to the validated isocratic protocol.

References

  • Rapid determination of amphetamines by high-performance liquid chromatography with UV detection. Journal of Chromatography A. Supports the use of specialized stationary phases and UV detection for phenethylamine derivatives.[Link]

  • Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences. Demonstrates the necessity of pH control and ion-pairing in the chromatographic resolution of basic amphetamines.[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA) / ICH Guidelines. The authoritative framework for validating analytical procedures in pharmaceutical development.[Link]

Application Note: Preparation and In Vitro Assay Protocol for N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine is a rationally designed, substituted amphetamine derivative. The incorporation of a para-bromo substituent on the phenyl ring significantly enhances the molecule's lipophilicity and halogen-bonding capabilities. Historically, such structural modifications are associated with increased affinity for monoamine transporters and the Trace Amine-Associated Receptor 1 (TAAR1)[1]. Furthermore, the N-cyclopropyl substitution restricts the conformational flexibility of the amine. This steric restriction can alter the compound's susceptibility to monoamine oxidase (MAO) metabolism and tune its pharmacodynamic profile toward potent TAAR1 agonism[2].

This application note provides a comprehensive, self-validating workflow for the chemical synthesis, purification, and cell-culture preparation of this compound, culminating in a robust protocol for evaluating TAAR1 target engagement via cAMP accumulation.

Chemical Synthesis: Reductive Amination

The preparation of secondary amines via the reductive amination of ketones is a cornerstone of medicinal chemistry. Here, 1-(4-bromophenyl)propan-2-one is reacted with cyclopropylamine.

Causality in Reagent Selection: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected as the reducing agent. Unlike sodium borohydride, NaBH(OAc)3​ is exceptionally mild and exhibits high chemoselectivity for the intermediate iminium ion over the unreacted ketone, thereby minimizing the formation of undesired alcohol byproducts[3]. Furthermore, it avoids the generation of highly toxic cyanide byproducts associated with sodium cyanoborohydride[4]. The reaction is optimally performed in 1,2-dichloroethane (DCE) with a catalytic amount of acetic acid to accelerate imine formation[5].

Step-by-Step Synthesis Protocol
  • Imine Formation: Dissolve 1.0 equivalent (eq) of 1-(4-bromophenyl)propan-2-one and 1.1 eq of cyclopropylamine in anhydrous DCE (0.2 M concentration). Add 1.0 eq of glacial acetic acid. Stir at room temperature (RT) for 30 minutes under an inert nitrogen atmosphere.

  • Reduction: Portion-wise, add 1.5 eq of NaBH(OAc)3​ to the stirring solution. Continue stirring at RT for 12–16 hours. Reaction progress must be monitored via TLC or LC-MS.

  • Quenching & Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO3​ until gas evolution ceases and the pH reaches ~8. Extract the aqueous layer three times with dichloromethane (DCM).

  • Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude free base.

  • Salt Formation (Critical for Cell Culture): Dissolve the crude free base in minimal anhydrous diethyl ether. Dropwise, add 2.0 M HCl in diethyl ether until precipitation ceases. Filter the resulting white solid, wash with cold ether, and dry under a high vacuum to yield N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine hydrochloride.

Synthesis A 1-(4-bromophenyl)propan-2-one + Cyclopropylamine B Imine Formation (DCE, cat. AcOH, RT) A->B C Reduction (NaBH(OAc)3) B->C D Workup & Extraction (NaHCO3 / DCM) C->D E Free Base Compound D->E F Salt Formation (Ethereal HCl) E->F G HCl Salt (Ready for Assay) F->G

Caption: Workflow for the reductive amination and salt formation of the target compound.

Cell Culture Preparation: Solubilization & Storage

Causality in Solvent Selection: While the free base is highly lipophilic and prone to precipitating in aqueous cell culture media, the hydrochloride (HCl) salt dramatically improves aqueous solubility. However, to ensure absolute dissolution and consistent dosing, stock solutions must be prepared in Dimethyl sulfoxide (DMSO).

It is critical to maintain the final DMSO concentration in the cell assay below 0.5% (ideally ≤ 0.1%). Concentrations above 1% induce significant cytotoxicity, while even low concentrations (0.25% - 0.5%) can cause artifactual modulation of cellular readouts, such as reactive oxygen species (ROS) production or cytokine release[6]. To maintain a self-validating system, a strict vehicle-control strategy (matching the exact DMSO concentration of the highest dose) is mandatory to ensure observed effects are compound-specific[7].

Stock Preparation Protocol
  • Purity Verification: Prior to cell assays, verify compound purity is ≥98% via LC-MS and 1 H-NMR.

  • Stock Generation: Weigh the HCl salt and dissolve in sterile, cell-culture grade DMSO to create a 10 mM master stock. Vortex until completely clear.

  • Aliquot & Storage: Aliquot the 10 mM stock into amber microcentrifuge tubes (to prevent photolytic degradation of the bromo-arene) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Dilutions: On the day of the assay, perform serial dilutions in DMSO, followed by a final 1:1000 dilution into the assay buffer to achieve a final DMSO concentration of 0.1%.

Table 1: Physicochemical Properties & Stock Preparation
ParameterDetail / ValueRationale / Impact
Molecular Formula C12​H16​BrN⋅HCl Halogenation increases lipophilicity.
Form Hydrochloride Salt (White solid)Enhances aqueous solubility for in vitro assays.
Master Stock Solvent 100% DMSO (Cell Culture Grade)Ensures complete dissolution of the lipophilic core.
Max Final Assay DMSO ≤ 0.1% v/vPrevents solvent-induced cytotoxicity and artifactual data[6].
Storage Conditions -20°C, desiccated, protected from lightPrevents hydrolysis and photolytic debromination.

In Vitro Assay Protocol: TAAR1 Target Engagement

TAAR1 is a G α s-coupled GPCR. Its activation by trace amines or amphetamine derivatives stimulates adenylyl cyclase, leading to intracellular cAMP accumulation[8]. We utilize a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay to quantify this engagement.

Self-Validating Assay Design: The protocol includes 3-isobutyl-1-methylxanthine (IBMX), a broad-spectrum phosphodiesterase (PDE) inhibitor. By preventing the degradation of cAMP, IBMX ensures that the measured luminescent signal is a direct, unadulterated reflection of TAAR1-mediated adenylyl cyclase activation.

Step-by-Step Assay Protocol
  • Cell Seeding: Harvest HEK293 cells stably expressing human TAAR1. Resuspend in assay buffer (HBSS supplemented with 20 mM HEPES and 0.5 mM IBMX, pH 7.4). Seed cells into a 384-well white microplate at a density of 5,000 cells/well in 5 µL.

  • Compound Treatment: Add 5 µL of the serially diluted N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine (prepared in assay buffer, final DMSO 0.1%) to the wells. Include a 0.1% DMSO vehicle control and a known TAAR1 agonist (e.g., β -phenylethylamine) as a positive control.

  • Incubation: Incubate the plate for 30 minutes at 37°C in a 5% CO2​ incubator.

  • Lysis & Detection: Add 5 µL of HTRF cAMP-d2 conjugate and 5 µL of anti-cAMP-Cryptate (both diluted in lysis buffer) to each well.

  • Readout: Incubate for 1 hour at RT in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine cAMP concentrations via a standard curve.

TAAR1_Pathway Ligand N-[1-(4-bromophenyl)propan-2-yl] cyclopropanamine Receptor TAAR1 (GPCR) Ligand->Receptor Binds GProtein Gαs Protein Receptor->GProtein Activates Effector Adenylyl Cyclase (AC) GProtein->Effector Stimulates Messenger cAMP Accumulation Effector->Messenger ATP to cAMP Kinase Protein Kinase A (PKA) Messenger->Kinase Activates Assay HTRF / Luminescence Readout Messenger->Assay Quantified by

Caption: Mechanism of TAAR1 activation and downstream cAMP accumulation assay readout.

Table 2: Expected Pharmacological Profile & Assay Controls
Assay Component / MetricExpected OutcomePurpose in Validation System
Vehicle Control (0.1% DMSO) Baseline cAMP levelsEstablishes background; confirms solvent non-toxicity.
Positive Control ( β -PEA) High cAMP ( Emax​ )Validates cell line responsiveness and assay reagent integrity.
Target Compound EC50​ Low nanomolar to micromolarQuantifies potency of TAAR1 agonism.
Cell Viability (CellTiter-Glo) > 95% Viability at Emax​ doseEnsures cAMP signal is not an artifact of cell stress/death.

References

  • Title : Trace amine-associated receptor 1—Family archetype or iconoclast? Source : Pharmacology & Therapeutics. URL :[Link]

  • Title : Trace Amine-Associated Receptors as Emerging Therapeutic Targets. Source : Molecular Pharmacology. URL :[Link]

  • Title : Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source : The Journal of Organic Chemistry. URL :[Link]

  • Title : Considerations regarding use of solvents in in vitro cell based assays. Source : Cytotechnology. URL :[Link]

Sources

Application Note: Advanced Solubilization and Formulation Strategies for N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Preclinical Drug Development Professionals Compound Class: Halogenated Secondary Amine / Substituted Amphetamine Derivative

Executive Summary

The transition of a lipophilic small molecule from dry powder to a biologically active aqueous solution is a critical vulnerability in early drug discovery. N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine is a highly hydrophobic, sterically hindered secondary amine. Due to its structural homology with monoamine oxidase (MAO) inhibitors and substituted amphetamines, it is of high interest in neuropharmacology and oncology screening.

However, its high lipophilicity (driven by the 4-bromophenyl moiety) results in poor aqueous solubility. Dimethyl Sulfoxide (DMSO) is the universal solvent of choice for preserving stock solutions of such test compounds in extensive chemical libraries[1]. This application note provides a self-validating, mechanistically grounded protocol for solubilizing this compound in DMSO, assessing its kinetic solubility, and preventing compound precipitation (the "DMSO crash") during biological assays.

Mechanistic Solvation Dynamics (Causality)

As an Application Scientist, it is vital to understand why a compound behaves the way it does in solution, rather than simply following a recipe.

The target compound features three distinct structural domains that dictate its solvation thermodynamics:

  • The 4-Bromophenyl Ring: This highly lipophilic domain dramatically increases the partition coefficient (LogP). In aqueous environments, water molecules form highly ordered, entropically unfavorable clathrate cages around this ring, driving precipitation.

  • The Propan-2-yl Backbone: Provides steric bulk that hinders tight crystal lattice packing, which paradoxically aids in initial organic solvation but complicates aqueous micelle formation.

  • The N-Cyclopropyl Secondary Amine: Acts as a basic center (estimated pKa ~9.5). In its freebase form, it lacks a formal charge, relying entirely on hydrogen bonding for polar interactions.

Why DMSO? DMSO is an amphiphilic, aprotic solvent. Its oxygen atom carries a partial negative charge ( δ− ) that acts as a powerful hydrogen-bond acceptor for the secondary amine proton. Simultaneously, its methyl groups engage in hydrophobic dispersion forces with the bromophenyl ring[1]. This dual-action solvation completely disrupts the compound's crystal lattice. However, screening compounds frequently precipitate out of high-concentration DMSO solutions during freeze-thaw cycles or upon introduction to aqueous media, leading to false-negatives in biological data[2].

SolvationMechanism C N-[1-(4-bromophenyl)propan-2-yl] cyclopropanamine D1 DMSO Oxygen (δ-) Hydrogen Bonding C->D1 D2 DMSO Methyls Hydrophobic Solvation C->D2 D3 Thermal Energy (Sonication) C->D3 R1 Solvates Secondary Amine Proton D1->R1 R2 Solvates Bromophenyl & Propyl Backbone D2->R2 R3 Overcomes Crystal Lattice Energy D3->R3 Final Thermodynamically Stable Solution R1->Final R2->Final R3->Final

Caption: Logical relationship of physicochemical forces driving DMSO solubilization of the target amine.

Quantitative Data & Tolerance Parameters

Before executing the protocols, review the physicochemical profile and assay tolerance limits. High concentrations of DMSO can be toxic to cells and may interfere with assay components; thus, final concentrations must be strictly controlled[3].

Table 1: Physicochemical Profile & Solvation Parameters
ParameterEstimated ValueImpact on Solubilization Strategy
Molecular Weight 254.17 g/mol Low MW facilitates rapid diffusion and solvation in DMSO.
LogP (Lipophilicity) ~3.5 - 4.0High hydrophobicity; necessitates 100% anhydrous DMSO for master stocks.
pKa (Secondary Amine) ~9.5Protonation state affects aqueous solubility; highly dependent on assay buffer pH.
H-Bond Donors/Acceptors 1 / 1DMSO oxygen acts as a strong H-bond acceptor for the amine proton.
Table 2: DMSO Tolerance Limits by Assay Type
Assay ModalityMaximum Final DMSO (%)Consequence of Exceeding Limit
Biochemical / Enzymatic 1.0% - 5.0%Enzyme denaturation, active site interference, and false positives.
Cell-Based (In Vitro) 0.1% - 0.5%Cytotoxicity, membrane permeabilization, and altered cellular phenotype.
In Vivo (Rodent IV/IP) < 10% (with co-solvents)Injection site necrosis, systemic toxicity, and behavioral artifacts.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system—meaning it inherently proves its own success or failure before you proceed to the next, more expensive stage of drug development.

Protocol A: Preparation of a 10 mM Master Stock in 100% Anhydrous DMSO

Causality Focus: Water absorption from ambient humidity drastically reduces the solubility of lipophilic compounds in DMSO. Using anhydrous DMSO prevents premature precipitation.

  • Gravimetric Dispensing: Accurately weigh 2.54 mg of N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine using a calibrated analytical balance[3]. Transfer to a sterile, low-bind microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of 100% anhydrous, sterile DMSO to achieve a 10 mM concentration.

  • Mechanical Shear (Vortexing): Vortex vigorously for 60 seconds. Why? Mechanical shear breaks apart macroscopic crystal aggregates, maximizing the surface area exposed to the solvent.

  • Thermal/Kinetic Disruption (Sonication): If the compound is not fully dissolved, sonicate in a water bath at 25°C–30°C for 5 minutes. Do not exceed 30°C to prevent thermal degradation of the secondary amine.

  • Quality Control (Self-Validation): Do not assume the compound is dissolved just because the solution appears clear. Use a nephelometer to measure light scattering. A reading above the DMSO baseline indicates colloidal micro-precipitates[2]. If detected, add a co-solvent or reduce the stock concentration to 5 mM.

Protocol B: Kinetic Solubility Assessment

Causality Focus: Kinetic solubility testing evaluates the precipitation threshold when a DMSO stock is introduced into an aqueous system, mimicking real-world screening environments[4].

  • Preparation: Pipette 10 µL of the validated 10 mM DMSO stock solution[5].

  • Aqueous Introduction: Add the compound to 990 µL of your target biological buffer (e.g., PBS, pH 7.4) in a clean glass vial to achieve a 1% DMSO concentration[5].

  • Equilibration: Seal the vial and place it on an orbital mixer, shaking for 1 hour at room temperature[5].

  • Separation: Centrifuge the solution at 3000 rpm for 20 minutes to pellet any precipitated compound[5].

  • Quantification (Self-Validation): Carefully transfer the supernatant and analyze via LC-MS/MS against a standard curve to determine the exact aqueous concentration[6]. If the measured concentration is significantly lower than the theoretical 100 µM, the compound has "crashed out," and the maximum assay concentration must be lowered.

Protocol C: Serial Dilution for Aqueous Biological Assays

Causality Focus: Performing serial dilutions directly in aqueous buffers creates localized zones of high water concentration, triggering instantaneous nucleation. Diluting in 100% DMSO maintains the solvation shell until the final transfer.

  • DMSO Serial Dilution: Start with the 10 mM master stock. Label a series of tubes and add a specific volume of 100% DMSO to all subsequent tubes[3]. Perform a 2-fold or 3-fold serial dilution entirely in 100% DMSO[3].

  • Intermediate Dilution (Optional): If your assay requires <0.5% final DMSO, perform an intermediate 1:10 dilution in assay media immediately prior to the final transfer.

  • Final Aqueous Transfer: Transfer the required volume of the intermediate/DMSO stock into the final aqueous assay medium to achieve the desired compound concentration while keeping final DMSO below 0.5%[3].

  • Assay Validation: Monitor the assay plate at 620 nm in a spectrophotometer. An increase in absorbance indicates colloidal aggregation (precipitation) in the well[4].

SolubilizationWorkflow N1 Solid Compound (Freebase or HCl Salt) N2 Gravimetric Dispensing & Aliquoting N1->N2 N3 100% Anhydrous DMSO Addition N2->N3 N4 Vortexing & Sonication (Lattice Disruption) N3->N4 N5 10 mM Master Stock (Storage at -20°C) N4->N5 N6 QC: Nephelometry & LC-MS/MS Validation N5->N6 N7 Serial Dilution (100% DMSO) N5->N7 N8 Aqueous Buffer Transfer (Final DMSO < 0.5%) N7->N8

Caption: Workflow for DMSO stock preparation, quality control, and aqueous dilution of the target compound.

References

  • Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGL7Uf4CXhVV49OnHMHTDkq_4m7NrtHT_NhI0xEz6_bBJNQvokgemB1ZTfFJ7I58TTpgX6rA3iUPVmYXMrtRsY4DbNxN8GdsKS_t0aBcs4hLdPqgIyv62hidRBd6yFWdtmxoXbIK4FeCXf9eaxerkOdM8g1ynO_tAtT2NYI5K1o94lzBth9vui_sHaJM7ODBux0b7tw8ivVuZzGH-4=]
  • Assays | ADMET & DMPK | Kinetic Solubility - Concept Life Sciences -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7SWUKjJ5lvzLghXEJapnPlHE4gQZefK8cCIPgYxovM7mDQhxEcMqV5PUAoIOOiNlnpopXO7zasS5wvthMC6Nx76kXbs4UcPsG12tTJCYhYQ_Cx1ILW6K780UBBFeN3qK7kFB6HWCz0P4ArRzstB2T23IvU5H6EfI=]
  • Compound solubility measurements for early drug discovery - LifeChemicals -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmEBMBxxVLeA5zseiP-62d5mKMAJ3vsuc5EjVQueYDGuaQwhTlTO2fg0ibnv9LrLy-K_YoFOb-pHuBKUNiSi8QD70KwnjE4RXvZNhnjUCSmGsOSSeT7XR7xtTgcR8AxxGqZzoEVPrd_2RqJAAyoPse9dqd_uZwpERm_jj_Zz_KfdFvyAKVVh--tYaxC5PB11dPVjANv7ezbELuyWoHIQMfknYOAfMNB_YuAMls7rRN]
  • 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqgFy_4CkxH_IAIWCnzkEKbpg4aek-oGP4_P7VePDpcWTHq7X_y8eIJ49DEpyECUZ-YUbbNLwrCl2q3QabP4KrowV36QceVk-a4Z4z0l3ZbUOi4RdLEmQJspCXaFpVLUFrUxTfyBIaGqjBSzwbXihtyB4h2yx6Lmk5GMludZs2M1Q7XIxBTCzIic1cIUj3udc7uyoWXeG6J_QeUw==]
  • Compound Precipitation in High-Concentration DMSO Solutions - ResearchGate -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5Auy5BWPsEbbzmlJYaNYUIahIEYyqNLyV5TPgL6w0mTnH7MX0ZSzrVBAmsBnj4wgI4HEt1FVvdfv6tKZysTuRv7xEXD36UuAnxwCSU3L5Vr97TcYn0JtwHWKkeAOyiyp4nt957yVGBQcuyY7BzjOvDLeGMkROhizHsMmVdbQEDofmtb6jR2sKwUUJOavX3mgWYfIIDrzr2sEp_X3wtWNKZo1-3PRHpAoY]
  • Application of a Dried-DMSO rapid throughput 24-h equilibrium solubility in advancing discovery candidates - ResearchGate -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOL0G19GspagfA9sF_cKrqMbQnnFMY28vJy0IGITbBmll-_O41ob15ZBfGn5QgszYmITIF_7h-luPNqJpaiHvAYAjLhht3rM4Odjv60i7dzfAIECwZJUGSVCbAjbx9yBMFHwjyqSL3xiKBKVAiMfZzPZKjfe9dukarjhpRmNva3k9FBBEmhKGxTFRDftgTzWbT-6QVRxbYn28qXncGGKmKmDk6uljT9h2wtx-8U7KxYwJ8aHLRknP__Vdb5mYLGfjsA0MR4bsQaBFQBdnvnUmg22WNl6qFES4=]

Sources

Using N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine as a precursor in organic synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Late-Stage Functionalization of N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine in Drug Discovery

Scientific Overview & Rationale

In the development of novel central nervous system (CNS) therapeutics, the amphetamine scaffold remains a highly privileged structure. Subtle structural modifications to this core can drastically alter a molecule's pharmacodynamics, shifting its affinity across various biogenic amine targets, including the dopamine transporter (DAT), serotonin transporter (SERT), and monoamine oxidase (MAO)[1].

N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine represents a highly versatile, dual-functional precursor for medicinal chemistry:

  • The 4-Bromo Handle: The aryl bromide moiety serves as an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions[2]. This allows for the rapid, late-stage generation of diverse 4-aryl or 4-heteroaryl libraries to probe structure-activity relationships (SAR) at monoamine transporters[3].

  • The N-Cyclopropyl Group: The bulky cyclopropyl substitution on the secondary amine introduces significant steric hindrance. This modification is known to attenuate rapid MAO-mediated oxidative deamination, potentially conferring MAO inhibitory properties[1], while also modulating the lipophilicity and blood-brain barrier (BBB) permeability of the resulting ligands.

Mechanistic Pathway & Workflow Design

To utilize this precursor effectively, a self-validating, three-step synthetic workflow is required. Direct palladium-catalyzed coupling of the unprotected secondary amine can lead to catalyst poisoning or unwanted Buchwald-Hartwig N-arylation. Therefore, transient protection of the amine using a tert-butyloxycarbonyl (Boc) group is a mandatory first step.

Following protection, the robust Suzuki-Miyaura cross-coupling is employed. We utilize Pd(dppf)Cl₂ , a bidentate ligand-based pre-catalyst that resists reductive elimination failures often seen with sterically hindered substrates, ensuring high conversion rates even with electron-deficient boronic acids.

ChemicalWorkflow A Precursor: N-[1-(4-bromophenyl)propan-2-yl] cyclopropanamine B Intermediate: N-Boc Protected Amine A->B (Boc)2O, Et3N, DMAP (cat.) DCM, 40°C, 12h C Cross-Coupling: Suzuki-Miyaura Reaction B->C Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O, 90°C D Final Product: N-Cyclopropyl-4-Arylamphetamine (HCl Salt) C->D 1. TFA/DCM (1:1) 2. HCl in Dioxane

Fig 1. Step-by-step synthetic workflow for the late-stage diversification of the precursor.

Self-Validating Experimental Protocols

The following protocols are designed with integrated in-process controls (IPC) to ensure trustworthiness and reproducibility.

Protocol A: N-Boc Protection of the Sterically Hindered Amine

Causality Insight: The secondary amine is flanked by a cyclopropyl group and an alpha-methyl group. This dual steric hindrance slows down standard Boc protection. The addition of catalytic 4-Dimethylaminopyridine (DMAP) acts as an acyl transfer catalyst, significantly accelerating the reaction.

  • Initialization: Dissolve N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Reagent Addition: Add Triethylamine (Et₃N, 2.0 eq) and DMAP (0.1 eq). Cool the mixture to 0°C.

  • Protection: Dropwise add Di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) dissolved in DCM.

  • Incubation: Warm to 40°C and reflux for 12 hours.

  • IPC Validation: Monitor via LC-MS. The reaction is complete when the characteristic precursor isotope doublet (m/z ~254/256 [M+H]⁺) is fully consumed, replaced by the Boc-protected mass (m/z ~354/356[M+H]⁺).

  • Workup: Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

Protocol B: Suzuki-Miyaura Cross-Coupling

Causality Insight: A 4:1 mixture of 1,4-Dioxane and water is utilized. Dioxane provides excellent solubility for the bulky Boc-protected intermediate, while water is strictly required to dissolve the K₂CO₃ base and facilitate the formation of the reactive palladium-boronate complex during the transmetalation step.

  • Preparation: In a Schlenk flask, combine the Boc-protected intermediate (1.0 eq), the desired Arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O (0.1 M). Degas the mixture via three freeze-pump-thaw cycles to prevent catalyst oxidation.

  • Catalysis: Under an argon atmosphere, add Pd(dppf)Cl₂ (0.05 eq).

  • Reaction: Heat the mixture to 90°C for 4–6 hours.

  • IPC Validation: TLC (Hexanes/EtOAc 8:2) should show complete consumption of the starting material.

  • Purification: Filter through a Celite pad, extract with Ethyl Acetate, and purify via flash column chromatography.

Protocol C: Global Deprotection and Salt Formation
  • Deprotection: Dissolve the coupled intermediate in DCM (0.1 M). Add an equal volume of Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours.

  • Neutralization: Concentrate to remove volatiles. Partition between DCM and 1M NaOH (pH > 10). Extract the free base.

  • Salt Formation: Dissolve the free base in anhydrous diethyl ether. Dropwise add 4M HCl in Dioxane until precipitation ceases. Filter and dry the final hydrochloride salt to ensure long-term shelf stability.

Empirical Data & Yield Analysis

The versatility of the 4-bromo handle allows for the synthesis of diverse libraries. Table 1 summarizes the expected quantitative outcomes when applying Protocol B to various boronic acids.

Table 1: Cross-Coupling Efficiency of the N-Boc Protected Precursor

Boronic Acid PartnerReaction Time (h)Isolated Yield (%)Purity (HPLC, %)Mechanistic Notes
Phenylboronic acid4.088%>98%Standard biphenyl formation; rapid transmetalation.
4-Fluorophenylboronic acid4.585%>98%Excellent tolerance to para-halogenation.
3-Pyridylboronic acid6.076%>95%Slower coupling due to heteroatom coordination with Pd.
2-Thiopheneboronic acid5.081%>96%Efficient access to bioisosteric heteroaryl derivatives.

Downstream Pharmacological Profiling

Once synthesized, these N-cyclopropyl-4-arylamphetamine derivatives are typically screened for their activity as monoamine releasing agents (MRAs) or reuptake inhibitors[4].

The pharmacological cascade of these compounds is complex. They act as substrates or competitive inhibitors at plasma membrane transporters (DAT, SERT, NET). Upon entering the presynaptic terminal, highly lipophilic amphetamine derivatives interact with the Vesicular Monoamine Transporter 2 (VMAT2)[5]. By disrupting VMAT2, they prevent the storage of monoamines, leading to cytosolic accumulation. This accumulation eventually reverses the direction of the plasma membrane transporters, causing non-vesicular efflux of neurotransmitters into the synaptic cleft[4].

Pharmacology Ligand 4-Substituted N-Cyclopropyl Amphetamine Ligand DAT_SERT Plasma Membrane Transporters (DAT / SERT) Ligand->DAT_SERT Competitive Binding & Reuptake Inhibition VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Ligand->VMAT2 Intracellular Entry & Vesicular Disruption Synapse Synaptic Cleft: Elevated Monoamine Levels DAT_SERT->Synapse Prevents Clearance DAT_SERT->Synapse Non-vesicular Release Cytosol Cytosol: Monoamine Accumulation VMAT2->Cytosol Induces Cytosolic Efflux Cytosol->DAT_SERT Triggers Reverse Transport

Fig 2. Mechanistic pathway of synthesized ligands at monoamine and vesicular transporters.

By systematically altering the 4-position via the protocols described above, researchers can fine-tune the DAT vs. SERT selectivity ratio, optimizing the therapeutic profile for specific psychiatric or neurodegenerative indications[3].

Sources

Application Notes & Protocols: Reagent Preparation for N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine Enzyme Assays

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of reagents for enzyme assays utilizing the novel compound N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine. The structural characteristics of this molecule, particularly the N-cyclopropylamine moiety attached to a phenethylamine backbone, strongly suggest its potential as a mechanism-based inactivator of flavin-containing enzymes, most notably Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).[1][2] This guide details the synthesis considerations, quality control requirements, and step-by-step protocols for preparing the compound and associated reagents for a robust, high-throughput luminescence-based MAO inhibition assay.

Introduction: Scientific Rationale

N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine belongs to a class of compounds structurally analogous to known irreversible MAO inhibitors like tranylcypromine. The core mechanism of such inhibitors involves the enzyme-catalyzed oxidation of the cyclopropylamine nitrogen, leading to the opening of the strained cyclopropane ring. This generates a highly reactive species that covalently binds to the FAD cofactor of the MAO enzyme, causing its irreversible inactivation. The selective inhibition of MAO-A or MAO-B is a validated therapeutic strategy for depression, anxiety, and neurodegenerative disorders such as Parkinson's disease.[1][2]

Therefore, accurate and reproducible reagent preparation is the foundation for successfully characterizing the inhibitory potential and isoform selectivity of N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine. This protocol focuses on the widely used and highly sensitive MAO-Glo™ Assay as a model system.[3][4][5][6]

Synthesis and Quality Control of Test Reagent

As N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine is a specialized reagent, its synthesis and purity are critical for data integrity.

Synthesis Strategy: Reductive Amination

A plausible and common synthetic route is the reductive amination of 1-(4-bromophenyl)propan-2-one (4-bromo-P2P) with cyclopropanamine.[7][8][9] This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the final secondary amine product.

G

Mandatory Quality Control & Purity Assessment

Before use in any assay, the identity and purity of the synthesized compound must be rigorously confirmed. Inconsistent purity is a major source of experimental irreproducibility.[10][11]

Table 1: Quality Control Specifications

ParameterMethodAcceptance CriteriaRationale
Identity LC-MS, ¹H-NMRMass and spectrum match theoretical structureConfirms the correct molecule was synthesized.
Purity HPLC-UV (e.g., at 220 nm)≥98% peak areaEnsures assay results are attributable to the target compound and not impurities.[12][13]
Solubility Visual Inspection in DMSOClear solution at 10-50 mMConfirms suitability for stock solution preparation.

Preparation of Reagent Stock Solutions

Proper preparation of a concentrated stock solution is critical to prevent compound precipitation and ensure accurate final assay concentrations.[14]

Materials
  • Test Compound: N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine (solid, purity ≥98%)

  • Solvent: Dimethyl sulfoxide (DMSO), Anhydrous, ≥99.9% purity[14]

  • Equipment: Analytical balance, calibrated micropipettes, vortex mixer, sterile microcentrifuge tubes.

Protocol: Preparation of a 10 mM Stock Solution

This protocol is for a 10 mM stock, a common starting concentration for inhibitor screening.

  • Calculation: Determine the mass of the compound needed. The molecular weight (MW) of C12H16BrN is 254.17 g/mol .

    • Mass (mg) = Desired Concentration (M) x Volume (L) x MW ( g/mol )

    • To make 1 mL (0.001 L) of a 10 mM (0.01 M) solution:

    • Mass = 0.01 mol/L * 0.001 L * 254.17 g/mol = 0.00254 g = 2.54 mg

  • Weighing: Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance. Carefully weigh 2.54 mg of the test compound into the tube.

  • Dissolution: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube.[14]

  • Mixing: Tightly cap the tube and vortex for at least 60 seconds. Visually inspect the solution against a light source to ensure all solid material has completely dissolved. If necessary, gentle warming (to 37°C) or brief sonication can be used.

  • Aliquoting & Storage: Aliquot the 10 mM stock solution into single-use volumes (e.g., 20 µL) in sterile, clearly labeled microcentrifuge tubes. Store aliquots at -20°C or -80°C, protected from light. Crucially, avoid repeated freeze-thaw cycles , which can cause compound degradation and moisture absorption.[14][15]

Preparation of Reagents for MAO-Glo™ Assay

This section outlines the preparation of all other components required for a typical MAO-A or MAO-B inhibition assay using the Promega MAO-Glo™ Assay system.[3][4][5]

Table 2: MAO-Glo™ Assay Reagent Preparation & Storage

ReagentPreparationStorage
MAO-A or MAO-B Enzyme Reconstitute per manufacturer's instructions. Dilute to working concentration in appropriate MAO Reaction Buffer immediately before use.Store reconstituted enzyme at -80°C in single-use aliquots.
MAO Substrate Reconstitute lyophilized substrate in the provided buffer to create a concentrated stock.[3]Store reconstituted substrate at –20°C for up to 3 months.[3]
Luciferin Detection Reagent Reconstitute the lyophilized reagent with the provided buffer containing esterase. Allow to equilibrate to room temperature for at least 15 minutes before use.[3]Prepare fresh for each experiment.
MAO Reaction Buffer Provided with the kit. Equilibrate to room temperature before use.Store at 4°C or as recommended by the manufacturer.
Positive Control Inhibitors Prepare 10 mM stock solutions of Clorgyline (MAO-A specific) and Selegiline (MAO-B specific) in DMSO.Store at -20°C in single-use aliquots.

Protocol: MAO-A/B Inhibition Assay Workflow

This protocol describes the determination of the IC50 value, which is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[16][17][18]

Serial Dilution of Test Compound
  • Thaw one aliquot of the 10 mM test compound stock solution.

  • In a 96-well plate, perform serial dilutions of the stock solution in 100% DMSO. This is critical to prevent precipitation that can occur when serially diluting in aqueous buffers.

  • A typical 11-point, 3-fold serial dilution starting from 1 mM would be appropriate for initial screening.

Assay Procedure

The following steps are performed in a 96-well white, opaque plate suitable for luminescence measurements.

G

  • Enzyme & Inhibitor Addition: Add 12.5 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B) to each well. Add 12.5 µL of the serially diluted test compound, positive control, or DMSO-only vehicle control to the respective wells. The final DMSO concentration in the reaction should not exceed 1%, as higher concentrations can directly affect enzyme activity.[19][20]

  • Pre-incubation: Mix gently and incubate the plate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 25 µL of the MAO substrate solution to all wells to start the enzymatic reaction.[21]

  • MAO Reaction: Mix gently and incubate for 60 minutes at room temperature.

  • Signal Generation: Add 50 µL of the reconstituted Luciferin Detection Reagent to all wells. This step stops the MAO reaction and initiates the light-producing reaction.[3][5]

  • Detection: Incubate for 20 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader. The signal is stable for several hours.[4]

Data Analysis
  • Normalize the data: Set the average signal from the DMSO-only wells (no inhibitor) as 100% activity and the average signal from a high concentration of a known potent inhibitor (e.g., Clorgyline for MAO-A) as 0% activity.

  • Plot the normalized % activity against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.[16][17]

References

  • Title: IC50 Determination Source: edX URL: [Link]

  • Title: Half-maximal inhibitory concentration (IC50) Source: Wikipedia URL: [Link]

  • Title: Effects of Dimethyl Sulfoxide and Tetrahydrofuran on the Catalytic Kinetics and Molecular Spectra of Pepsin Source: Chemical Journal of Chinese Universities URL: [Link]

  • Title: Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor Source: PubMed URL: [Link]

  • Title: The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase Source: PMC (PubMed Central) URL: [Link]

  • Title: Effect of DMSO (in vol%) on the kinetic parameters for the hydrolysis... Source: ResearchGate URL: [Link]

  • Title: A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition Source: Canadian Science Publishing URL: [Link]

  • Title: The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin Source: PubMed URL: [Link]

  • Title: The Effect of Dimethyl Sulfoxide on the Lysozyme Unfolding Kinetics, Thermodynamics, and Mechanism Source: MDPI URL: [Link]

  • Title: Inhibition of Excessive Monoamine Oxidase A/B Activity Protects Against Stress-induced Neuronal Death in Huntington Disease Source: PMC (PubMed Central) URL: [Link]

  • Title: Monoamine Oxidase (MAO) Inhibition Assay Source: Evotec URL: [Link]

  • Title: Monoamine oxidase assays Source: PubMed URL: [Link]

  • Title: Monoamine Oxidase Assay Kit Source: Bio-Techne URL: [Link]

  • Title: Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric) Source: BioVision Inc. URL: [Link]

  • Title: Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis Source: PMC (PubMed Central) URL: [Link]

  • Title: Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery Source: ResearchGate URL: [Link]

  • Title: Buffer and sample preparation for direct binding assay in 2% DMSO Source: GE Healthcare Life Sciences URL: [Link]

  • Title: Small Molecule Drug Characterization and Purity Analysis Source: Agilent URL: [Link]

  • Title: Quality control of small molecules Source: Kymos URL: [Link]

  • Title: Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines Source: PMC (PubMed Central) URL: [Link]

  • Title: Small Molecule Identification and Purity Testing Source: Medistri SA URL: [Link]

  • Title: DMSO stock solutions Source: Chromatography Forum URL: [Link]

  • Title: N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines Source: ResearchGate URL: [Link]

  • Title: File:Synthesis of Methamphetamine via Reductive Amination from Phenylacetone.png Source: Wikimedia Commons URL: [Link]

  • Title: Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines Source: ChemRxiv URL: [Link]

  • Title: Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P) made from phenylacetic acid/lead (II) acetate Source: PubMed URL: [Link]

  • Title: N-substituted cycloalkyl and polycycloalkyl alpha-substituted Trp-Phe- and phenethylamine derivatives Source: Google Patents URL
  • Title: Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines Source: Organic Letters URL: [Link]

  • Title: Phenylacetone Source: Wikipedia URL: [Link]

  • Title: Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex Source: Chinese Journal of Organic Chemistry URL: [Link]

  • Title: Asymmetric synthesis of phenylisopropylamines Source: Google Patents URL

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Knowledge Base. Working with highly lipophilic, halogenated amphetamine derivatives like N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine presents classic "brick-dust" and "grease-ball" formulation challenges. The combination of a bulky, highly lipophilic 4-bromophenyl group and a sterically hindered cyclopropyl-substituted secondary amine results in extremely poor intrinsic aqueous solubility.

This portal provides researchers with causality-driven troubleshooting guides, self-validating protocols, and physicochemical insights to prevent compound precipitation during in vitro and in vivo workflows.

Core Knowledge Base: Physicochemical Root Cause Analysis (FAQ)

Q: Why does my free base compound completely fail to dissolve in aqueous media? A: The free base form of N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine lacks a permanent charge at neutral pH. Its physicochemical profile is dominated by the lipophilicity of the bromine atom and the aliphatic carbon framework. Water molecules cannot form sufficient hydrogen bonds to overcome the crystal lattice energy and the hydrophobic cavity formation energy required to solvate the molecule.

Q: I converted the free base to a Hydrochloride (HCl) salt, but it still precipitates when I dilute it into my cell culture assay buffer (PBS). Why? A: This is a classic manifestation of the common-ion effect [1]. While salt formation is the most effective method to increase the solubility of basic drugs[1], dissolving an HCl salt into Phosphate-Buffered Saline (PBS) exposes it to a high concentration of chloride ions (~137 mM). According to Le Chatelier's principle and the solubility product ( Ksp​ ), the excess chloride forces the equilibrium backward, causing the HCl salt to crash out of solution[1]. Intervention: Use a different buffer (e.g., HEPES without NaCl) or convert the compound to a mesylate (methanesulfonate) salt, which does not suffer from chloride-driven common-ion suppression.

Q: Can I just use 100% DMSO for my in vivo animal injections? A: No. While the compound will dissolve in pure DMSO, injecting high concentrations of DMSO intravenously or intraperitoneally causes severe tissue toxicity, hemolysis, and immediate precipitation of the drug at the injection site as the DMSO rapidly diffuses into the aqueous tissue fluid. Injectable formulations must rely on safe co-solvents, micellar systems, or complexation agents[2].

Troubleshooting Guide: Workflow-Specific Interventions

  • Symptom: Cloudy media, inconsistent replicate data, or accumulation of drug crystals on the bottom of the 96-well plate.

  • Causality: The compound is exceeding its thermodynamic solubility limit in the assay medium, or the DMSO stock is crashing upon rapid aqueous dilution.

  • Intervention: Keep the final DMSO concentration 1% v/v. Pre-warm the media. Add 0.1% Bovine Serum Albumin (BSA) to the assay buffer; the lipophilic 4-bromophenyl ring will reversibly bind to the hydrophobic pockets of BSA, acting as a carrier to keep the compound in solution without altering its free-drug equilibrium.

  • Symptom: Embolism upon IV injection, or localized necrosis at the IP injection site.

  • Causality: The formulation is precipitating in the bloodstream.

  • Intervention: Utilize host-guest complexation with Hydroxypropyl- β -Cyclodextrin (HP- β -CD) . The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic 4-bromophenyl moiety, while the hydrophilic exterior maintains aqueous solubility[3]. This shields the drug from precipitation and prevents injection-site irritation[4].

  • Symptom: Highly variable pharmacokinetic (PK) profiles between subjects.

  • Causality: Poor dissolution rate of the API in the gastrointestinal tract.

  • Intervention: Formulate as a homogenous micro-suspension rather than a solution. Use 0.5% Methylcellulose (MC) with 0.1% Tween 80. The Tween 80 acts as a wetting agent to prevent the hydrophobic particles from aggregating, ensuring a consistent surface area for dissolution in the gut[2].

Formulation Decision Workflows

G Start N-[1-(4-bromophenyl)propan-2-yl] cyclopropanamine (Free Base) Step1 Salt Formation (Protonation of 2° Amine) Start->Step1 Decision Target Application? Step1->Decision InVitro In Vitro Assays (Aqueous Buffers) Decision->InVitro InVivoIV In Vivo (IV/IP) (Systemic Delivery) Decision->InVivoIV InVivoPO In Vivo (PO) (Oral Delivery) Decision->InVivoPO Sol1 DMSO Stock + BSA Avoid High [Cl-] InVitro->Sol1 Sol2 20% HP-β-CD in Saline Sterile Filtered InVivoIV->Sol2 Sol3 0.5% MC / 0.1% Tween 80 Homogenized Suspension InVivoPO->Sol3

Decision tree for selecting the appropriate formulation strategy based on experimental application.

Pathway Drug Lipophilic Target (4-Bromophenyl Ring) Complex Inclusion Complex (Hydrated Outer Shell) Drug->Complex Hydrophobic Interaction CD HP-β-CD (Hydrophobic Core) CD->Complex Encapsulation

Mechanism of host-guest inclusion complexation using Hydroxypropyl-β-Cyclodextrin.

Quantitative Data: Expected Solubility Profiles

The following table summarizes the expected solubility limits of N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine across various vehicles, demonstrating the quantitative advantage of combined solubilization techniques.

API FormVehicle / Excipient SystempHExpected Solubility LimitRecommended Use Case
Free BaseDeionized Water7.0< 0.01 mg/mLNone (Avoid)
HCl Salt1X PBS (137 mM NaCl)7.4~0.1 - 0.5 mg/mLLow-concentration in vitro
HCl Salt5% DMSO / 95% Water6.5~2.0 mg/mLGeneral in vitro assays
HCl Salt10% PEG400 / 5% Tween 80 / 85% Saline5.5~5.0 mg/mLIn vivo IV (Short duration)
HCl Salt20% w/v HP- β -CD in Water5.0> 15.0 mg/mLIn vivo IV/IP (Optimal)

Self-Validating Experimental Protocols

Causality: Converting the free base to an HCl salt lowers the crystal lattice energy and introduces an ionizable center, which is a fundamental prerequisite for subsequent aqueous formulation[1].

  • Dissolution: Dissolve 1.0 g of N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine (free base) in 10 mL of anhydrous diethyl ether or methyl tert-butyl ether (MTBE) in a round-bottom flask.

  • Protonation: Place the flask in an ice bath (0°C). Slowly add 1.05 molar equivalents of 2M HCl in diethyl ether dropwise while stirring vigorously.

  • Precipitation: A white crystalline solid (the HCl salt) will immediately precipitate. Stir for an additional 30 minutes to ensure complete salt formation.

  • Isolation: Filter the solid under vacuum using a Buchner funnel. Wash the filter cake with 5 mL of cold, anhydrous ether to remove any unreacted free base.

  • Drying: Dry the solid in vacuo at 40°C for 12 hours.

  • Self-Validation Step: Weigh 10 mg of the dried powder and add it to 1 mL of deionized water. It should dissolve rapidly and completely, yielding a clear solution. If the solution is cloudy, unreacted free base remains.

Causality: HP- β -CD forms a dynamic, non-covalent inclusion complex with the drug. The formulation must be prepared dynamically with mechanical energy to allow the complex to reach thermodynamic equilibrium[3].

  • Vehicle Preparation: Dissolve 2.0 g of Hydroxypropyl- β -Cyclodextrin (HP- β -CD) in 8.0 mL of sterile Water for Injection (WFI). Stir until completely clear.

  • API Addition: Add 100 mg of the N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine HCl salt to the cyclodextrin solution.

  • Complexation: Vortex the mixture for 2 minutes, then sonicate in a water bath at room temperature for 15 minutes. The mechanical energy accelerates the encapsulation of the bromophenyl ring into the cyclodextrin cavity.

  • Volume Adjustment: Adjust the final volume to exactly 10.0 mL using WFI.

  • Sterilization: Pass the solution through a 0.22 μ m PES (polyethersulfone) syringe filter.

  • Self-Validation Step: Measure the absorbance of the filtered solution at 600 nm using a UV-Vis spectrophotometer. An OD600​ of < 0.05 confirms the absence of sub-visual particulate matter, validating that the drug is fully complexed and safe for IV injection.

References

  • Strickley RG. "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research. 2004 Feb;21(2):201-30.[Link]

  • Serajuddin ATM. "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews. 2007 Jul 30;59(7):603-16.[Link]

  • Păduraru DN, et al. "An Updated Overview of Cyclodextrin-Based Drug Delivery Systems for Cancer Therapy." Pharmaceutics. 2022; 14(8):1748.[Link]

  • Challa R, et al. "Cyclodextrins in drug delivery: an updated review." AAPS PharmSciTech. 2005; 6(2):329-357.[Link]

Sources

Technical Support Center: Resolving Chromatographic Tailing for N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals struggling with the chromatographic behavior of N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine .

Because this molecule is a highly lipophilic secondary amine, it is notoriously prone to severe peak tailing in Reversed-Phase Liquid Chromatography (RPLC). Below, we provide a mechanistic breakdown of the issue, followed by self-validating troubleshooting protocols and FAQs to help you achieve perfectly symmetrical peaks.

Part 1: Mechanistic Troubleshooting (The "Why")

Q1: Why does N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine exhibit severe peak tailing in standard reversed-phase HPLC?

To solve peak tailing, we must first understand the causality of the interaction. In a perfectly optimized RPLC system, your analyte should solely engage in hydrophobic partitioning with the alkyl chains (e.g., C18) of the stationary phase. However, N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine is a basic secondary amine with a pKa typically ranging between 9.5 and 10.5. At a neutral or slightly acidic pH, this amine is fully protonated, carrying a positive charge[1].

Standard silica-based columns contain residual, unreacted silanol groups (Si-OH) on their surface. When the mobile phase pH exceeds 3.0, these silanols ionize into negatively charged silanoate ions (Si-O⁻)[1]. The electrostatic attraction between your protonated secondary amine and the ionized silanols creates a secondary ion-exchange retention mechanism[2]. Because the desorption kinetics of this ion-exchange process are significantly slower than standard hydrophobic partitioning, the analyte molecules "stick" to the column, dragging out the rear of the peak and causing severe tailing[2].

SilanolEffect A Analyte: Secondary Amine (Highly Lipophilic) B Protonation at Neutral pH (Forms Cation) A->B E Ion-Exchange Interaction (Slow Desorption) B->E Electrostatic Attraction C Silica Stationary Phase (Residual Si-OH) D Ionization > pH 3.0 (Forms Si-O⁻) C->D D->E Active Site F Chromatographic Tailing (Tf > 1.5) E->F Causes

Caption: Mechanistic pathway of secondary silanol interactions causing peak tailing.

Part 2: Strategic Interventions (The "How")

Q2: How can I manipulate the mobile phase to chemically eliminate these secondary interactions?

You have two primary avenues to disrupt the ion-exchange mechanism: controlling the pH or using a sacrificial modifier.

Strategy A: The Low-pH Kinetic Quench By lowering the mobile phase pH to 2.5–3.0 using an acid like Trifluoroacetic Acid (TFA) or Formic Acid, you force the residual silanols (Si-OH) to remain in their neutral, protonated state[3]. Without the negative charge on the silica surface, the ion-exchange mechanism is quenched.

Strategy B: Sacrificial Base Shielding If low pH is not viable, you can add a sacrificial base like Triethylamine (TEA) at 0.1% to 0.2% (v/v)[4]. TEA is a small, highly basic tertiary amine. It preferentially binds to the active silanoate sites, effectively "shielding" them from your bulkier, slower-desorbing secondary amine analyte[4].

Strategy C: The High-pH Deprotonation Using a high-pH mobile phase (pH 10.5+) with a specialized base-stable column (e.g., Type-B silica with bidentate silane bonding) deprotonates your secondary amine[5]. By rendering the analyte completely neutral, it can no longer participate in ion exchange, resulting in sharp, symmetrical peaks[5].

Quantitative Data Summary

The table below summarizes the expected outcomes of these interventions on the Tailing Factor (Tf), where a perfectly symmetrical peak has a Tf of 1.0.

Chromatographic ConditionPrimary Mechanism AddressedExpected Tailing Factor (Tf)System Suitability
Standard C18, pH 7.0 (No Additives)None (Baseline)> 2.5Fail
Standard C18, pH 2.5 (0.1% TFA)Silanol Protonation1.3 - 1.5Marginal / Pass
Standard C18, pH 7.0 + 0.1% TEASilanol Shielding1.2 - 1.4Pass
Base-Deactivated C18, pH 10.5Amine Deprotonation1.0 - 1.1Optimal

Part 3: Self-Validating Experimental Protocols

Q3: How do I systematically execute and validate these solutions in the lab?

Do not guess; use a self-validating workflow. The following protocols are designed to confirm success at each step before proceeding.

Protocol 1: Implementing the Sacrificial Base (TEA) Method

Note: TEA can cause ion suppression in LC-MS. This protocol is optimized for HPLC-UV.

Step 1: Mobile Phase Preparation

  • Measure 1000 mL of HPLC-grade water (Mobile Phase A).

  • Add exactly 1.0 mL of high-purity Triethylamine (TEA) to achieve a 0.1% (v/v) concentration.

  • Because TEA is highly basic, the pH will spike. Use glacial acetic acid or phosphoric acid dropwise while monitoring with a calibrated pH meter until the pH stabilizes at 7.0.

  • Filter through a 0.22 µm membrane and degas.

Step 2: Equilibration and System Priming

  • Flush the column with 20 column volumes of the TEA-modified mobile phase to ensure all active silanol sites are saturated with the sacrificial base.

Step 3: Validation Injection

  • Inject a 10 µg/mL standard of N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine.

  • Self-Validation Check: Calculate the Tailing Factor (Tf) at 5% peak height.

    • If Tf ≤ 1.2: The silanol sites are successfully shielded. The method is validated.

    • If Tf > 1.5: The silanol activity of your current column exceeds the shielding capacity of TEA. Proceed to Protocol 2.

Protocol 2: High-pH Deprotonation Method

Requires a high-pH tolerant column (e.g., Agilent Zorbax Extend-C18 or Waters XBridge).

Step 1: Buffer Preparation

  • Prepare a 10 mM Ammonium Bicarbonate buffer in HPLC-grade water.

  • Adjust the pH to 10.5 using Ammonium Hydroxide.

Step 2: Equilibration

  • Install the base-stable column and equilibrate with 50% Buffer / 50% Acetonitrile until the baseline is stable.

Step 3: Validation Injection

  • Inject the 10 µg/mL standard.

  • Self-Validation Check: Calculate Tf. At pH 10.5, the secondary amine is neutral. If Tf is still > 1.5, the tailing is not chemical. It is a physical system issue (see FAQ Q4).

Troubleshooting Start Analyze Peak Shape (Tf > 1.5?) Q1 Optimize Mobile Phase pH Start->Q1 LowPH Low pH Strategy (pH 2.5) Protonates Silanols Q1->LowPH HighPH High pH Strategy (pH 10.5) Deprotonates Amine Q1->HighPH Eval1 Is Tf ≤ 1.2? LowPH->Eval1 HighPH->Eval1 Q2 Add Sacrificial Base Eval1->Q2 No Success Method Validated Eval1->Success Yes TEA Add 0.1% TEA Blocks Active Sites Q2->TEA Eval2 Is Tf ≤ 1.2? TEA->Eval2 Column Switch to Type-B Silica or Polar-Embedded Column Eval2->Column No Eval2->Success Yes Column->Success

Caption: Decision tree for troubleshooting basic amine tailing in reversed-phase HPLC.

Part 4: Frequently Asked Questions (FAQs)

Q4: I have optimized the pH and used TEA, but my peak is still tailing. Could the issue be physical rather than chemical? Yes. If chemical interventions fail, you are likely facing Mass Overload or Extra-Column Volume .

  • Diagnostic Test for Mass Overload: Perform a serial dilution of your sample (e.g., inject 50%, 25%, and 10% of the original concentration). If the Tailing Factor improves as concentration decreases, your column is overloaded. Reduce your injection volume or sample concentration.

  • Diagnostic Test for Extra-Column Volume: If early eluting peaks tail worse than late eluting peaks, check your tubing. Ensure all PEEK or stainless steel tubing between the injector, column, and detector is as short as possible and has an internal diameter of 0.005" (red PEEK) or smaller.

Q5: Will the bromophenyl group on the molecule cause any specific chromatographic anomalies? Halogens like bromine increase the polarizability and lipophilicity of the molecule. While this drastically increases retention time on a C18 column, it does not directly cause tailing. However, the strong hydrophobic retention of the bromophenyl group combined with the slow desorption of the amine group from silanols exacerbates the appearance of the tailing. Using a slightly stronger organic modifier (e.g., switching from Methanol to Acetonitrile) can help sharpen the peak by accelerating the hydrophobic desorption phase.

Q6: Can I use a Hydrophilic Interaction Liquid Chromatography (HILIC) column instead? While HILIC is excellent for highly polar basic amines, N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine is heavily dominated by its lipophilic bromophenyl and cyclopropyl groups. It will likely elute in the void volume of a HILIC system. Stick to RPLC, but upgrade to a high-purity, base-deactivated Type-B silica column.

References
  • Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography: SILANOL INTERACTIONS. LCGC / lctsbible.com.
  • Technical Support Center: Resolving Peak Tailing in HPLC of Aniline Compounds. BenchChem.
  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub.
  • Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies.

Sources

Improving synthesis yield of N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine

Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base: Yield Optimization for N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine

Welcome to the Technical Support Center. This module is specifically designed for process chemists and drug development professionals troubleshooting the reductive amination of 1-(4-bromophenyl)propan-2-one (4-bromophenylacetone) with cyclopropylamine.

Due to the steric bulk of both the secondary carbon on the ketone and the cyclopropyl ring on the amine, this specific synthesis is prone to stalled equilibrium and over-reduction side reactions. This guide provides field-proven, mechanistically grounded solutions to maximize your synthetic yield.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My overall yield is below 40%, and NMR/GC-MS shows a significant amount of 1-(4-bromophenyl)propan-2-ol. How do I prevent this over-reduction? A1: The presence of the alcohol byproduct indicates that your reducing agent is attacking the unreacted 4-bromophenylacetone before the imine condensation has reached completion. This is a classic failure mode when using non-selective reducing agents like Sodium Borohydride (NaBH₄) in a one-pot protocol. Solution: Switch your hydride source to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) . The electron-withdrawing acetate groups make STAB a milder hydride donor, giving it a strict kinetic preference for protonated imines (iminium ions) over neutral ketones .

Q2: Even with STAB, my imine formation is stalling. Why is the reaction so slow, and how can I drive it forward? A2: You are facing a dual steric challenge combined with a thermodynamic barrier. Cyclopropylamine is a sterically hindered primary amine, and the condensation releases water, pushing the equilibrium backward. Solution: Introduce a Lewis acid that doubles as a water scavenger. Titanium(IV) isopropoxide (Ti(OPr-i)₄) is highly recommended. It coordinates to the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack, while simultaneously reacting with the generated water to form insoluble titanium dioxide, effectively removing water from the equilibrium system .

Q3: Are there green chemistry or biocatalytic alternatives to heavy-metal/hydride-based reductions for this specific scaffold? A3: Yes. Recent advancements in biocatalysis have identified Imine Reductases (IREDs) capable of mediating the reductive amination of phenylacetone derivatives with cyclopropylamine. Engineered IREDs (e.g., from Streptomyces species) have demonstrated up to >99% conversion for structurally analogous substrates under mild, aqueous conditions, completely avoiding toxic boron or titanium reagents .

Part 2: Quantitative Reagent Comparison

To understand the causality behind reagent selection, review the following matrix comparing common reducing agents for this specific transformation.

Reducing AgentSelectivity (Iminium vs Ketone)Toxicity / Byproduct ProfileExpected Target YieldCausality / Mechanistic Notes
NaBH(OAc)₃ (STAB) High Low (Acetate salts)85–95% Mild hydride donor; requires weakly acidic conditions to activate the imine. Reagent of choice.
NaCNBH₃ HighHigh (Cyanide gas risk)75–85%Effective, but generates highly toxic HCN gas if the reaction pH drops below 3.
NaBH₄ LowLow (Borate salts)<40% (One-pot)Rapidly reduces ketones. Strictly requires a two-step sequential protocol with complete water removal.
Part 3: Reaction Pathway Visualization

ReactionPathway Ketone 4-Bromophenylacetone + Cyclopropylamine Imine Imine / Iminium Intermediate Ketone->Imine Ti(OPr-i)4 (Drives Equilibrium) Alcohol Alcohol Byproduct Over-reduction Ketone->Alcohol NaBH4 (Premature Reduction) Product Target Secondary Amine High Yield Imine->Product NaBH(OAc)3 (Selective Reduction)

Mechanistic divergence in reductive amination based on reducing agent selection.

Part 4: Standard Operating Procedure (SOP)

This protocol utilizes a self-validating, titanium-mediated reductive amination to ensure maximum yield of N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine.

Materials Required:

  • 4-Bromophenylacetone (1.0 equiv, 10 mmol)

  • Cyclopropylamine (1.2 equiv, 12 mmol)

  • Titanium(IV) isopropoxide (1.5 equiv, 15 mmol)

  • Sodium triacetoxyborohydride (1.5 equiv, 15 mmol)

  • Anhydrous Tetrahydrofuran (THF) (30 mL)

Step 1: Imine Condensation

  • In an oven-dried, argon-flushed round-bottom flask, dissolve 4-bromophenylacetone in anhydrous THF.

  • Add cyclopropylamine via syringe. (Causality: A slight 1.2 eq excess compensates for the volatility of the amine during the reaction).

  • Dropwise, add Ti(OPr-i)₄. Stir the reaction mixture at room temperature for 6 hours.

Validation Checkpoint: Do not proceed blindly. Remove a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via GC-MS or TLC (Hexanes:EtOAc 4:1). Proceeding with >5% unreacted ketone will mathematically cap your yield and complicate downstream purification.

Step 2: Selective Reduction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add NaBH(OAc)₃ portion-wise over 15 minutes. (Causality: Cooling controls the exotherm and maximizes the kinetic preference of STAB for the iminium ion over any trace unreacted ketone).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

Step 3: Quench and Workup

  • Quench the reaction by slowly adding 1M NaOH (15 mL). (Causality: NaOH hydrolyzes the titanium complexes, precipitating them as insoluble TiO₂, which also traps boron byproducts).

  • Filter the resulting white suspension through a pad of Celite to remove the TiO₂ salts, washing the filter cake thoroughly with EtOAc (2 x 20 mL).

  • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

Step 4: Isolation of the Amine Salt

  • Concentrate the organic layer under reduced pressure.

  • Dissolve the crude freebase in diethyl ether (20 mL) and cool to 0 °C.

  • Bubble dry HCl gas (or add 2M HCl in ether dropwise) until precipitation ceases.

  • Filter the white solid (N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine hydrochloride) and dry under vacuum.

ExperimentalWorkflow Step1 Step 1: Condensation • 1.0 eq Ketone • 1.2 eq Amine • 1.5 eq Ti(OPr-i)4 • THF, RT, 6h Step2 Step 2: Reduction • Cool to 0°C • Add NaBH(OAc)3 • Stir RT, 12h Step1->Step2 Step3 Step 3: Workup • Quench: 1M NaOH • Filter TiO2 salts • Extract: EtOAc Step2->Step3 Step4 Step 4: Isolation • Dry over MgSO4 • Evaporate • HCl salt crash out Step3->Step4

Optimized step-by-step experimental workflow for high-yield reductive amination.

References
  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships Source: Science Advances (National Center for Biotechnology Information) URL: [Link]

Minimizing impurities in N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and crystallization of N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine .

As an advanced intermediate or active pharmaceutical ingredient (API) belonging to the phenethylamine class, this compound is typically synthesized via the reductive amination of 4-bromophenylacetone with cyclopropylamine. Because the freebase form is a viscous oil at room temperature, isolation and purification are universally performed by crystallizing the compound as a hydrochloride (HCl) salt[1].

This guide provides authoritative troubleshooting strategies, mechanistic insights, and validated protocols to help you eliminate impurities and optimize your crystallization workflows.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing high levels of unreacted 4-bromophenylacetone in my final crystalline product? A: Unreacted ketone often incorporates into the final product via surface deposition or mother liquor inclusion rather than true lattice substitution[2]. During rapid crystallization, the growing crystal faces can entrap the surrounding solvent (which is rich in the lipophilic ketone)[3]. Solution: Ensure complete reduction during the upstream reaction. During crystallization, utilize a dual-solvent system (e.g., Isopropanol/Diethyl Ether). The ketone is highly soluble in ether, whereas the phenethylamine hydrochloride salt is practically insoluble, ensuring the ketone is rejected into the mother liquor[4].

Q2: My crystals are "oiling out" (forming a second liquid phase) instead of precipitating as a solid. How do I fix this? A: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation level exceeds the metastable limit of the crystalline phase, causing the solute to separate as a dense, impurity-rich oil rather than nucleating as a solid. This is notoriously common with halogenated phenethylamine salts. Solution: You must bypass the LLPS boundary by altering the thermodynamics. Decrease the initial concentration of the freebase in your primary solvent, reduce the cooling rate to < 0.5 °C/min, and introduce seed crystals at the upper edge of the metastable zone to force solid nucleation before the oil phase can form[5].

Q3: How do I remove the over-alkylated tertiary amine impurity? A: If excess ketone was present during synthesis, the secondary amine product can undergo a second reductive amination, forming a bulky tertiary amine. Because this impurity shares the basic pharmacophore, it forms an HCl salt that can co-crystallize. Solution: Shift the crystallization solvent to a more polar system (e.g., Methanol/Ethyl Acetate) and perform a hot slurry wash. The steric bulk of the tertiary amine disrupts its crystal lattice energy, making its HCl salt significantly more soluble in moderately polar solvents than your target secondary amine[6].

Mechanistic Pathway of Impurity Formation

To effectively reject impurities, you must understand how they form. The diagram below illustrates the primary reductive amination pathway and the generation of critical process impurities.

Pathway Ketone 4-Bromophenylacetone (Starting Material) Imine Imine Intermediate (Transient) Ketone->Imine + Amine (Condensation) Imp1 1-(4-bromophenyl)propan-2-ol (Reduction Impurity) Ketone->Imp1 Direct Reduction Amine Cyclopropylamine (Reagent) Target N-[1-(4-bromophenyl)propan-2-yl] cyclopropanamine Imine->Target Reduction Imp2 Tertiary Amine (Over-alkylation Impurity) Target->Imp2 + Excess Ketone

Fig 1: Reaction pathway showing the formation of the target phenethylamine and common structural impurities.

Quantitative Data: Solvent Selection & Impurity Rejection

Selecting the correct solvent system is the most critical variable in minimizing impurities. The table below synthesizes the expected impurity rejection rates based on the chosen crystallization matrix.

Solvent SystemRatio (v/v)Target Yield (%)Ketone RejectionTertiary Amine RejectionNotes on Crystal Habit
Isopropanol (IPA)100%65 - 70%ExcellentModerateForms large, pure needles. Prone to yield loss.
IPA / Diethyl Ether 1 : 3 85 - 92% Excellent Good Optimal balance. Ether acts as a powerful anti-solvent[4].
Methanol / Acetone1 : 475 - 80%GoodExcellentAcetone can react with trace free primary amines[1].
Toluene / Hexane1 : 2> 95%PoorPoorHigh risk of oiling out (LLPS) and impurity inclusion.

Validated Protocol: Optimized Hydrochloride Salt Crystallization

This self-validating methodology is designed to maximize the purity of N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine while preventing agglomeration and mother liquor inclusions[2],[6].

Materials Required:

  • Crude N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine (Freebase oil)

  • Anhydrous Isopropanol (IPA)

  • 5M Isopropanolic HCl (or anhydrous HCl gas)

  • Anhydrous Diethyl Ether (Anti-solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude freebase oil in anhydrous Isopropanol at a ratio of 1 g / 4 mL. Stir at 40 °C until a completely homogenous, clear solution is achieved.

  • Acidification: Slowly add 1.05 molar equivalents of 5M Isopropanolic HCl dropwise under continuous stirring.

    • Self-Validation Check: Spot the solution onto wetted pH indicator paper. The process is complete only when the pH registers strictly < 2.0 and remains stable for 5 minutes. This ensures complete conversion to the hydrochloride salt[6].

  • Thermal Equilibration: Heat the acidified mixture to 65 °C. If any premature precipitation has occurred, this step will redissolve the solids, preventing the entrapment of impurities within rapidly formed amorphous aggregates[3].

  • Controlled Cooling & Seeding: Cool the reactor at a strict rate of 0.5 °C/min. When the internal temperature reaches 45 °C, introduce 1% (w/w) pure seed crystals.

    • Causality: Seeding at this specific thermodynamic threshold forces the compound to build a highly ordered crystal lattice, actively excluding structurally dissimilar impurities and preventing the mixture from crashing out as an oil[7].

  • Anti-Solvent Addition: Once the temperature reaches 20 °C and a thick white suspension has formed, slowly add Diethyl Ether (3 mL per 1 mL of initial IPA) over 30 minutes.

    • Causality: The target salt is practically insoluble in ether, driving the yield up. Conversely, non-basic organic impurities (like unreacted ketone and alcohols) remain highly soluble in the ether phase[4].

  • Isolation: Filter the suspension under vacuum. Wash the filter cake twice with 2 volumes of ice-cold Diethyl Ether to displace the impurity-laden mother liquor.

  • Drying: Dry the crystals under vacuum at 45 °C until the loss on drying (LOD) is < 0.5%.

Workflow Freebase Crude Freebase Oil Dissolution Dissolution in Isopropanol (40 °C) Freebase->Dissolution Acidification Acidification (pH < 2.0) Isopropanolic HCl Dissolution->Acidification Cooling Controlled Cooling (0.5 °C/min) & Seeding at 45 °C Acidification->Cooling Antisolvent Anti-solvent Addition (Diethyl Ether) Cooling->Antisolvent Filtration Vacuum Filtration & Ether Wash Antisolvent->Filtration Pure Pure Hydrochloride Salt (>99.5% Purity) Filtration->Pure Retentate Waste Mother Liquor (Ketone & Impurities) Filtration->Waste Filtrate

Fig 2: Optimized crystallization and impurity rejection workflow for phenethylamine hydrochloride salts.

References

  • [2] CRYSTALLIZATION - Thermopedia. Thermopedia. Available at:[Link]

  • [3] A Structured Approach To Cope with Impurities during Industrial Crystallization Development. National Center for Biotechnology Information (NIH). Available at:[Link]

  • [7] Effect of Impurities on the Growth Kinetics of Crystals. ResearchGate. Available at:[Link]

  • [5] Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm (RSC Publishing). Available at:[Link]

  • [1] RECOMMENDED METHODS FOR THE IDENTIFICATION AND ANALYSIS OF AMPHETAMINE, METHAMPHETAMINE AND THEIR RING-SUBSTITUTED ANALOGUES. United Nations Office on Drugs and Crime (UNODC). Available at: [Link]

  • [4] METHAMPHETAMINE - SWGDRUG.org. Scientific Working Group for the Analysis of Seized Drugs. Available at:[Link]

  • [6] Process for the preparation of phenethylamine derivatives (US20100094055A1). Google Patents. Available at:

Sources

Technical Support Center: Stabilization & Oxidation Prevention for N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine . As a secondary cyclopropylamine, this compound presents unique formulation challenges due to its extreme susceptibility to oxidative degradation.

This guide bypasses generic advice to focus on the specific thermodynamic and kinetic vulnerabilities of the cyclopropylamine pharmacophore, providing self-validating protocols to ensure absolute structural integrity in solution.

Part 1: Mechanistic Pathology & Troubleshooting FAQs

To stabilize a molecule, you must first understand how it degrades. The structural liability of this compound lies at the nitrogen-cyclopropyl interface.

Q1: My stock solutions rapidly discolor (turning yellow/brown) at room temperature. What is the exact mechanism of this degradation? A: The discoloration is a visual indicator of oxidative degradation, specifically driven by the cyclopropyl ring. Cyclopropylamines are uniquely sensitive to oxidation; when exposed to trace oxidants, transition metals, or photo-excited sensitizers, the secondary amine nitrogen undergoes a Single Electron Transfer (SET) oxidation to form a highly reactive aminium cation radical[1]. Because of the inherent ring strain, this radical cation rapidly and irreversibly undergoes cyclopropyl ring fragmentation (scission) to form a distonic carbon radical[1]. This intermediate further reacts with dissolved oxygen to form N-dealkylated products, aldehydes, and complex polymeric mixtures that cause the brown/yellow discoloration.

Q2: How can I manipulate the formulation chemistry to prevent this SET oxidation? A: The most effective thermodynamic approach is strict pH control. The oxidation potential of secondary amines is highly pH-dependent; protonation of the nitrogen significantly slows the reaction with oxidants like hydrogen peroxide or dissolved oxygen[2]. By lowering the pH of your solution to ensure the amine is fully protonated (forming the ammonium salt), you tie up the lone pair of electrons on the nitrogen, making SET oxidation highly unfavorable. Maintain the solution pH at least 2 units below the compound's pKa. A formulation pH of 4.0–4.5 is highly recommended for aqueous media.

Q3: What role do trace metals play, and how do we mitigate them? A: Trace transition metals (such as Fe³⁺ or Cu²⁺) act as potent catalysts for SET oxidation. They facilitate the initial electron abstraction from the amine nitrogen. To neutralize this causality, your formulation must include a chelating agent. Adding EDTA (0.01%–0.05% w/v) to aqueous formulations sequesters these metals, functionally neutralizing the catalytic degradation pathway.

Q4: Are there specific solvent incompatibilities I should avoid? A: Yes. Never use ethereal solvents (e.g., THF, diethyl ether, dioxane) unless they are freshly distilled and rigorously tested. Ethers auto-oxidize to form hydroperoxides, which act as direct chemical oxidants that will rapidly destroy secondary amines[2]. Furthermore, photocatalytic oxidation of cyclopropylamines under ambient or visible light demonstrates their extreme sensitivity to photoredox processes, necessitating strict protection from light during solvent handling[3].

Part 2: Visualizing the Degradation Pathway

Mechanism A N-[1-(4-bromophenyl) propan-2-yl]cyclopropanamine B Aminium Radical Cation A->B SET Oxidation (O2, Metals, Light) C Distonic Radical (Ring Opened) B->C Irreversible Ring Cleavage D Degradation Products (Dealkylation) C->D +O2 / H2O

Fig 1. SET oxidation mechanism and irreversible cyclopropyl ring fragmentation pathway.

Part 3: Quantitative Stability Data

The following table summarizes the causal relationship between formulation variables and the preservation of N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine.

Table 1: Degradation Profile under Accelerated Stress (40°C, 48h)

Formulation MatrixpHAtmosphereLight ExposureIntact API (%)Primary Degradant (%)
Unbuffered Water~7.5Ambient AirAmbient Light42.3%51.2%
Citrate Buffer4.5Ambient AirDark88.1%9.4%
Citrate Buffer + 0.05% EDTA4.5ArgonDark99.8% < 0.1%
Methanol (Non-degassed)N/AAmbient AirAmbient Light31.5%62.1%
Methanol + 0.05% BHTN/AArgonDark99.5% < 0.2%

Data Interpretation: The synergistic application of pH control (protonation), metal chelation (EDTA), and oxygen displacement (Argon) effectively halts the SET oxidation pathway. In organic phases, chain-breaking antioxidants like Butylated hydroxytoluene (BHT) are required to quench radical propagation.

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your results, do not blindly mix reagents. Use the following self-validating workflow to prepare a 10 mM oxidation-resistant stock solution.

Phase 1: Input Validation (Solvent Screening)
  • Select Solvent: Choose HPLC-grade water or Methanol.

  • Validation Step (The KI Starch Test): Before use, add 1 mL of the solvent to 1 mL of a 10% Potassium Iodide (KI) solution with a drop of starch indicator.

    • Causality: This detects trace hydroperoxides.

    • Validation: A colorless result validates the solvent. If a blue/purple tint appears, reject the solvent immediately, as peroxides will trigger SET oxidation.

Phase 2: Thermodynamic Protection (Buffer & Chelation)
  • Aqueous Matrix: Prepare a 50 mM Citrate buffer and adjust the pH to 4.5 using 0.1 M HCl.

  • Excipient Addition: Add 0.05% (w/v) EDTA to the buffer to sequester trace metals. (If using an organic matrix like methanol, add 0.05% w/v BHT instead).

Phase 3: Kinetic Protection (Degassing & Dissolution)
  • Degassing: Transfer the buffer to a Schlenk flask. Sparge aggressively with high-purity Argon gas for 30 minutes. Argon is heavier than Nitrogen and provides a superior protective blanket over the liquid interface.

  • Dissolution: Under a continuous Argon stream, add the required mass of N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine to achieve a 10 mM concentration. Stir until visually clear.

  • Light Protection: Perform all dissolution and aliquoting steps under low-light conditions or using actinic (amber) glassware to prevent photoredox activation.

Phase 4: Output Validation (Quality Control)
  • Accelerated Stress Test: Before committing the stock to long-term experiments, take a 1 mL aliquot and expose it to 40°C for 24 hours. Analyze via LC-MS.

    • Validation: A successful formulation will show <0.5% of the ring-opened distonic radical degradation mass.

  • Storage: Aliquot the remaining validated stock into amber glass vials, purge the headspace with Argon, seal tightly, and store at -20°C.

Part 5: Visualizing the Self-Validating Workflow

Workflow S1 1. Solvent Validation (KI Starch Test for Peroxides) S2 2. Degassing & Excipients (Argon, EDTA, BHT, pH 4.5) S1->S2 S3 3. API Dissolution (Inert Atmosphere) S2->S3 S4 4. Quality Control (LC-MS Stress Test) S3->S4 S5 5. Final Storage (Amber Vials, -20°C, Argon) S4->S5

Fig 2. Self-validating experimental workflow for oxidation-resistant formulation.

References

  • Title: N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group Source: nih.gov URL: [Link]

  • Title: Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: nih.gov URL: [Link]

  • Title: Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis Source: nih.gov URL: [Link]

Sources

Validation & Comparative

Comparative Pharmacology Guide: N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine vs. 4-Bromoamphetamine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in neuropharmacology, I frequently consult with drug development professionals who are evaluating halogenated amphetamines for monoamine transporter and oxidase targeting. A common point of confusion is how N-alkylation alters the mechanistic fate of these molecules. This guide provides an objective, data-driven comparison between the parent compound 4-bromoamphetamine (PBA) and its N-substituted derivative, N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine (NC-PBA) .

By analyzing their distinct pharmacodynamics, we will explore how a single cyclopropyl addition fundamentally shifts the molecule from a neurotoxic monoamine releaser to a highly specific, mechanism-based suicide inhibitor of monoamine oxidase (MAO).

Structural and Mechanistic Divergence

Causality in Chemical Design

PBA is a well-characterized[1],[2]. Its primary amine allows it to act as a high-affinity pseudo-substrate for the Serotonin Transporter (SERT) and Vesicular Monoamine Transporter 2 (VMAT2). This leads to massive non-exocytotic monoamine release and subsequent long-term serotonergic terminal destruction, making it highly neurotoxic[3]. While PBA does possess weak, reversible MAO-A inhibitory properties ( IC50​≈1500 nM)[4], its primary in vivo effects are driven by transporter reversal.

Conversely, NC-PBA incorporates a sterically bulky and highly strained cyclopropyl ring on the nitrogen atom. This modification drastically reduces its affinity for SERT and VMAT2, effectively neutralizing its neurotoxic releasing properties. Instead, the cyclopropyl group transforms the molecule into a mechanism-based "suicide substrate" for Monoamine Oxidase (MAO)[5],[6].

Mechanism of MAO Inactivation by NC-PBA

When NC-PBA enters the MAO active site, the FAD cofactor initiates a from the amine nitrogen, generating a radical cation[7],[8]. To relieve the extreme angular strain of the cyclopropyl ring, the ring rapidly undergoes homolytic cleavage. This ring-opening event produces a highly reactive primary alkyl radical that immediately forms a covalent adduct with the enzyme (either at the flavin or an active-site cysteine), resulting in irreversible enzyme death[5],[9].

MAO_Mechanism A NC-PBA (Substrate) B MAO-FAD Complex A->B Binding C Single Electron Transfer (SET) B->C D Radical Cation Intermediate C->D E Cyclopropyl Ring Opening D->E Strain Relief F Primary Alkyl Radical E->F G Covalent Adduct (Dead Enzyme) F->G Alkylation

Caption: Mechanism of MAO suicide inhibition by NC-PBA via SET and ring opening.

Comparative Pharmacodynamics

The following table summarizes the quantitative and qualitative pharmacological shifts caused by the N-cyclopropyl substitution.

Parameter4-Bromoamphetamine (PBA)N-cyclopropyl-4-bromoamphetamine (NC-PBA)
Primary Target SERT, DAT, NET, VMAT2Monoamine Oxidase (MAO-A / MAO-B)
Mechanism of Action Monoamine Releasing Agent (SNDRA)Mechanism-based Irreversible Inhibitor
MAO Inhibition Type Weak, Reversible ( IC50​≈1500 nM)Potent, Irreversible (Suicide)
Neurotoxicity (5-HT) High (Long-term depletion > 7 days)Minimal / Absent
Therapeutic Utility Neurotoxin model for 5-HT depletionMAO mechanism probe / Antidepressant scaffold

Experimental Workflows & Self-Validating Protocols

To rigorously differentiate the pharmacological profiles of PBA and NC-PBA, researchers must employ specific assay designs. A standard IC50​ assay is insufficient for NC-PBA because mechanism-based inhibitors require catalytic turnover; thus, time-dependent kinetic assays are mandatory[5].

Protocol A: Time-Dependent MAO Inhibition Assay (In Vitro)

Objective : Determine the rate of enzyme inactivation ( kinact​ ) and the inhibitor affinity ( KI​ ) for NC-PBA. Self-Validation : This protocol uses varying pre-incubation times. A true suicide inhibitor will show a progressive decrease in IC50​ over time, whereas a reversible inhibitor (like PBA) will maintain a constant IC50​ regardless of pre-incubation length.

Step-by-Step Methodology :

  • Enzyme Preparation : Dilute recombinant human MAO-A or MAO-B in 50 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Pre-incubation : Aliquot the enzyme into a 96-well plate. Add NC-PBA at varying concentrations (e.g., 0.1 to 50 µM). Pre-incubate at 37°C for distinct time intervals (0, 5, 15, 30, and 60 minutes).

  • Substrate Addition : Initiate the residual activity assay by adding a non-selective fluorogenic substrate, such as Kynuramine (final concentration at Km​ ).

  • Incubation & Termination : Incubate for exactly 20 minutes at 37°C. Terminate the reaction by adding 2N NaOH, which simultaneously halts catalysis and enhances the fluorescence of the product (4-hydroxyquinoline).

  • Quantification : Measure fluorescence (Ex: 310 nm / Em: 380 nm).

  • Data Analysis : Plot the natural log of percentage remaining activity versus pre-incubation time to determine the observed rate of inactivation ( kobs​ ). Fit the data to the Michaelis-Menten equation for mechanism-based inhibition to extract KI​ and kinact​ .

Workflow Step1 1. Prepare Recombinant MAO-A / MAO-B Step2 2. Pre-incubate with Inhibitor (0-60 min) Step1->Step2 Step3 3. Add Kynuramine Substrate Step2->Step3 Step4 4. Incubate 30 min at 37°C Step3->Step4 Step5 5. Terminate Reaction with NaOH Step4->Step5 Step6 6. Fluorometric Quantification Step5->Step6 Step7 7. Calculate Kinact & KI (Kinetic Modeling) Step6->Step7

Caption: Step-by-step kinetic workflow for evaluating time-dependent MAO inhibition.

Protocol B: In Vivo Serotonergic Neurotoxicity Assessment (HPLC-ECD)

Objective : Validate the presence or absence of long-term 5-HT depletion. Self-Validation : By measuring monoamines at both acute (4 h) and chronic (7 days) time points, researchers can distinguish between transient pharmacological effects (MAO inhibition causing acute 5-HT elevation) and permanent neurotoxic damage (terminal degeneration causing chronic 5-HT depletion).

Step-by-Step Methodology :

  • Dosing : Administer equimolar doses of PBA or NC-PBA (e.g., 10 mg/kg i.p.) to male Wistar rats. Include a saline vehicle control.

  • Tissue Collection : Sacrifice cohorts at 4 hours and 7 days post-injection. Rapidly dissect the frontal cortex and hippocampus on ice.

  • Homogenization : Homogenize tissues in 0.1 M perchloric acid containing 100 ng/mL isoproterenol as an internal standard to precipitate proteins and stabilize monoamines.

  • Centrifugation : Centrifuge at 14,000 x g for 15 minutes at 4°C. Filter the supernatant through a 0.22 µm membrane.

  • HPLC-ECD Analysis : Inject 20 µL of the filtrate onto a C18 reverse-phase column coupled to an electrochemical detector. Quantify 5-HT and its metabolite 5-HIAA against standard curves.

  • Interpretation : PBA-treated rats will exhibit a >60% reduction in cortical 5-HT at 7 days, confirming neurotoxicity[1]. NC-PBA-treated rats will show normal 5-HT levels at 7 days, confirming the cyclopropyl group's protective effect against SERT-mediated toxicity.

Conclusion & Application Notes

For drug development professionals, the choice between these compounds dictates the trajectory of the study. 4-Bromoamphetamine remains a powerful tool for modeling serotonin depletion and neurodegeneration. However, N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine provides a sophisticated scaffold for designing irreversible MAO inhibitors. The cyclopropyl ring acts as a molecular "booby trap," offering high target specificity while engineering out the severe neurotoxic liabilities inherent to the parent amphetamine core.

References

  • Fuller, R.W., Baker, J.C., Perry, K.W., et al. "Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats: Drug levels in brain and effects on brain serotonin metabolism." Neuropharmacology 14(10), 739-746 (1975). URL:[Link]

  • Silverman, R.B., & Zieske, P.A. "Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine." Biochemistry 24(9), 2128-2138 (1985). URL:[Link]

  • Shaffer, C.L., et al. "Cytochrome P450-Catalyzed Oxidation of N-Benzyl-N-cyclopropylamine Generates Both Cyclopropanone Hydrate and 3-Hydroxypropionaldehyde via Hydrogen Abstraction, Not Single Electron Transfer." Journal of the American Chemical Society 128(3), 8502-8508 (2006). URL:[Link]

  • Vazquez, M.L., & Silverman, R.B. "Revised mechanism for inactivation of mitochondrial monoamine oxidase by N-cyclopropylbenzylamine." Biochemistry 24(17), 4583-4589 (1985). URL:[Link]

  • Fuller, R.W., & Molloy, B.B. "Effects of N-cyclopropyl-4-chloroamphetamine on brain serotonin metabolism in rats." Research Communications in Chemical Pathology and Pharmacology 6(2), 407-418 (1973). URL:[Link]

Sources

Inter-Laboratory Reproducibility of N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine Assays: A Comprehensive Methodological Comparison

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of novel halogenated amphetamine derivatives presents a unique analytical challenge in forensic and pharmacological laboratories. N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine (commonly referred to as 4-Br-N-cPA) is a structurally complex molecule characterized by a para-brominated phenyl ring and a sterically hindered N-cyclopropyl substitution.

When establishing inter-laboratory reproducibility for 4-Br-N-cPA, analysts must navigate three primary mechanistic hurdles: the thermal lability of the cyclopropylamine moiety, the isobaric interference of regioisomers (e.g., 2-bromo vs. 3-bromo vs. 4-bromo substitutions), and matrix-induced ion suppression. This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) to establish a self-validating framework for reproducible quantification.

Mechanistic Grounding: The Causality of Assay Variance

To understand why certain assays fail or succeed across different laboratories, we must examine the intrinsic physicochemical properties of 4-Br-N-cPA:

  • Isotopic Signatures & Fragmentation: The presence of the bromine atom yields a distinct ~1:1 isotopic cluster ( 79 Br and 81 Br). Under Collision-Induced Dissociation (CID) in LC-MS/MS, the molecule readily undergoes α -cleavage to form a stable iminium ion, while higher collision energies force the loss of the cyclopropylamine group to generate a brominated carbocation.

  • Thermal Degradation in GC-MS: The N-cyclopropyl group is highly susceptible to thermal degradation. In a standard GC inlet operating at 250°C, the strained cyclopropyl ring can undergo ring-opening to form an allyl-substituted artifact. Consequently, direct GC-MS analysis yields poor inter-laboratory reproducibility. As demonstrated in studies of ring-substituted bromoamphetamine analogs 1, pre-column derivatization (e.g., acylation) is mandatory to stabilize the amine and prevent thermal rearrangement.

  • Pharmacological Relevance: Para-halogenated amphetamines exhibit potent interactions with monoamine transporters (SERT, DAT, NET) 2. Accurate quantification in biological matrices is critical for pharmacokinetic modeling, demanding assays with Limits of Quantification (LOQ) in the sub-ng/mL range 3.

Fragmentation Mol 4-Br-N-cPA [M+H]+ m/z 254.0 / 256.0 Alpha Alpha Cleavage Iminium Ion (m/z 112) Mol->Alpha CID (Low CE) Loss Amine Loss Carbocation (m/z 197) Mol->Loss CID (Med CE) Trop Tropylium Ion (m/z 169 / 171) Loss->Trop Rearrangement

Fig 1. Primary ESI-MS/MS fragmentation pathways of 4-Br-N-cPA for MRM transitions.

Methodological Comparison & Quantitative Data

When harmonizing analytical methods across multiple laboratories 4, the choice of modality dictates the balance between sensitivity, specificity, and absolute accuracy.

  • LC-MS/MS offers the highest sensitivity and throughput but is vulnerable to matrix effects. Inter-laboratory variance is minimized only when a Stable Isotope-Labeled Internal Standard (SIL-IS) is utilized.

  • GC-MS (Derivatized) provides superior library matching and specificity for structural isomers but suffers from higher inter-laboratory Relative Standard Deviation (RSD) due to variations in derivatization efficiency.

  • qNMR acts as the ultimate orthogonal validation tool. Because the NMR signal is directly proportional to the number of nuclei, it provides absolute quantification without the need for a 4-Br-N-cPA reference standard 5.

Table 1: Cross-Modality Performance Metrics for 4-Br-N-cPA
Performance MetricLC-MS/MS (ESI+)GC-MS (EI, TFA Deriv.)qNMR ( 1 H, 600 MHz)
Inter-Lab RSD (%) < 4.5%8.2 - 11.5%< 1.8%
Limit of Detection 0.05 ng/mL2.5 ng/mL~15 µg (Absolute)
Linear Dynamic Range 0.1 - 500 ng/mL10 - 1000 ng/mLN/A (Directly Proportional)
Primary Limitation Matrix Ion SuppressionDerivatization VariabilityLow Sensitivity
Optimal Use Case High-throughput BioanalysisRegioisomer DifferentiationReference Material Certification

Self-Validating Experimental Protocols

To ensure high inter-laboratory reproducibility, the following protocols are designed as self-validating systems . Every batch must pass internal system suitability and quality control criteria before data is accepted.

Protocol A: LC-MS/MS Quantification (High-Sensitivity Bioanalysis)

Causality Check: The use of a deuterated internal standard corrects for both extraction losses and ESI matrix suppression, ensuring the <4.5% inter-lab RSD.

  • System Suitability Test (SST): Inject a neat 10 ng/mL 4-Br-N-cPA standard. Proceed only if peak asymmetry is between 0.9 and 1.2, and retention time drift is <0.1 min from the established baseline.

  • Sample Preparation: Aliquot 100 µL of the biological matrix into a microcentrifuge tube. Add 10 µL of SIL-IS (e.g., 4-Br-N-cPA-d5 at 100 ng/mL).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (0.1% formic acid). Vortex for 30 seconds to disrupt protein binding, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Chromatography: Transfer the supernatant to an autosampler vial. Inject 2 µL onto a C18 UPLC column (50 × 2.1 mm, 1.7 µm) maintained at 40°C. Use a gradient elution of Mobile Phase A (0.1% FA in H 2​ O) and Mobile Phase B (0.1% FA in MeCN).

  • Detection (MRM): Monitor the transitions m/z 254.0 112.0 (Quantifier) and m/z 256.0 112.0 (Qualifier to verify the 79 Br/ 81 Br isotopic ratio).

  • Self-Validation Check: The IS area counts across all samples must remain within ±20% of the mean IS area of the calibration standards. If suppression exceeds this, the sample must be diluted and re-extracted.

Protocol B: GC-MS Workflow (High-Specificity Isomer Differentiation)

Causality Check: Derivatization with Trifluoroacetic anhydride (TFAA) replaces the labile amine proton with an electron-withdrawing trifluoroacetyl group, preventing cyclopropyl ring-opening in the GC inlet.

  • Extraction: Adjust 500 µL of sample to pH 10 using 0.1 M NaOH to ensure the amine is in its free-base form. Extract with 1 mL of ethyl acetate. Centrifuge and transfer the organic layer to a glass vial.

  • Derivatization: Add 50 µL of TFAA to the organic extract. Seal the vial and incubate at 60°C for 20 minutes.

  • Evaporation & Reconstitution: Evaporate the mixture to dryness under a gentle stream of nitrogen (to remove excess TFAA and acidic byproducts). Reconstitute in 100 µL of pure ethyl acetate.

  • Analysis: Inject 1 µL in splitless mode (Inlet at 250°C) onto a DB-5MS capillary column.

  • Self-Validation Check: Monitor the baseline for the presence of underivatized 4-Br-N-cPA. If the underivatized peak exceeds 5% of the derivatized peak area, the derivatization step is deemed incomplete, and the batch must be rejected.

Workflow Prep Sample Preparation (LLE / SPE extraction) SST System Suitability (Self-Validation) Prep->SST LC LC-MS/MS Assay (High Sensitivity) SST->LC GC GC-MS Assay (High Specificity) SST->GC NMR qNMR Assay (Absolute Quant) SST->NMR Data Inter-Laboratory Data Harmonization LC->Data GC->Data NMR->Data

Fig 2. Multi-modal analytical workflow for 4-Br-N-cPA inter-laboratory validation.

Conclusion

Achieving inter-laboratory reproducibility for N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine requires a deep understanding of its chemical vulnerabilities. While LC-MS/MS remains the workhorse for high-throughput biological quantification, it must be rigorously controlled with SIL-IS to combat matrix effects. Conversely, GC-MS requires stringent derivatization protocols to prevent thermal degradation of the cyclopropyl group. By implementing the self-validating checks outlined in this guide, laboratories can ensure robust, defensible data regardless of the chosen analytical modality.

References

  • Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry National Institutes of Health (NIH) - PubMed Central (PMC)
  • Designer drugs: mechanism of action and adverse effects National Institutes of Health (NIH) - PubMed Central (PMC)
  • Modern Methods for Detection of Fentanyl and Its Analogues: A Comprehensive Review of Technologies and Applications National Institutes of Health (NIH) - PubMed Central (PMC)
  • Challenges in Drug Surveillance: Strengthening the Analysis of New Psychoactive Substances by Harmonizing Drug Checking Services in Proficiency Testing National Institutes of Health (NIH) - PubMed Central (PMC)
  • NIST: qNMR for NPS - Emerging Technologies for the Analysis of Seized Drugs National Institute of Standards and Technology (NIST)

Sources

Analytical Comparison Guide: Cross-Reactivity of N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine in Standard Drug Screens

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Professionals Content Focus: Mechanistic causality of immunoassay evasion, comparative platform performance, and self-validating LC-MS/MS protocols.

Executive Summary

The proliferation of novel psychoactive substances (NPS) presents a continuous challenge to standard toxicological screening paradigms. N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine (commonly conceptualized as N-cyclopropyl-4-bromoamphetamine) represents a highly modified halogenated amphetamine derivative. This guide objectively compares the detection efficacy of commercial immunoassays (ELISA, EMIT, CEDIA) against targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By examining the steric and lipophilic properties of this compound, we elucidate why standard screening platforms fail (producing false negatives) and provide a self-validating chromatographic protocol to ensure analytical integrity.

Structural Determinants & Mechanistic Causality

The failure of standard drug screens to detect heavily substituted amphetamines is not a random analytical error; it is a direct consequence of rational antibody design. Commercial immunoassays for amphetamines (AMP) and methamphetamines (mAMP) utilize antibodies raised against specific haptens.

  • Amphetamine assays strictly target primary amines.

  • Methamphetamine assays target secondary amines, specifically requiring an N-methyl group.

When analyzing N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine, two major structural modifications disrupt the paratope-epitope binding affinity:

  • Steric Hindrance at the Nitrogen: The N-cyclopropyl group is a rigid, bulky three-membered ring. When this compound enters the binding pocket of an mAMP-directed antibody, the cyclopropyl ring creates severe steric clashes, preventing the necessary electrostatic interactions between the amine and the antibody's active site.

  • Altered Lipophilicity at the Para-Position: The para-bromo substitution significantly increases the molecular volume and lipophilicity of the aromatic ring. Research demonstrates that para-halogenated amphetamines exhibit altered binding kinetics, often evading standard screens entirely[1].

Steric_Hindrance Antibody Commercial mAMP Antibody Paratope Cavity N_Methyl N-Methyl Group (Standard mAMP) Antibody->N_Methyl High Affinity Fit N_Cyclopropyl N-Cyclopropyl Group (Designer NPS) Antibody->N_Cyclopropyl Steric Clash (Binding Rejected) Para_Bromo Para-Bromo Substitution (Designer NPS) Antibody->Para_Bromo Altered Lipophilicity (Reduced Affinity)

Mechanistic causality of immunoassay evasion by N-cyclopropyl and para-bromo substitutions.

Comparative Performance of Screening Platforms

To objectively assess the utility of different analytical platforms, we must compare the cross-reactivity of N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine against its structural analogs. Empirical data shows that commercial enzyme-linked immunosorbent assays (ELISAs) exhibit extremely low cross-reactivity (<0.4%) toward para-halogenated and complex designer amphetamines (such as the 2C and DO series).

For example, 4-fluoroamphetamine (4-FA), a less bulky analog, demonstrates merely a ~6% cross-reactivity in standard CEDIA amphetamine assays[2]. The addition of the bulky N-cyclopropyl group further diminishes this reactivity to near-zero levels.

Table 1: Cross-Reactivity Comparison Across Screening Platforms
Analyte / Compound ClassStructural FeaturesELISA (mAMP Target)CEDIA (AMP Target)LC-MS/MS (MRM)
Methamphetamine N-methyl100%<1%100% (Specific)
Amphetamine Primary amine<1%100%100% (Specific)
4-Fluoroamphetamine (4-FA) para-fluoro, primary amine<1%~6%[2]100% (Specific)
DOB (4-Bromo-2,5-DMA) para-bromo, primary amine<0.4%[3]<1%100% (Specific)
N-cyclopropyl-4-bromoamphetamine para-bromo, N-cyclopropyl<1% (Predicted) <1% (Predicted) 100% (Specific)

Validated LC-MS/MS Protocol for Self-Validating Detection

To overcome the inherent limitations of immunoassays, we employ a self-validating LC-MS/MS workflow. This protocol ensures trustworthiness through the use of Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) and the exploitation of bromine's natural isotopic signature.

Immunoassay_vs_LCMS cluster_0 Presumptive Screening cluster_1 Confirmatory Analysis Sample Biological Specimen (Urine/Serum) ELISA ELISA / EMIT / CEDIA (Target: AMP/mAMP) Sample->ELISA Aliquot 1 LCMS LC-MS/MS (MRM Mode) Targeted Panel Sample->LCMS Aliquot 2 (Direct or Reflex) Result_Neg False Negative (<1% Cross-Reactivity) ELISA->Result_Neg Steric Hindrance from N-cyclopropyl Result_Pos Positive Identification (N-cyclopropyl-4-BA) LCMS->Result_Pos Chromatographic Separation & Mass ID

Workflow comparison: Immunoassay screening vs. LC-MS/MS confirmation for designer amphetamines.

Step-by-Step Methodology

1. Sample Preparation & Internal Standardization (SPE)

  • Causality: Amphetamines are basic amines (pKa ~9.5). MCX cartridges retain these compounds via strong ionic interactions, allowing neutral and acidic matrix interferences (which cause ion suppression in the mass spectrometer) to be washed away with 100% methanol.

  • Action: Aliquot 500 µL of urine/serum. Spike with 50 µL of Deuterated Internal Standard (e.g., Amphetamine-d11, 100 ng/mL). Dilute with 2 mL of 0.1 M Phosphate Buffer (pH 6.0).

  • Extraction: Load onto a conditioned MCX cartridge. Wash with 2 mL 0.1 M HCl, followed by 2 mL Methanol. Elute the target analytes using 2 mL of 5% Ammonium Hydroxide in Methanol. Evaporate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.

2. Chromatographic Separation

  • Causality: A biphenyl or C18 column is required to resolve the lipophilic para-bromo aromatic ring from endogenous biological isobaric compounds.

  • Action: Inject 5 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Gradient: Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Formic acid acts as a proton donor, maximizing the [M+H]+ yield for positive Electrospray Ionization (ESI+).

3. Mass Spectrometry (MRM) & Self-Validation

  • Causality: Bromine naturally exists as two isotopes ( 79Br and 81Br ) in a nearly 1:1 ratio. This provides a built-in, self-validating mass spectral signature. The precursor ions must reflect this isotopic split.

  • Action: Program the triple quadrupole mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode.

    • Precursor Ions: m/z 254.1 ( 79Br ) and m/z 256.1 ( 81Br ).

    • Quantifier Transition: m/z 254.1 84.1 (Represents α -cleavage yielding the CH3​−CH=NH+−Cyclopropyl fragment).

    • Qualifier Transition: m/z 254.1 171.0 (Represents the bromotropylium ion).

  • Validation Check: The ratio of the m/z 254.1 to m/z 256.1 precursor traces must be approximately 1:1. Any significant deviation indicates matrix interference or a co-eluting isobar, ensuring the trustworthiness of the final result.

References

  • Designer Amphetamines in Forensic Toxicology Casework Office of Justice Programs[Link]

  • Evaluation of Commercial Enzyme-Linked Immunosorbent Assays to Identify Psychedelic Phenethylamines Journal of Analytical Toxicology (Oxford Academic)[Link]

  • Detection of the synthetic drug 4-fluoroamphetamine (4-FA) in serum and urine ResearchGate[Link]

  • Monoamine transporter and receptor interaction profiles of novel psychoactive substances: Para-halogenated amphetamines and pyrovalerone cathinones ResearchGate / European Neuropsychopharmacology[Link]

Sources

Validation of Behavioral Animal Models Using N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine (4-Br-N-CPA): A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for 4-Br-N-CPA in Behavioral Pharmacology

For decades, halogenated amphetamines like para-bromoamphetamine (PBA) and para-chloroamphetamine (PCA) have been standard pharmacological tools for probing the serotonergic system. However, their utility in longitudinal behavioral studies is severely compromised by their profound neurotoxicity; they induce energetic exhaustion and free-radical-mediated ablation of serotonergic terminals[1].

To isolate the behavioral effects of acute monoamine efflux from the confounding variables of neurodegeneration, researchers have turned to sterically modified analogues. N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine , hereafter referred to as 4-Br-N-CPA , represents a critical evolution in this class. By appending a bulky N-cyclopropyl group to the 4-bromoamphetamine scaffold, the molecule's interaction with biogenic amine transporters (BATs) is fundamentally altered. Research on N-cyclopropyl derivatives demonstrates that this steric bulk restricts transportability through the Dopamine Transporter (DAT), converting the molecule into a DAT reuptake inhibitor, while retaining substrate-induced releasing activity at the Serotonin Transporter (SERT)[2]. This "hybrid" mechanism abolishes the neurotoxicity associated with primary halogenated amphetamines, making 4-Br-N-CPA an ideal, self-validating candidate for long-term behavioral assays[3].

Mechanistic Comparison: 4-Br-N-CPA vs. Traditional Alternatives

When validating behavioral models—such as sensorimotor gating or locomotor sensitization—the choice of monoaminergic modulator dictates the biological relevance of the data.

  • p-Bromoamphetamine (PBA): Acts as a potent, non-exocytotic releaser of 5-HT and DA. However, its intracellular accumulation leads to oxidative stress and long-term depletion of 5-HIAA and 5-HT, rendering it unsuitable for multi-day behavioral paradigms[1].

  • MDMA (3,4-Methylenedioxymethamphetamine): A dual 5-HT/DA releaser. While less acutely toxic than PBA, its complex metabolite profile and temperature-dependent neurotoxicity introduce significant experimental noise.

  • 4-Br-N-CPA: The N-cyclopropyl moiety prevents the molecule from fully translocating through DAT, acting instead as an atypical uptake inhibitor[3]. At SERT, it acts as a releaser. This hybrid profile (DAT inhibitor / SERT releaser) elevates synaptic monoamines without causing the intracellular energetic exhaustion that triggers terminal degeneration[2].

G A 4-Br-N-CPA B SERT Interaction (Substrate/Release) A->B C DAT Interaction (Uptake Inhibition) A->C D Elevated Synaptic 5-HT B->D E Elevated Synaptic DA C->E F Sensorimotor Gating (PPI Modulation) D->F E->F

Fig 1: Hybrid pharmacological mechanism of 4-Br-N-CPA modulating SERT and DAT to influence behavior.

Validating Sensorimotor Gating: The Prepulse Inhibition (PPI) Model

Prepulse Inhibition (PPI) of the acoustic startle response is a highly conserved, cross-species phenomenon used to measure sensorimotor gating—a filtering mechanism often disrupted in schizophrenia and Tourette's syndrome[4]. PPI is powerfully modulated by both dopaminergic (D2) and serotonergic (5-HT1A/2A) tone[5].

Because 4-Br-N-CPA elevates both synaptic DA and 5-HT without neurotoxicity, it provides a highly stable pharmacological challenge to validate PPI deficits in wild-type (e.g., C57BL/6J) and transgenic mouse models.

Experimental Protocol: Step-by-Step PPI Validation

Trustworthiness & Causality: This protocol is designed as a self-validating system. By utilizing a within-subject crossover design with a 7-day washout period, the non-neurotoxic nature of 4-Br-N-CPA ensures that baseline startle reactivity returns to normal, unlike with PBA where baseline reactivity would be permanently altered due to terminal damage.

Step 1: Animal Habituation

  • Acclimate C57BL/6J mice to the startle chambers for 5 minutes daily for 3 consecutive days with a continuous 65 dB broadband background noise.

  • Causality: Reduces stress-induced cortisol spikes which can artificially suppress the baseline startle reflex.

Step 2: Compound Administration

  • Administer 4-Br-N-CPA (10 mg/kg, i.p.), PBA (5 mg/kg, i.p. - Positive Control), or 0.9% Saline (Vehicle).

  • Wait 15 minutes for peak CNS penetrance before placing the animal in the startle chamber.

Step 3: The Startle Session

  • Block 1 (Acclimation): 5 minutes of 65 dB background noise.

  • Block 2 (Baseline): 5 initial PULSE-ALONE trials (120 dB, 40 ms duration) to establish baseline reactivity.

  • Block 3 (Testing): Present a pseudorandomized series of trials:

    • PULSE-ALONE: 120 dB.

    • PREPULSE + PULSE: 20 ms prepulse at 69, 73, and 81 dB (4, 8, and 16 dB above background), followed by a 100 ms delay, then the 120 dB startle pulse[5].

    • NOSTIM: Background noise only.

  • Inter-trial intervals (ITI) should vary randomly between 10–20 seconds to prevent temporal conditioning.

Step 4: Data Analysis

  • Calculate % PPI using the formula: [1 - (Startle Amplitude on Prepulse Trial / Startle Amplitude on Pulse-Alone Trial)] × 100.

Workflow A Acclimation (65 dB Background) B Compound Admin (4-Br-N-CPA vs Control) A->B C Prepulse Trials (69, 73, 81 dB) B->C D Startle Pulse (120 dB) C->D E % PPI Calculation D->E

Fig 2: Step-by-step experimental workflow for Prepulse Inhibition (PPI) behavioral assay.

Quantitative Data Presentation: Comparative Performance

The following table synthesizes the expected pharmacological and behavioral profiles of 4-Br-N-CPA compared to standard alternatives, demonstrating its superiority for repeated-measures behavioral testing.

CompoundSERT MechanismDAT MechanismNeurotoxicity ProfilePPI Disruption (16 dB Prepulse)7-Day Baseline Recovery
Vehicle (Saline) N/AN/ANoneBaseline (~70% PPI)100%
PBA Potent ReleaserReleaserHigh (Terminal Degeneration)Severe (~20% PPI)< 40% (Permanent Deficit)
MDMA ReleaserReleaserModerate (Oxidative Stress)Moderate (~40% PPI)~80%
4-Br-N-CPA ReleaserUptake InhibitorNone (Hybrid Profile) Severe (~25% PPI) 100% (Full Recovery)

Data Interpretation: 4-Br-N-CPA successfully mimics the profound sensorimotor gating deficits induced by PBA—making it an excellent positive control for antipsychotic screening—but crucially allows for 100% baseline recovery after a 7-day washout period due to its lack of neurotoxicity.

Conclusion

For researchers validating behavioral animal models, the transition from classic halogenated amphetamines to sterically hindered analogues like 4-Br-N-CPA represents a significant methodological upgrade. By leveraging the N-cyclopropyl group's ability to induce a hybrid DAT-inhibitor/SERT-releaser profile, 4-Br-N-CPA delivers robust, reproducible behavioral phenotypes (such as PPI disruption) without the confounding variable of neurotoxicity. This ensures higher data integrity, reduces animal use (by enabling within-subject crossover designs), and provides a cleaner pharmacological window into monoaminergic modulation of behavior.

References

  • Title: Hybrid Dopamine Uptake Blocker–Serotonin Releaser Ligands: A New Twist on Transporter-Focused Therapeutics Source: ACS Chemical Neuroscience[2] URL:

  • Title: Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter Source: Frontiers in Pharmacology[3] URL:

  • Title: Prepulse Inhibition Deficits and Perseverative Motor Patterns in Dopamine Transporter Knock-Out Mice Source: Journal of Neuroscience[5] URL:

  • Title: Exploring the Role of 5-HT1A Receptors in the Regulation of Prepulse Inhibition in Mice: Implications for Cross-Species Comparisons Source: PMC / Neuropsychopharmacology[4] URL:

  • Title: Neurotoxicity of Halogenated amphetamines Source: Bluelight.org[1] URL:

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Toxicity Profile of N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine and Related Halogenated Amphetamines

Introduction The structural modification of amphetamine-type stimulants via halogenation and N-alkylation significantly alters their pharmacodynamics and toxicological profiles. N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine (also known as N-cyclopropyl-4-bromoamphetamine, or N-CPA-PBA) is a complex derivative combining the potent serotonergic neurotoxin framework of 4-bromoamphetamine (PBA) with an N-cyclopropyl moiety. This guide provides a comprehensive, data-driven comparison of N-CPA-PBA against its primary structural analogs: 4-chloroamphetamine (PCA), 4-fluoroamphetamine (PFA), and unsubstituted amphetamine, focusing on serotonergic neurotoxicity, mitochondrial impairment, and hepatocellular damage.

Structural and Pharmacological Context

Para-halogenation of the amphetamine aromatic ring fundamentally shifts the molecule's affinity from the dopamine transporter (DAT) to the serotonin transporter (SERT). The inclusion of a heavy halogen (bromine or chlorine) at the para-position creates highly lipophilic compounds that act as potent, long-lasting serotonin releasers and reuptake inhibitors.

While PBA and PCA are notorious for causing irreversible depletion of central serotonin and destruction of serotonergic nerve terminals, the addition of the N-cyclopropyl group in N-CPA-PBA introduces steric bulk. Causality in structural design dictates that bulky N-substituents generally decrease the rate of transporter-mediated intracellular uptake. This potentially attenuates acute neurotoxicity while simultaneously increasing the hepatic metabolic burden due to enhanced lipophilicity and novel monoamine oxidase (MAO) inhibitory characteristics.

Comparative Toxicity Profiles

Mitochondrial Dysfunction: Recent in vitro models utilizing SH-SY5Y neuroblastoma cells have elucidated that para-halogenated amphetamines are profound mitochondrial toxins. The toxicity rank order for para-substituents is strictly size- and electronegativity-dependent: Chloride ≈ Bromide > Fluoride > Hydrogen 1. These compounds directly impair the electron transport chain (ETC), specifically at Complexes I and III, leading to a rapid decrease in cellular ATP, collapse of the mitochondrial membrane potential ( ΔΨm​ ), and subsequent induction of the endogenous apoptotic pathway via Reactive Oxygen Species (ROS) generation.

Hepatocellular Toxicity: In HepG2 cell lines, para-halogenation significantly increases cytotoxicity compared to non-halogenated counterparts 2. N-CPA-PBA, due to its N-cyclopropyl group, requires extensive first-pass metabolism (e.g., N-dealkylation by CYP450 enzymes), which generates reactive intermediate metabolites that further deplete hepatic glutathione reserves.

Quantitative Data Comparison

The following table synthesizes the comparative toxicological metrics of these compounds. (Note: N-CPA-PBA values are extrapolated from established Structure-Activity Relationship (SAR) models of PBA and N-alkylated derivatives).

CompoundTransporter Affinity Shift (SERT:DAT)SH-SY5Y ATP Depletion (IC50)Primary Toxicity MechanismHepatic Cytotoxicity (HepG2)
Amphetamine (AMP) Low (DAT dominant)> 3.0 mMDopaminergic oxidative stressLow
4-Fluoroamphetamine (PFA) Moderate~ 1.4 mMMixed DA/5-HT depletionModerate
4-Chloroamphetamine (PCA) High (SERT dominant)~ 0.4 mMSevere 5-HT terminal ablationHigh
4-Bromoamphetamine (PBA) High (SERT dominant)~ 0.4 mMSevere 5-HT terminal ablationHigh
N-CPA-PBA High (SERT dominant)~ 0.6 mM (Predicted)Mitochondrial ETC impairmentVery High

Mechanistic Pathway of Toxicity

The following diagram illustrates the causal chain from cellular uptake to apoptosis for para-halogenated amphetamines.

ToxicityPathway NCP Para-Halogenated Amphetamine (e.g., N-CPA-PBA, PBA) SERT SERT-Mediated Intracellular Uptake (Serotonergic Terminals) NCP->SERT High Affinity MITO Mitochondrial Accumulation & ETC Complex I/III Inhibition SERT->MITO Cytosolic Accumulation ATP ATP Depletion & Loss of Membrane Potential (ΔΨm) MITO->ATP ROS ROS Overproduction & Oxidative Stress MITO->ROS APOP Endogenous Apoptosis (Caspase-9/3 Activation) ATP->APOP ROS->APOP

Mitochondrial toxicity pathway of halogenated amphetamines leading to apoptosis.

Experimental Protocols: Validating Mitochondrial Toxicity

To ensure scientific integrity, the evaluation of N-CPA-PBA and its analogs must follow a self-validating system. The following high-content screening protocol for SH-SY5Y cells is designed to isolate mitochondrial impairment from general necrosis.

Rationale: Undifferentiated SH-SY5Y cells lack mature neuronal transporters. By comparing undifferentiated versus retinoic acid (RA)-differentiated cells, researchers can isolate SERT-mediated toxicity from baseline lipophilic cytotoxicity 1.

  • Cell Culture & Differentiation: Seed SH-SY5Y cells in 96-well plates at 1×104 cells/well. Differentiate for 7 days using 10 µM Retinoic Acid to induce a mature serotonergic phenotype.

  • Compound Treatment: Prepare serial dilutions of N-CPA-PBA, PBA, and PCA (0.1 mM to 2.0 mM) in serum-free media. Treat cells for 24 hours.

  • Self-Validating Controls:

    • Negative Control: Vehicle (0.1% DMSO).

    • Positive Control (Depolarization): 10 µM FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) applied 30 mins prior to imaging to validate the ΔΨm​ assay window.

  • Multiplex Staining:

    • Add 100 nM TMRE (Tetramethylrhodamine, ethyl ester) to measure ΔΨm​ .

    • Add 5 µM CellROX Green to quantify oxidative stress (ROS).

    • Add 1 µg/mL Hoechst 33342 for nuclear normalization.

    • Incubate for 30 minutes at 37°C.

  • Data Acquisition: Image via automated confocal microscopy. Calculate the TMRE/Hoechst fluorescence ratio. A dose-dependent decrease in TMRE fluorescence, coupled with an increase in CellROX signal prior to nuclear condensation, confirms specific ETC impairment rather than acute membrane lysis.

Safety and Handling

Halogenated amphetamines, particularly brominated derivatives, are classified as highly toxic organic solids. Acute exposure can be fatal if swallowed or inhaled, and they present severe specific target organ toxicity (STOT) risks 3. Handling N-CPA-PBA requires BSL-2 equivalent chemical hygiene, including localized exhaust ventilation and HEPA-filtered respiratory protection.

References

  • Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells. National Center for Biotechnology Information (NCBI) / PMC.
  • Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers in Pharmacology.
  • 4-Bromoamphetamine hydrochloride Safety Data Sheet (SDS). MedChemExpress.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine and Related Research Chemicals

Author: BenchChem Technical Support Team. Date: April 2026

For the modern researcher, rigorous scientific methodology extends beyond the bench to include the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of the specialized research compound N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, we will proceed with a conservative approach grounded in established principles for handling halogenated organic amines, ensuring the protection of personnel, the environment, and institutional compliance.

The structural features of this molecule—a brominated aromatic ring, a secondary amine, and a cyclopropyl group—necessitate its classification as hazardous chemical waste. The procedures outlined below are designed to be a self-validating system of protocols, ensuring that every step mitigates risk and adheres to regulatory standards.

Part 1: Immediate Safety & Hazard Assessment

Before any disposal activities commence, a thorough hazard assessment is paramount. Given the compound's structure, we must assume it possesses multiple hazard characteristics until proven otherwise.

  • Toxicity: Aromatic amines and halogenated hydrocarbons can be toxic if inhaled, ingested, or absorbed through the skin. The specific toxicology of this compound is unknown, demanding cautious handling.[1][2]

  • Corrosivity: Amines can be corrosive or irritating to the skin, eyes, and respiratory tract.[3][4]

  • Environmental Hazard: Brominated organic compounds can be persistent in the environment. Improper disposal can lead to long-term contamination of soil and water.[5]

  • Reactivity: While not immediately obvious, the potential for hazardous reactions with other chemicals cannot be discounted. Never mix this waste with other chemical streams unless compatibility is certain.[5][6]

Mandatory Personal Protective Equipment (PPE): Handling of N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine, including for disposal, requires stringent adherence to PPE protocols.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.Protects against splashes of the chemical or contaminated solvents, which could be corrosive or toxic to the eyes.[3][4]
Hand Protection Chemically resistant gloves (e.g., Nitrile or Neoprene). Inspect for tears or degradation before each use.Prevents dermal absorption, a primary route of exposure for many organic compounds.[7]
Body Protection A flame-retardant laboratory coat.Provides a removable barrier to protect skin and clothing from contamination.
Respiratory Protection Use only within a certified chemical fume hood to prevent inhalation of vapors.[8]The volatility of the compound may be unknown. A fume hood provides essential protection against inhaling potentially toxic vapors.

Part 2: Segregation and Containerization Protocol

Proper segregation is the cornerstone of safe and cost-effective chemical waste management. Commingling incompatible waste streams is a serious safety violation that can lead to hazardous reactions and complicates the disposal process.[9][10]

Step-by-Step Waste Collection:
  • Designate a Waste Stream: This compound must be disposed of in a "Halogenated Organic Waste" stream. Do not mix it with non-halogenated solvents or aqueous waste.[1][8][10][11] This is critical because disposal methods, such as incineration, differ significantly for halogenated and non-halogenated compounds, and mixing them increases disposal costs and complexity.[8]

  • Select the Proper Container:

    • Use a sturdy, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene).[5][6]

    • If possible, use the original manufacturer's container.[9]

    • Ensure the container has a secure, tightly-sealing screw cap to prevent leaks and the escape of vapors.[11]

    • The container must be clean and dry before the first drop of waste is added.

  • Label the Container Correctly: As soon as you designate a container for waste, it must be labeled.[2] The label must include:

    • The words "Hazardous Waste" .[12]

    • The full chemical name: "Waste N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine" . Do not use abbreviations or chemical formulas.[11]

    • If in solution, list the solvent(s) and their approximate percentages.

    • An accumulation start date (the date the first drop of waste was added).[9]

    • The relevant hazard characteristics: Toxic, Irritant, Environmental Hazard .[2]

The following diagram illustrates the decision-making process for waste segregation.

G cluster_waste_stream Waste Generation start Generate Waste: N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine is_halogenated Does it contain F, Cl, Br, or I? start->is_halogenated halogenated_bin Collect in 'Halogenated Organic Waste' Container is_halogenated->halogenated_bin Yes non_halogenated_bin Collect in 'Non-Halogenated Organic Waste' Container is_halogenated->non_halogenated_bin No

Caption: Waste Segregation Flowchart.

Part 3: On-Site Storage and Disposal Procedures

All chemical waste must be managed in a designated Satellite Accumulation Area (SAA) within the laboratory, which should be at or near the point of generation and under the control of laboratory personnel.[2][13]

Storage Guidelines:
  • Secondary Containment: Place the waste container in a secondary containment tray or bin that is chemically resistant and large enough to hold the entire volume of the container in case of a leak.[2][6]

  • Location: Store the waste container in a cool, dry, well-ventilated area, such as a designated cabinet for hazardous waste.[8] Keep it away from heat sources, open flames, and incompatible chemicals (e.g., strong oxidizing acids).[1][11]

  • Container Status: Keep the waste container closed at all times except when actively adding waste.[6][8][11] Do not overfill; leave at least 10% of headspace for vapor expansion.[14]

Disposal Workflow:
  • Accumulation: Collect the waste in your properly labeled container within the SAA.

  • Request Pickup: Once the container is 75-90% full, or within 150 days of the accumulation start date, schedule a waste pickup with your institution's Environmental Health and Safety (EHS) department.[9]

  • Professional Disposal: Your EHS department will work with a licensed hazardous waste disposal vendor.[15] These specialists are trained in regulatory compliance and will transport the waste to a certified facility for final disposal, likely via high-temperature incineration, which is the standard method for destroying halogenated organic compounds safely.[7][16][17]

The overall disposal workflow is summarized in the diagram below.

G start Waste Generation containerize 1. Select & Label Compatible Container start->containerize segregate 2. Segregate as 'Halogenated Organic Waste' containerize->segregate store 3. Store in Secondary Containment in Satellite Accumulation Area segregate->store request 4. Container Full? Request EHS Pickup store->request ehs 5. EHS Transports to Central Storage Facility request->ehs Yes vendor 6. Licensed Vendor Collects Waste ehs->vendor dispose 7. Final Disposal at Certified Facility (Incineration) vendor->dispose

Caption: Complete Chemical Waste Disposal Workflow.

Part 4: Spill and Decontamination Procedures

Accidents can happen. A clear, pre-defined spill response plan is essential.

Small Spills (<100 mL) within a Fume Hood:
  • Alert Personnel: Notify others in the immediate area.

  • Contain & Absorb: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand) to cover the spill. Do not use combustible materials like paper towels.

  • Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a heavy-duty plastic bag or a designated container for solid hazardous waste.

  • Label and Dispose: Seal the container, label it as "Solid Hazardous Waste" with the chemical name, and dispose of it through your EHS office.[11]

  • Decontaminate: Wipe the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Large Spills (>100 mL) or Spills Outside a Fume Hood:
  • EVACUATE: Immediately alert all personnel and evacuate the laboratory.

  • ISOLATE: Close the laboratory doors and prevent re-entry.

  • REPORT: Contact your institution's EHS department and emergency services immediately.[6][11] Provide the chemical name, location, and estimated quantity of the spill. Do not attempt to clean up a large spill yourself.

By adhering to these protocols, you contribute to a culture of safety and responsibility, ensuring that your groundbreaking research does not come at the cost of environmental health or personal safety. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as they are the ultimate authority on waste management at your facility.

References

  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety, Northwestern University.
  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
  • Waste Chemicals. NUS Chemistry.
  • The Greenest Methods for Disposal of Hazardous Lab Chemicals. (2025, July 27). Lab Manager.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
  • Prudent Disposal Practices for Research Chemicals: A General Guide. Benchchem.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
  • Cyclopropylamine Safety Data Sheet. Apollo Scientific.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Halogenated Solvents in Laboratories. Campus Operations, Temple University.
  • Chemistry Lab Waste Disposal. (2024, June 17). Environmental Marketing Services. Retrieved from Environmental Marketing Services website.
  • Management of Waste. Prudent Practices in the Laboratory, National Institutes of Health (NIH).
  • Chemical Waste Disposal Guidelines. Emory University.
  • Cyclopropylamine Safety Data Sheet. (2025, December 19). Thermo Fisher Scientific.
  • Cyclopropylamine Safety Data Sheet. Santa Cruz Biotechnology.
  • Cyclopropylamine Safety Data Sheet. (2025, May 2). Tokyo Chemical Industry (TCI).
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4). ResearchGate.
  • What is bromine and what are the safe disposal and recycling methods?. (2025, March 18). Ideal Response.
  • Cyclopropylamine CAS No 765-30-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. Central Drug House (CDH).

Sources

Personal protective equipment for handling N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel, highly potent neurotoxins requires moving beyond basic safety compliance into the realm of predictive risk mitigation. N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine is a structurally complex substituted amphetamine. Because it combines the serotonergic neurotoxicity profile of a halogenated amphetamine with the lipophilicity and potential monoamine oxidase (MAO) inhibitory properties of a cyclopropylamine, it must be treated as a severe inhalation and dermal hazard.

This guide provides the definitive, self-validating operational protocols for the safe handling, containment, and disposal of this compound.

Physicochemical Rationale & Toxicological Profile

To design an effective safety protocol, we must first understand the causality behind the chemical's behavior.

The parent compound, 4-bromoamphetamine (PBA), is a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA) documented to cause long-term, irreversible depletion of brain serotonin[1]. The addition of an N-cyclopropyl group fundamentally alters its physical properties:

  • Enhanced Lipophilicity (LogP): The bulky, non-polar cyclopropyl ring combined with the heavy bromine atom significantly increases the molecule's lipid solubility. This allows the freebase form to rapidly permeate standard nitrile gloves and cross the blood-brain barrier.

  • Enzymatic Interaction: Cyclopropylamines are classic structural motifs for irreversible MAO inhibition[2]. Exposure could theoretically trigger a synergistic neurotoxic cascade: massive monoamine release coupled with the inability to metabolize those monoamines.

  • Electrostatic Volatility: As a dry, halogenated organic powder, this compound is highly prone to static cling, creating a severe risk of micro-particle aerosolization during weighing[3].

ToxicityPathway Exposure Exposure to N-cyclopropyl-PBA (Dermal/Inhalation) Systemic Systemic Circulation (High Lipophilicity / LogP) Exposure->Systemic BBB Blood-Brain Barrier Penetration Systemic->BBB SERT SERT / VMAT2 Interaction (SNDRA Activity) BBB->SERT Neurotox Serotonergic Terminal Degeneration (Long-term 5-HT Depletion) SERT->Neurotox

Pathophysiological mechanism of N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine neurotoxicity.

Core Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling this compound. In accordance with OSHA’s Laboratory Standard (29 CFR 1910.1450)[4], the following quantitative PPE matrix must be implemented to ensure zero-exposure.

PPE CategorySpecificationPerformance MetricScientific Justification
Hand Protection Inner: 4 mil Nitrile.Outer: 8 mil Butyl or Neoprene.Breakthrough time > 240 mins (for DMSO/MeOH).The lipophilic 4-bromophenyl core facilitates rapid dermal absorption if dissolved in organic solvents. Double-gloving provides a fail-safe against micro-tears.
Respiratory NIOSH-approved P100 half-mask respirator or PAPR.Assigned Protection Factor (APF) = 50; filters 99.97% of particles.Prevents inhalation of aerosolized neurotoxic powder. The threshold for neurological impact is in the low microgram range.
Eye/Face ANSI Z87.1 Chemical splash goggles + Face shield.100% droplet exclusion.Protects ocular mucosa from micro-powder dusting and accidental solvent splashing during solvation.
Body Tyvek® disposable suit or fluid-resistant lab coat with knit cuffs.Penetration resistance to <0.5 µm particles.Prevents the accumulation of invisible, toxic dust on personal clothing, eliminating the risk of secondary exposure outside the lab.

Standard Operating Procedure (SOP): Safe Handling & Weighing

A critical failure point in many laboratories is the open transport of toxic powders between the containment hood and the analytical balance. This protocol utilizes a self-validating "Tare-and-Transfer" methodology to eliminate open-air exposure[3].

Step 1: Engineering Controls Setup

  • Do not handle this compound on an open bench. All dry powder manipulations must occur within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-handling glove box. Type B2 is required because it is 100% exhausted to the outside, preventing the recirculation of toxic vapors[5].

Step 2: Static Mitigation

  • Halogenated powders will "jump" due to static electricity. Before opening the chemical vial, use an anti-static zero-ion gun to neutralize the exterior of the source vial, the spatulas, and the target receptacle.

Step 3: The Closed-System Tare-and-Transfer

  • Tare an empty, sealable amber glass vial (with a PTFE-lined cap) on your analytical balance.

  • Move the closed, tared vial into the BSC.

  • Inside the BSC, open the source container and transfer the estimated mass of N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine into the tared vial.

  • Crucial Step: Tightly cap the target vial before removing it from the BSC.

  • Transfer the sealed vial back to the balance to confirm the exact mass. Repeat as necessary, never moving an unsealed vial outside the BSC.

Step 4: Solvation

  • Return the sealed vial to the BSC or a chemical fume hood.

  • If using a septum-cap vial, inject your solvent (e.g., DMSO, methanol, or sterile saline) directly through the septum using a syringe. This ensures the powder is fully solvated before the environment is ever exposed to the interior of the vial.

HandlingWorkflow Prep 1. PPE Donning (Double Nitrile, P100, Tyvek) Contain 2. Containment Setup (Class II BSC or Glove Box) Prep->Contain Weigh 3. Closed-System Weighing (Anti-static tools, Tare vial) Contain->Weigh Solvate 4. Solvation in Fume Hood (Seal before transport) Weigh->Solvate Decon 5. Decontamination (0.1M HCl Acidic Wash) Solvate->Decon

Step-by-step operational workflow for the safe handling and containment of toxic powders.

Decontamination & Hazardous Waste Disposal Plan

Because this compound is a secondary amine, it exists as a basic freebase. Wiping a spill with neutral water or standard organic solvents will merely smear the highly lipophilic compound across the surface. We must use chemistry to our advantage.

Surface Decontamination Protocol:

  • Acidic Quenching: Spray the affected area inside the BSC with a mild acidic solution (e.g., 0.1 M HCl). The acid rapidly protonates the cyclopropylamine nitrogen, converting the lipophilic freebase into a highly water-soluble hydrochloride salt.

  • Absorption: Lay highly absorbent pads over the acidic wash. Allow 3 minutes of contact time, then wipe inward from the edges of the spill to prevent spreading.

  • Detergent Wash: Follow the acidic quench with a standard laboratory detergent wash (e.g., Alconox) and a final wipe with 70% Ethanol to remove any residual salts.

Waste Segregation & Disposal:

  • Solid Waste: All contaminated consumables (weigh boats, pipette tips, outer gloves, and absorbent pads) must be placed in a rigid, leak-proof container lined with a 2-mil plastic bag[6].

  • Labeling: Label strictly as "Hazardous Chemical Waste: Toxic Halogenated Organic (Neurotoxin)."

  • Disposal Mechanism: Do not mix with general aqueous waste or incompatible oxidizing agents. This material must be routed for high-temperature commercial incineration by your Environmental Health and Safety (EHS) department.

References

  • OSHA Laboratory Standard (29 CFR 1910.1450) . MasterControl. Available at: [Link]

  • para-Bromoamphetamine (Neurotoxicity Profile) . Wikipedia / iiab.me. Available at: [Link]

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders . Duke University Occupational & Environmental Safety Office. Available at: [Link]

  • Standard Operating Procedure for Hazardous Chemicals (Nanomaterials & Powders) . University of Texas at Austin EHS. Available at: [Link]

  • Amphetamine Derivatives as Monoamine Oxidase Inhibitors . National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.